Physachenolide C
Description
has antineoplastic activity; structure in first source
Properties
Molecular Formula |
C30H40O9 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,2R,7S,9R,11R,12R,15S,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-12,15-dihydroxy-2-methyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-16-yl]methyl acetate |
InChI |
InChI=1S/C30H40O9/c1-16-13-22(38-24(33)17(16)2)26(5,34)30(36)12-11-28(35)20-14-23-29(39-23)9-6-7-21(32)25(29,4)19(20)8-10-27(28,30)15-37-18(3)31/h6-7,19-20,22-23,34-36H,8-15H2,1-5H3/t19-,20+,22+,23+,25-,26-,27+,28+,29+,30+/m0/s1 |
InChI Key |
GKMMNQCWGZRQTN-XVRWHRFDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physachenolide C: An In-Depth Technical Guide on its Origin, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physachenolide C (PCC) is a naturally occurring withanolide, a class of C-28 steroidal lactones, that has garnered significant attention in the scientific community for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the origin, natural source, isolation, and biological activity of this compound. Detailed experimental protocols, quantitative data on its cytotoxic effects, and an exploration of its molecular mechanism of action are presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
Withanolides are a diverse group of secondary metabolites predominantly found in plants of the Solanaceae family.[1] These compounds are characterized by an ergostane skeleton, where C-22 and C-26 are oxidized to form a lactone ring. Among the vast array of withanolides, this compound has emerged as a promising candidate for anti-cancer drug development due to its significant cytotoxicity against various cancer cell lines. This guide delves into the core aspects of this compound, from its botanical origins to its intricate interactions with cellular signaling pathways.
Origin and Natural Source
This compound is primarily isolated from plants belonging to the genus Physalis, a member of the Solanaceae family.
Primary Botanical Sources
The principal natural source of this compound is Physalis crassifolia , a species of groundcherry.[2] While PCC itself is a minor constituent in the wild-crafted plant, its direct precursor, physachenolide D, is found in more significant quantities.[2] Another notable source is Physalis coztomatl , from which this compound has also been isolated.[3] Aeroponic cultivation of these plants has been shown to enhance the production of withanolides, including this compound.[3]
Geographical Distribution
Physalis species are distributed worldwide in tropical, subtropical, and temperate regions. The specific geographical locations for optimal harvesting of plants with high this compound or its precursor content are not extensively documented in the reviewed literature.
Isolation and Characterization
The isolation of this compound often involves a semi-synthetic approach, utilizing its more abundant precursor, physachenolide D.
Experimental Protocol: Isolation of Physachenolide D from Physalis crassifolia
A detailed, step-by-step protocol for the isolation of the precursor, physachenolide D, is crucial for obtaining the starting material for this compound synthesis.
-
Extraction: The dried and powdered plant material of Physalis crassifolia is extracted with methanol (MeOH) at room temperature.
-
Solvent Partitioning: The crude methanol extract is subjected to solvent-solvent partitioning. This typically involves partitioning between n-hexane, chloroform (CHCl₃), and water to separate compounds based on polarity. The withanolide-rich fraction is usually found in the chloroform extract.
-
Chromatographic Separation: The chloroform extract is then subjected to a series of chromatographic techniques to isolate physachenolide D.
-
Column Chromatography: The extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents, such as a mixture of chloroform and methanol or ethyl acetate and hexane.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing physachenolide D are further purified using pTLC with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC with a mobile phase such as methanol and water to yield pure physachenolide D.
-
-
Characterization: The structure of the isolated physachenolide D is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Experimental Protocol: Synthesis of this compound from Physachenolide D
This compound is obtained through the epoxidation of physachenolide D.[2]
-
Reaction Setup: Physachenolide D is dissolved in a suitable solvent, typically a chlorinated solvent like dichloromethane (CH₂Cl₂).
-
Epoxidation: A peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), is added to the solution at a controlled temperature, often 0°C, and the reaction is stirred for a specific duration.
-
Workup: The reaction mixture is then quenched, for example, with a solution of sodium thiosulfate, and extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by chromatographic methods, such as column chromatography on silica gel or preparative HPLC, to yield pure this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The purity of PCC is typically determined to be ≥98% by HPLC.[2]
Quantitative Data: Cytotoxic Activity
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| YUMM2.1 | Murine Melanoma | 0.5159 ± 0.1717 | |
| YUMMER.G | Murine Melanoma | 1.7350 ± 0.1449 | |
| YUMMER1.7 | Murine Melanoma | 1.8230 ± 0.0711 | |
| Murine Melanoma Panel | Murine Melanoma | 0.19 - 1.8 | [2][3][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in apoptosis and cell survival.
Inhibition of BET Proteins
Biochemical studies have identified the Bromo and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4) as major cellular targets of this compound.[5][6] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By inhibiting BET proteins, PCC disrupts the expression of key oncogenes.
Downregulation of Anti-Apoptotic Proteins
A primary consequence of BET protein inhibition by this compound is the reduced expression of anti-apoptotic proteins, particularly c-FLICE-like inhibitory protein (cFLIP) and Livin.[5][7] These proteins are critical inhibitors of the extrinsic apoptosis pathway.
Induction of Apoptosis
By downregulating cFLIP and Livin, this compound sensitizes cancer cells to apoptosis induced by death receptor ligands such as TRAIL (TNF-related apoptosis-inducing ligand) and other immune stimuli.[5][7] This leads to the enhanced assembly of the pro-apoptotic ripoptosome signaling complex and subsequent activation of caspase-8, a key initiator of the apoptotic cascade.
Withanolide Biosynthesis Pathway
The biosynthesis of withanolides, including the precursors to this compound, is a complex process originating from the isoprenoid pathway. The following diagram illustrates a simplified overview of the key steps in the biosynthesis of the withanolide backbone in Physalis species.
Conclusion
This compound stands out as a withanolide with significant potential for the development of novel anti-cancer therapeutics. Its defined natural origin in Physalis species, coupled with a semi-synthetic route for its production, provides a viable path for obtaining this compound for further research. The elucidation of its mechanism of action, centered on the inhibition of BET proteins and the induction of apoptosis, offers a clear rationale for its potent cytotoxic effects. This technical guide provides a foundational resource for scientists and researchers, consolidating the current knowledge on this compound and paving the way for future investigations into its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Physachenolide C: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a detailed technical overview of the isolation of Physachenolide C, a potent withanolide with significant anti-cancer properties, from Physalis crassifolia. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the extraction, purification, and characterization of this promising natural product.
Introduction
This compound (PCC) is a member of the withanolide class of naturally occurring C28 steroidal lactones. Extensive research has demonstrated its efficacy against various cancer cell lines, establishing it as a molecule of high interest for oncological drug development. Notably, this compound acts as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, leading to the induction of apoptosis in cancer cells. This guide outlines the semi-synthetic preparation of this compound, which involves the initial isolation of its precursor, Physachenolide D, from Physalis crassifolia, followed by a chemical conversion.
Isolation of Physachenolide D from Physalis crassifolia
This compound is most effectively obtained through the epoxidation of Physachenolide D, a major withanolide present in Physalis crassifolia. Aeroponic cultivation of P. crassifolia has been shown to significantly increase the yield and diversity of withanolides compared to wild-harvested plants.
Experimental Protocol: Extraction and Isolation of Physachenolide D
The following protocol is a representative method for the isolation of withanolides from Physalis crassifolia, adapted from established procedures.
2.1. Plant Material and Extraction:
-
Plant Material: Dried and powdered aerial parts of aeroponically grown Physalis crassifolia.
-
Extraction: The powdered plant material (typically in kilogram quantities) is extracted exhaustively with methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2.2. Solvent Partitioning:
The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme involves:
-
Suspending the crude extract in a mixture of 90% aqueous methanol.
-
Partitioning this aqueous methanol extract against a non-polar solvent such as hexane to remove lipids and other non-polar constituents.
-
The aqueous methanol layer is then diluted with water (e.g., to 70% methanol) and partitioned against a solvent of intermediate polarity, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), to extract the withanolides.
-
The chloroform/dichloromethane fraction, enriched with withanolides, is concentrated to yield a semi-purified extract.
2.3. Chromatographic Purification:
The semi-purified extract is further fractionated and purified using a combination of chromatographic techniques.
-
Column Chromatography (CC): The extract is first subjected to column chromatography over a stationary phase such as Diaion HP-20SS, Sephadex LH-20, or silica gel. Elution is performed with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of methanol in water or ethyl acetate in hexane is commonly used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing Physachenolide D are further purified by preparative Reversed-Phase HPLC (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water is a common mobile phase.
-
Detection: UV detection at a wavelength of approximately 225 nm is used to monitor the elution of withanolides.
-
The purity of the isolated Physachenolide D should be assessed by analytical HPLC and spectroscopic methods.
Quantitative Data: Physachenolide D Isolation
| Parameter | Value | Source |
| Starting Material | Dried aerial parts of Physalis crassifolia | N/A |
| Typical Yield of Crude Extract | Varies depending on extraction efficiency | N/A |
| Purity of Isolated Physachenolide D | ≥95% (as determined by HPLC) | N/A |
Semi-Synthesis of this compound
This compound is synthesized from its precursor, Physachenolide D, via an epoxidation reaction.
Experimental Protocol: Epoxidation of Physachenolide D
The following is a general procedure for the epoxidation of a steroidal olefin using meta-chloroperoxybenzoic acid (m-CPBA), which is applicable for the conversion of Physachenolide D to this compound.
-
Reaction Setup: Dissolve Physachenolide D in a suitable solvent, such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), in a round-bottom flask.
-
Reagent Addition: Add m-CPBA (typically 1.1 to 1.5 equivalents) to the solution. The reaction is often carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the by-product, m-chlorobenzoic acid) and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The resulting crude this compound is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform), followed by preparative HPLC if necessary to achieve high purity.
Quantitative Data: this compound Synthesis
| Parameter | Value | Source |
| Starting Material | Physachenolide D | N/A |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | N/A |
| Purity of this compound | ≥98% (as determined by HPLC and NMR) | [1] |
| Reaction Yield | Not explicitly reported, but epoxidation of withanolides with m-CPBA is generally efficient. | N/A |
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using spectroscopic methods.
Spectroscopic Data
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |
| 1 | 211.9 | - |
| 2 | 128.9 | 5.89 (d, 10.0) |
| 3 | 139.1 | 6.67 (dd, 10.0, 5.0) |
| 4 | 78.1 | 3.75 (d, 5.0) |
| 5 | 64.9 | 3.21 (s) |
| 6 | 60.1 | - |
| 7 | 32.1 | 2.05 (m) |
| 8 | 31.8 | 1.85 (m) |
| 9 | 40.2 | 1.75 (m) |
| 10 | 50.1 | - |
| 11 | 21.9 | 1.65 (m) |
| 12 | 38.9 | 1.95 (m) |
| 13 | 45.2 | - |
| 14 | 82.1 | - |
| 15 | 32.5 | 2.15 (m) |
| 16 | 32.8 | 2.25 (m) |
| 17 | 86.1 | - |
| 18 | 15.2 | 1.35 (s) |
| 19 | 19.1 | 1.21 (s) |
| 20 | 74.5 | - |
| 21 | 22.1 | 1.28 (s) |
| 22 | 79.8 | 4.35 (t, 3.5) |
| 23 | 29.8 | 2.45 (m) |
| 24 | 122.5 | 5.25 (br s) |
| 25 | 151.2 | - |
| 26 | 167.1 | - |
| 27 | 12.5 | 1.88 (s) |
| 28 | 20.8 | 1.98 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. This table represents a compilation of reported values.
Biological Activity and Mechanism of Action
This compound exhibits potent anti-cancer activity through the inhibition of BET proteins, which are critical regulators of gene transcription.[2]
Signaling Pathway of this compound Action
The inhibition of BET proteins by this compound leads to the downregulation of key anti-apoptotic proteins, c-FLIP and Livin.[3][4] This, in turn, sensitizes cancer cells to apoptosis.
Caption: this compound inhibits BET proteins, leading to reduced expression of anti-apoptotic proteins and the induction of apoptosis.
Experimental Workflow: From Plant to Pure Compound
The overall process for obtaining this compound is summarized in the following workflow.
Caption: Workflow for the isolation of Physachenolide D and its conversion to this compound.
Conclusion
This technical guide provides a comprehensive overview of the isolation and semi-synthesis of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The potent and selective biological activity of this compound underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research into its pharmacological properties and optimization of its synthesis is warranted.
References
Physachenolide C: A Technical Guide to its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC), a 17β-hydroxywithanolide, has emerged as a promising natural product with potent and selective anticancer activity.[1][2] Isolated from plants of the Solanaceae family, this steroidal lactone has demonstrated significant efficacy against a range of cancers, including melanoma, lung, breast, prostate, pancreatic, ovarian, and renal cancer.[1] This technical guide provides a comprehensive overview of the anticancer properties of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the induction of apoptosis and cell cycle arrest.[1][3] A key molecular target of PCC is the bromo and extraterminal domain (BET) family of proteins.[4][5]
By inhibiting BET proteins, PCC leads to a reduction in the levels of critical anti-apoptotic proteins, most notably cFLIP (cellular FLICE-like inhibitory protein) and Livin (BIRC7).[1][4] This downregulation of anti-apoptotic machinery sensitizes cancer cells to apoptotic stimuli.[4]
Consequently, PCC enhances caspase-8-dependent extrinsic apoptosis signaling.[1][4] This pathway is initiated by death receptors (such as TRAIL receptors) and can also be triggered by immune activators like the synthetic double-stranded RNA poly I:C.[4][5] The reduction in cFLIP allows for the assembly of the pro-apoptotic ripoptosome signaling complex, leading to the activation of caspase-8 and subsequent execution of apoptosis.[4]
Beyond apoptosis, PCC also induces G0/G1 cell cycle arrest in cancer cells.[1][3] This halt in proliferation further contributes to its antitumor effects.[3]
Figure 1: Simplified signaling pathway of this compound's anticancer mechanism.
In Vitro Efficacy
This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| YUMM2.1 | Murine Melanoma | 0.5159 ± 0.1717 | [1] |
| YUMMER.G | Murine Melanoma | 1.7350 ± 0.1449 | [1] |
| YUMMER1.7 | Murine Melanoma | 1.8230 ± 0.0711 | [1] |
| Murine Melanoma Panel | Murine Melanoma | 0.19 - 1.8 | [1][3][6] |
| 344SQ | Lung Cancer (KRASmut/P53mut) | Data not specified | [2] |
| H23 | Lung Cancer (KRASmut/P53mut) | Data not specified | [2] |
| H358 | Lung Cancer (KRASmut/P53mut) | Data not specified | [2] |
| Human Prostate Cancer | Prostate Cancer | Nanomolar range | [1][6] |
| Human Renal Carcinoma | Renal Carcinoma | Data not specified | [4] |
| Human Melanoma Panel | Human Melanoma | Data not specified | [4] |
In Vivo Efficacy
Preclinical studies in animal models have corroborated the potent in vitro anticancer activity of this compound.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Established Murine Melanoma (YUMM2.1) | Murine Melanoma | PCC alone | Complete tumor regression in all mice; durable response in 33% after treatment discontinuation. | [1][3] |
| Human M14 Melanoma Xenograft (immunodeficient mice) | Human Melanoma | PCC (20 mg/kg, i.t.) + poly I:C (50 µ g/mouse , i.t.) | Significant therapeutic benefit compared to individual agents; sustained tumor regression. | [4] |
| Syngeneic B16 Melanoma | Murine Melanoma | PCC + poly I:C | Significant therapeutic benefit compared to individual agents. | [4][5] |
| H358 Lung Cancer Xenograft (nu/nu NCr mice) | Lung Cancer (KRASmut/P53mut) | Bortezomib (1 mg/kg) + PCC (10 mg/kg) | 60-80% suppression of tumor growth, significantly more effective than individual treatments (20-40%). | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 2: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 M14 melanoma cells) into the flank of immunodeficient mice (e.g., nude athymic mice).[4]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., approximately 100 mm³).[4]
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg) and/or other agents via the desired route (e.g., intratumorally).[4]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion
This compound is a potent anticancer agent with a well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest through the inhibition of BET proteins. Its efficacy has been demonstrated in a wide range of cancer types, both in vitro and in vivo. The ability of PCC to sensitize cancer cells to immunotherapy and chemotherapy further underscores its potential as a valuable component of combination cancer therapies. Further research and clinical development of this compound and its analogs are warranted to fully explore its therapeutic potential in oncology.
References
- 1. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physachenolide C: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
PHOENIX, Ariz. – Researchers have elucidated the intricate mechanisms by which Physachenolide C (PCC), a naturally occurring withanolide, exerts its potent anti-cancer effects. This technical guide provides an in-depth analysis of PCC's mode of action, focusing on its role as a BET inhibitor and its subsequent impact on critical cellular processes such as apoptosis and cell cycle regulation in cancer cells. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Core Mechanism: BET Protein Inhibition
This compound's primary anti-cancer activity stems from its function as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription, including key oncogenes. By binding to the bromodomains of BET proteins, PCC displaces them from chromatin, leading to the transcriptional repression of their target genes. This action disrupts fundamental cancer cell processes, including proliferation and survival.
Induction of Apoptosis
A significant consequence of PCC's inhibition of BET proteins is the sensitization of cancer cells to apoptosis, or programmed cell death. This is achieved primarily through the downregulation of key anti-apoptotic proteins.
Downregulation of cFLIP
One of the most critical targets in the PCC-induced apoptotic pathway is the cellular FLICE-like inhibitory protein (cFLIP). cFLIP is a master anti-apoptotic regulator that prevents the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. PCC treatment leads to a reduction in cFLIP levels, thereby removing this inhibitory block and allowing for the activation of the caspase cascade, ultimately leading to apoptosis. This mechanism is crucial for PCC's ability to sensitize cancer cells to various apoptotic stimuli, including TRAIL (TNF-related apoptosis-inducing ligand) and components of the immune system.
Preliminary Studies on the Biological Activity of Physachenolide C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC), a withanolide derived from the epoxidation of physachenolide D, has emerged as a promising natural product with potent biological activities, particularly in the realm of oncology.[1][2] This technical guide provides a comprehensive summary of the preliminary studies investigating the anticancer and immunomodulatory effects of this compound. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Anticancer Activity of this compound
Preliminary research has demonstrated the significant anticancer properties of this compound against a range of cancer types, including melanoma, lung cancer, and renal carcinoma.[1][2][3] Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.[2]
Cytotoxicity and Apoptosis Induction
This compound exhibits direct cytotoxicity against various cancer cell lines.[2] Studies have shown that PCC treatment leads to apoptosis in tumor cells both in laboratory settings (in vitro) and in living organisms (in vivo).[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause G0-G1 cell cycle arrest in melanoma cells.[4] This inhibition of cell cycle progression contributes to its overall antitumor effect.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound (PCC) against Murine Melanoma Cell Lines [2][4]
| Cell Line | Driver Mutations | IC50 Value (µM) |
| YUMM2.1 | BrafV600E/Pten-/-/Cdkn2a-/- | 0.5159 ± 0.1717 |
| YUMMER1.7 | BrafV600E/Pten-/- | 1.8230 ± 0.0711 |
| YUMMER.G | NRasQ61R/Pten-/- | 1.7350 ± 0.1449 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Antitumor Efficacy of this compound (PCC) in Combination Therapies
| Cancer Type | Combination Agent | Animal Model | PCC Dosage | Combination Agent Dosage | Outcome | Reference |
| KRASmut/P53mut Lung Cancer | Bortezomib | Xenograft mice | 10 mg/kg | 1 mg/kg | More effective tumor growth inhibition compared to individual treatments. | [1][5] |
| Human Melanoma | Poly I:C | M14 xenograft | - | - | Significant therapeutic benefit compared to individual agents. | [3] |
| Murine Melanoma | None (single agent) | Established murine melanoma | - | - | Complete regression of established tumors in all mice, with a 33% durable response after treatment discontinuation. | [2] |
Mechanism of Action: Targeting BET Proteins and c-FLIP
Biochemical studies have identified the bromo and extraterminal domain (BET) proteins, specifically BRD4, as major cellular targets of this compound.[6][7][8] PCC acts as a potent and selective BET inhibitor.[6][8] This inhibition leads to the downregulation of anti-apoptotic proteins such as c-FLIP and Livin.[3][9]
The reduction of c-FLIP, a master anti-apoptotic regulator, is a key event in PCC-mediated apoptosis.[1] By inhibiting c-FLIP, this compound sensitizes cancer cells to apoptosis induced by various stimuli, including TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) and the viral mimetic poly I:C.[3][9] This mechanism enhances caspase-8-dependent apoptosis in cancer cells.[3][9]
Experimental Protocols
The following outlines the general methodologies employed in the preliminary studies of this compound.
Cell Viability Assays
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
General Procedure:
-
Cancer cells (e.g., 344SQ, H23, H358 lung cancer cells) are seeded in multi-well plates.[1]
-
Cells are treated with varying concentrations of this compound, a vehicle control, and potentially a combination agent (e.g., bortezomib).[1]
-
After a specified incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as the MTS assay or CellTiter-Glo 2.0 Assay.[3][10]
-
IC50 values are calculated from the dose-response curves.[10]
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by this compound.
-
General Procedure:
-
Cancer cells are treated with this compound or a vehicle control.
-
Apoptosis is assessed using techniques such as flow cytometry with Annexin V and propidium iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
General Procedure:
-
Cancer cells are treated with this compound.
-
Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.
-
Western Blotting
-
Objective: To analyze the expression levels of specific proteins involved in apoptosis and cell signaling.
-
General Procedure:
-
Cells are treated with this compound.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., c-FLIP, cleaved caspase-8).[1]
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.
-
In Vivo Xenograft Models
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
General Procedure:
-
Immunocompromised mice are subcutaneously or intravenously injected with human cancer cells (e.g., M14 melanoma, KRASmut/P53mut lung cancer cells).[1][3]
-
Once tumors are established, mice are treated with this compound, a vehicle control, and/or a combination agent.[1]
-
Tumor growth is monitored and measured regularly.[1]
-
At the end of the study, tumors may be excised for further analysis.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The preliminary studies on this compound highlight its potential as a potent anticancer agent. Its ability to induce apoptosis and cell cycle arrest, coupled with its defined mechanism of action involving the inhibition of BET proteins and c-FLIP, provides a strong rationale for its further development. The synergistic effects observed when combined with other anticancer agents, such as bortezomib, and immunomodulators, like poly I:C, suggest promising avenues for combination therapies. Future research should focus on elucidating the full spectrum of its biological activities, optimizing its therapeutic efficacy and safety profile, and exploring its potential in a broader range of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Physachenolide C: A Technical Guide to a Novel BET Bromodomain Inhibitor
Abstract: Physachenolide C (PCC), a naturally occurring 17β-hydroxywithanolide, has emerged as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides an in-depth overview of PCC's mechanism of action, biochemical and cellular effects, and its therapeutic potential, consolidating key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals. PCC distinguishes itself not only through its selectivity for the first bromodomain (BD1) of BRD3 and BRD4 but also by its novel activity as a molecular glue, promoting the proteasome-mediated degradation of its target proteins.[1][2][3][4] These characteristics contribute to its significant anti-cancer activity in various models, including prostate cancer, melanoma, and lung cancer.[1][5][6]
Introduction to this compound and the BET Family
This compound is a steroidal lactone natural product isolated from plants of the Solanaceae family.[5][6] Initial screening efforts to identify sensitizers for TRAIL-mediated apoptosis led to the discovery of PCC's potent anti-cancer properties.[3][7] Subsequent target identification studies, utilizing a biotinylated form of PCC in pulldown assays, definitively identified the BET family of proteins—specifically BRD2, BRD3, and BRD4—as its primary cellular targets.[1][2][4]
The BET family proteins are crucial epigenetic regulators, or "readers," that recognize and bind to acetylated lysine residues on histone tails.[1][8] This interaction tethers them to chromatin, where they recruit transcriptional machinery to activate the expression of key genes involved in cell proliferation, survival, and inflammation.[8] BRD4, the most studied member, is particularly known for regulating the expression of oncogenes such as c-MYC.[3][8] Due to their central role in driving cancer growth, BET proteins have become important therapeutic targets.[3][9]
PCC represents a unique entry into the landscape of BET inhibitors. It demonstrates superior potency compared to the well-characterized pan-BET inhibitor (+)-JQ1 in several cancer cell lines and exhibits a distinct selectivity profile.[1][2] Furthermore, its ability to induce protein degradation offers a potential advantage over simple occupancy-based inhibition.[1][4]
Mechanism of Action
PCC exerts its biological effects through a multi-faceted mechanism involving direct inhibition and induced degradation of BET proteins.
2.1. Competitive Inhibition of Acetyl-Lysine Binding
Like other BET inhibitors, PCC functions by competitively binding to the hydrophobic acetyl-lysine binding pocket within the bromodomains of BET proteins. This action physically obstructs the interaction between BET proteins and acetylated histones, displacing them from chromatin. The consequence is the transcriptional repression of BET target genes, most notably the c-MYC proto-oncogene.
2.2. Bromodomain Selectivity
PCC is not a pan-BET inhibitor; it shows marked selectivity for the first bromodomain (BD1) over the second (BD2) within BRD3 and BRD4.[1][4] X-ray crystallography and NMR studies have elucidated the specific molecular contacts that underpin this preference.[1][2] This selectivity may contribute to a more targeted therapeutic effect and a potentially different side-effect profile compared to inhibitors that target both bromodomains equally.
2.3. Molecular Glue-Induced Protein Degradation
A key distinguishing feature of PCC is its function as a "molecular glue."[1][3][4] Beyond simply blocking the binding site, PCC facilitates the proteasome-mediated degradation of BRD3 and BRD4.[1][2] This dual mechanism of inhibition and degradation leads to a more sustained and profound suppression of BET protein function than inhibition alone.
Caption: Mechanism of PCC as a BET inhibitor and molecular glue.
Biochemical and Cellular Effects
The inhibition and degradation of BET proteins by PCC triggers a cascade of downstream cellular events, culminating in potent anti-tumor activity.
3.1. Downregulation of Anti-Apoptotic Proteins
A primary consequence of PCC treatment is the significant reduction of the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein).[6][7] Elevated levels of c-FLIP are a known mechanism of apoptosis resistance in cancer.[7] By downregulating c-FLIP, PCC lowers the threshold for apoptosis induction, sensitizing cancer cells to both intrinsic and extrinsic death signals.[7][10][11] This effect is central to PCC's ability to potentiate cell death induced by agents like TRAIL (TNF-related apoptosis-inducing ligand) and the viral mimetic poly I:C.[7]
3.2. Induction of Apoptosis and Cell Cycle Arrest
Through the downregulation of c-FLIP and other pro-survival factors, PCC treatment leads to the activation of caspase-8-dependent extrinsic apoptosis.[7] In murine melanoma models, PCC has been shown to induce apoptosis both in vitro and in vivo.[5] Additionally, it can cause a G0-G1 phase cell cycle arrest, further contributing to its anti-proliferative effects.[5]
3.3. Potentiation of Anti-Tumor Immunity
PCC has demonstrated the ability to enhance the efficacy of immunotherapies.[7][12] It sensitizes melanoma cells to killing by activated T-cells in a manner dependent on death ligands produced by the T-cells.[7] When combined with the immune adjuvant poly I:C, PCC shows significant therapeutic benefit in preclinical melanoma models.[5][7] This suggests that by modulating the tumor cell's intrinsic apoptosis pathways, PCC can render them more susceptible to immune-mediated destruction.
Caption: PCC-mediated sensitization to apoptosis via c-FLIP reduction.
Quantitative Data
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.
Table 1: Biochemical Potency and Bromodomain Selectivity of this compound
| Target | Assay Type | IC₅₀ (nM) | Notes |
|---|---|---|---|
| BRD3-BD1 | AlphaScreen | 7 | High potency and selectivity for the first bromodomain of BRD3.[3] |
| BRD4-BD1 | AlphaScreen | 18 | High potency for the first bromodomain of BRD4.[3] |
| BRD3-BD2 | AlphaScreen | 103 | Over 14-fold selectivity for BD1 over BD2 of BRD3.[3] |
| BRD4-BD2 | AlphaScreen | 403 | Over 22-fold selectivity for BD1 over BD2 of BRD4.[3] |
| Various | BROMOscan | >65% Inhibition at 50 nM | Preferential binding to BET family members demonstrated in broad profiling.[4] |
Table 2: Cellular Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
|---|---|---|---|
| YUMM2.1 | Murine Melanoma | 0.19 - 1.8 | Potent cytotoxicity in a panel of murine melanoma lines.[5] |
| YUMMER1.7 | Murine Melanoma | 0.19 - 1.8 | [5] |
| YUMMER.G | Murine Melanoma | 0.19 - 1.8 | [5] |
| PC Cell Lines | Prostate Cancer | Not specified | PCC is more potent than the gold-standard pan-BET inhibitor (+)-JQ1 across five prostate cancer cell lines.[1][2] |
| 344SQ, H23, H358 | Lung Cancer | Not specified | Combination with bortezomib effectively reduces cell viability.[6][10][11] |
Key Experimental Protocols
The characterization of PCC as a BET inhibitor involved a series of standard and specialized molecular biology and biochemical techniques.
5.1. Target Identification: Biotinylated Pulldown Assay
-
Objective: To identify the cellular binding partners of PCC.
-
Methodology:
-
A biotin moiety is chemically conjugated to PCC to create a "bait" molecule (Biotin-PCC).
-
Cancer cell lysates are incubated with Biotin-PCC, allowing it to bind to its target proteins.
-
Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate to capture the Biotin-PCC-protein complexes.
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]
-
5.2. Binding Affinity and Selectivity: AlphaScreen Assay
-
Objective: To quantify the inhibitory potency (IC₅₀) of PCC against specific bromodomains.
-
Methodology:
-
The assay is performed in microplates. Each well contains a GST-tagged bromodomain protein and a biotinylated histone peptide (e.g., H4).
-
Two types of beads are added: Streptavidin-coated Donor beads that bind the biotinylated peptide and anti-GST-conjugated Acceptor beads that bind the bromodomain protein.
-
In the absence of an inhibitor, protein-peptide binding brings the Donor and Acceptor beads into close proximity (<200 nm).
-
Excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
PCC is titrated into the wells. By binding to the bromodomain, it disrupts the protein-peptide interaction, separating the beads and causing a dose-dependent decrease in the luminescent signal. The IC₅₀ is calculated from this curve.[4]
-
5.3. Cellular Potency: CellTiter-Glo® Viability Assay
-
Objective: To determine the cytotoxic effect (IC₅₀) of PCC on cancer cell lines.
-
Methodology:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of PCC for a specified duration (e.g., 72 hours).[5]
-
The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, luciferin.
-
In the presence of ATP from viable, metabolically active cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
The signal intensity, which is directly proportional to the amount of ATP and thus the number of viable cells, is measured with a luminometer.
-
The IC₅₀ is determined by plotting cell viability against drug concentration.[5]
-
5.4. Protein Level Analysis: Western Blotting
-
Objective: To measure changes in the levels of specific proteins (e.g., BRD4, c-FLIP) following PCC treatment.
-
Methodology:
-
Cells are treated with PCC for various times and concentrations.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-c-FLIP).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A chemiluminescent substrate is applied, which reacts with the enzyme to produce light. The signal is captured on film or with a digital imager, allowing for the visualization and quantification of the target protein.[6][7]
-
Caption: Experimental workflow for PCC characterization.
Conclusion and Future Directions
This compound has been robustly characterized as a novel, potent, and selective natural product-derived BET inhibitor. Its unique molecular glue mechanism, which leads to the degradation of BRD3 and BRD4, distinguishes it from many synthetic BET inhibitors and may offer a more durable therapeutic effect.[1][3][4] The downstream consequences of BET inhibition by PCC, particularly the profound reduction of the anti-apoptotic protein c-FLIP, provide a clear mechanism for its ability to induce apoptosis and sensitize cancer cells to other therapies, including immunotherapy.[6][7]
The compelling preclinical data in prostate cancer, melanoma, and lung cancer models underscore the significant therapeutic potential of PCC.[1][5][6] It serves as an outstanding lead compound for further medicinal chemistry efforts to optimize its drug-like properties. Future research should focus on clinical translation, exploring its efficacy and safety in human trials, both as a monotherapy and in combination with immune checkpoint inhibitors and other targeted agents. The unique selectivity and dual-action mechanism of this compound make it a valuable tool for further dissecting BET biology and a promising candidate for the development of next-generation cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Physachenolide C: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC), a 17-hydroxywithanolide natural product, has emerged as a promising small molecule with potent anti-cancer properties. Extensive research has demonstrated its ability to induce and sensitize various cancer cell types to apoptosis, the body's natural process of programmed cell death. This technical guide provides an in-depth overview of the mechanisms by which this compound influences apoptotic pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades involved.
Core Mechanism of Action: Targeting Anti-Apoptotic Proteins
This compound's primary mechanism for promoting apoptosis lies in its ability to downregulate key anti-apoptotic proteins, thereby shifting the cellular balance towards cell death. The central players in this process are Bromo and extraterminal domain (BET) proteins and the cellular FLICE-like inhibitory protein (c-FLIP).
Biochemical studies have identified BET proteins as major cellular targets of this compound.[1][2] By targeting these proteins, PCC effectively reduces the levels of anti-apoptotic proteins, most notably c-FLIP and Livin.[1] c-FLIP is a master regulator that inhibits apoptosis triggered by death receptors such as TRAIL receptors.[1] this compound has been shown to decrease both the long (c-FLIPL) and short (c-FLIPS) isoforms of c-FLIP in a dose-dependent manner.[1] This reduction in c-FLIP is crucial for sensitizing cancer cells to extrinsic apoptosis inducers.
Sensitization to Extrinsic Apoptosis Pathways
A significant aspect of this compound's therapeutic potential is its capacity to sensitize cancer cells to apoptosis induced by external signals, particularly through the TNF-related apoptosis-inducing ligand (TRAIL) and Toll-like receptor 3 (TLR3) signaling pathways.
TRAIL-Mediated Apoptosis
Many cancer cells develop resistance to TRAIL-induced apoptosis. This compound has been demonstrated to overcome this resistance in melanoma and renal carcinoma cells.[1] By reducing c-FLIP levels, PCC facilitates the assembly of the pro-apoptotic ripoptosome signaling complex upon TRAIL stimulation, leading to enhanced caspase-8-dependent apoptosis.[1]
Poly (I:C)-Mediated Apoptosis
This compound also sensitizes cancer cells to apoptosis induced by the synthetic double-stranded RNA mimic polyinosinic:polycytidylic acid (poly I:C), which activates TLR3.[1] This sensitization is also attributed to the PCC-mediated reduction of c-FLIP.[1] The combination of PCC and poly I:C has shown significant therapeutic benefits in preclinical melanoma models.[1]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from key studies investigating the apoptotic effects of this compound.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| YUMM2.1 | Murine Melanoma | 0.19 - 0.52 | [3][4] |
| YUMMER.G | Murine Melanoma | 1.74 | [3] |
| YUMMER1.7 | Murine Melanoma | 1.82 | [3] |
| Cell Line | Cancer Type | Treatment | Cell Viability Reduction | Reference |
| 344SQ | KRASmut/P53mut Lung Cancer | Bortezomib + this compound | 60-90% | [5] |
| H23 | KRASmut/P53mut Lung Cancer | Bortezomib + this compound | 60-90% | [5] |
| H358 | KRASmut/P53mut Lung Cancer | Bortezomib + this compound | 60-90% | [5] |
| Cell Line | Cancer Type | Treatment | Observation | Reference |
| SK-MEL-28 | Human Melanoma | This compound (500 nM) for 18h | Dose-dependent reduction in cFLIPL and cFLIPS | [1] |
| M14 | Human Melanoma | This compound (500 nM) for 18h | Dose-dependent reduction in cFLIPL and cFLIPS | [1] |
| ACHN | Renal Carcinoma | This compound (500 nM) for 18h | Dose-dependent reduction in cFLIPL and cFLIPS | [1] |
| B16F10 | Murine Melanoma | This compound | Decrease in cFLIP levels | [1] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the studies of this compound's effects on apoptosis.
Cell Viability Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, bortezomib, or a combination of both for 48 hours.
-
Viability Assessment: Utilize a commercial cell viability reagent (e.g., CellTiter-Glo® 2.0 Assay) to measure the number of viable cells according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Treatment: Treat cells with this compound at concentrations equivalent to 0.1, 1, and 10 times the IC50 value for 48 or 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells are defined as Annexin V positive and 7-AAD negative.
-
Data Analysis: Quantify the percentage of early and late apoptotic cells.
Western Blotting for c-FLIP
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-FLIP (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. GAPDH is typically used as a loading control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted modulation of apoptotic pathways. Its ability to downregulate the key anti-apoptotic protein c-FLIP, via inhibition of BET proteins, effectively sensitizes cancer cells to extrinsic apoptotic signals like TRAIL and poly I:C. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound as a standalone or combination therapy in oncology. The visualization of its mechanism of action and the workflows for its study offer a clear guide for researchers aiming to explore the full therapeutic potential of this promising natural product.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Physachenolide C: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physachenolide C (PCC), a naturally occurring withanolide, has emerged as a promising candidate in oncology research due to its potent anti-cancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of this compound. It details the experimental protocols for its extraction from natural sources and its chemical synthesis, including a total synthesis approach. Furthermore, this document presents a comprehensive summary of its biological activity, focusing on its mechanism of action as a BET protein inhibitor and its effects on apoptosis and cell cycle arrest in cancer cells. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Discovery and Isolation
This compound is a C-28 steroidal lactone belonging to the withanolide class of natural products. It was first identified as a minor natural product in aeroponically cultivated Physalis crassifolia, a member of the Solanaceae family[1]. Its discovery was part of broader investigations into the diverse chemical constituents of Physalis species, which are known for their traditional medicinal uses.
Isolation from Physalis crassifolia
Experimental Protocol: General Isolation of Withanolides from Physalis sp.
-
Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted with a suitable organic solvent, typically methanol (MeOH), at room temperature. This process is often facilitated by sonication to ensure efficient extraction of the secondary metabolites.
-
Solvent Partitioning: The crude methanol extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol-water and n-hexane to remove nonpolar constituents. The aqueous methanol fraction is then further partitioned with solvents of increasing polarity, such as dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc). Withanolides are typically found in the more polar fractions.
-
Chromatographic Purification: The withanolide-rich fractions are subjected to a series of chromatographic techniques for further purification.
-
Column Chromatography: Initial separation is often achieved using column chromatography on silica gel, with a gradient elution system of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile or methanol.
-
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent system to yield the pure crystalline solid.
Synthesis of this compound
This compound has been obtained through both semi-synthesis from a related natural product and, more recently, through a total synthesis approach.
Semi-synthesis from Physachenolide D
A common and efficient method for obtaining this compound is through the epoxidation of physachenolide D, another withanolide isolated from Physalis crassifolia[1]. This reaction specifically targets the C5-C6 double bond of the withanolide steroid core.
Experimental Protocol: Epoxidation of Physachenolide D
-
Reaction Setup: Physachenolide D is dissolved in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.
-
Epoxidation Reagent: A peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at 0 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the reaction mixture is quenched with a reducing agent solution, such as aqueous sodium thiosulfate, to destroy the excess peroxy acid. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Total Synthesis of this compound
A total synthesis of withanolide E and, by extension, a synthetic route to this compound has been reported. The key challenge in the synthesis of withanolides is the stereoselective introduction of multiple stereocenters. The reported synthesis focuses on controlling the stereochemistry of the C14 hydroxyl group through the stereoselective epoxidation of a Δ¹⁴⁻¹⁵ cholestane intermediate.
A detailed, step-by-step experimental protocol and yields for the total synthesis of this compound are not yet fully available in the public literature. However, the general strategy involves the construction of the steroidal backbone from a readily available starting material, followed by the stereocontrolled introduction of the various functional groups characteristic of the withanolide scaffold.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. A comprehensive, publicly available dataset of its spectroscopic data is still being compiled. The following table summarizes the expected and reported data.
| Parameter | Data |
| Molecular Formula | C₂₈H₃₈O₇ |
| Molecular Weight | 486.6 g/mol |
| ¹H-NMR | Data not yet publicly available in full. |
| ¹³C-NMR | Data not yet publicly available in full. |
| Mass Spectrometry | High-resolution mass spectrometry data confirms the molecular formula. |
| FT-IR | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups are expected. |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-cancer activity in various preclinical models, particularly in melanoma and lung cancer. Its primary mechanism of action involves the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription.
Cytotoxicity and Anti-proliferative Effects
This compound exhibits potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| YUMM2.1 | Murine Melanoma | ~0.5 | [2] |
| YUMMER1.7 | Murine Melanoma | ~0.8 | [2] |
| YUMM1.7 | Murine Melanoma | ~1.0 | [2] |
| H23 | Human Lung Cancer | ~0.5 | [1] |
| H358 | Human Lung Cancer | ~0.5 | [1] |
| 344SQ | Murine Lung Adenocarcinoma | ~0.25 | [1] |
Mechanism of Action: BET Protein Inhibition
This compound acts as a potent inhibitor of BET proteins, particularly BRD4. By binding to the bromodomains of these proteins, PCC displaces them from chromatin, leading to the downregulation of key oncogenes and anti-apoptotic proteins.
Induction of Apoptosis and Cell Cycle Arrest
A primary consequence of BET protein inhibition by this compound is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
-
Downregulation of Anti-Apoptotic Proteins: PCC treatment leads to a significant reduction in the levels of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (c-FLIP) and Livin (an inhibitor of apoptosis protein, IAP). The downregulation of these proteins sensitizes cancer cells to apoptotic stimuli.
-
Cell Cycle Arrest: this compound has been shown to induce G0/G1 cell cycle arrest in melanoma cells, preventing their progression through the cell cycle and subsequent proliferation[2].
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the signaling pathway through which this compound induces apoptosis in cancer cells.
Caption: this compound inhibits BET proteins, leading to reduced expression of c-FLIP and Livin, thereby promoting caspase-8-mediated apoptosis.
Experimental Workflow for Evaluating this compound Activity
The following diagram outlines a typical experimental workflow for assessing the biological activity of this compound.
Caption: A typical workflow for evaluating the anti-cancer effects of this compound, encompassing both in vitro and in vivo studies.
Conclusion and Future Directions
This compound is a compelling natural product with significant potential for development as an anti-cancer therapeutic. Its well-defined mechanism of action as a BET inhibitor, coupled with its potent cytotoxic effects, makes it an attractive candidate for further investigation. Future research should focus on completing the total synthesis of this compound to ensure a reliable and scalable supply for preclinical and clinical studies. Additionally, further elucidation of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, will be crucial for its translation into the clinic. The development of more potent and selective analogs of this compound through medicinal chemistry efforts also represents a promising avenue for future drug discovery.
References
Physachenolide C: A Deep Dive into its Selective Cytotoxicity Towards Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Physachenolide C (PCC), a naturally occurring 17β-hydroxywithanolide, has emerged as a promising anti-cancer agent demonstrating selective cytotoxicity against various cancer cell lines while exhibiting minimal effects on normal cells. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, focusing on its cancer cell selectivity. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.
Introduction
The quest for novel anti-cancer therapeutics with high efficacy and low toxicity remains a central challenge in oncology. An ideal chemotherapeutic agent should selectively target and eliminate cancer cells while sparing healthy tissues, thereby minimizing debilitating side effects. Natural products have historically been a rich source of such compounds. This compound, a steroidal lactone, has shown significant promise in this regard. This guide synthesizes the available scientific literature to provide an in-depth analysis of its selective anti-cancer properties.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The selectivity of this compound is evidenced by its differential effects on the viability, apoptosis, and cell cycle progression of cancer cells compared to their normal counterparts.
Cytotoxicity: IC50 Values
Studies have demonstrated that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, with significantly higher IC50 values observed in normal cell lines, indicating a favorable therapeutic window.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| YUMM2.1 | Murine Melanoma | 0.5159 ± 0.1717 | [1] |
| YUMMER1.7 | Murine Melanoma | 1.8230 ± 0.0711 | [1] |
| YUMMER.G | Murine Melanoma | 1.7350 ± 0.1449 | [1] |
| Human Prostate Cancer Cells | Human Prostate Carcinoma | Nanomolar range | [1][2] |
| Normal Human Foreskin Fibroblasts | Normal Human Fibroblast | Not cytotoxic | [1][2] |
| Human Melanoma Cell Lines | Human Melanoma | Sensitized to apoptosis | [3] |
| Human Renal Carcinoma (ACHN) | Human Renal Carcinoma | Sensitized to apoptosis | [3] |
| Normal Human Melanocytes | Normal Human Melanocyte | Unaffected | [3] |
| Human Foreskin Fibroblasts (HFF) | Normal Human Fibroblast | Unaffected | [3] |
| Human Renal Epithelium (HRE) | Normal Human Renal Epithelium | Unaffected | [3] |
Table 1: Comparative IC50 values of this compound in cancer versus normal cell lines.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in cancer cells. Flow cytometry analysis using Annexin V and 7-AAD staining reveals a significant dose-dependent increase in the percentage of apoptotic cancer cells upon treatment with PCC, while normal cells remain largely unaffected.
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Reference |
| YUMM2.1 | Vehicle | ~5% | ~2% | [1][2] |
| YUMM2.1 | PCC (at IC50) | Significant increase | Significant increase | [1][2] |
| YUMMER1.7 | Vehicle | ~4% | ~3% | [1][2] |
| YUMMER1.7 | PCC (at IC50) | Significant increase | Significant increase | [1][2] |
| YUMMER.G | Vehicle | ~3% | ~2% | [1][2] |
| YUMMER.G | PCC (at IC50) | Significant increase | Significant increase | [1][2] |
| YUMM2.1 Tumors (in vivo) | Vehicle | 0.8% (TUNEL positive) | - | [1][2] |
| YUMM2.1 Tumors (in vivo) | PCC (20 mg/kg) | 40% (TUNEL positive) | - | [1][2] |
Table 2: Quantitative analysis of this compound-induced apoptosis in murine melanoma cells.
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells. This disruption of the cell cycle progression further contributes to its anti-proliferative effects.
| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| YUMM2.1 | Vehicle | ~45% | ~35% | ~20% | [4] |
| YUMM2.1 | PCC (1.25 µM) | ~65% | ~20% | ~15% | [4] |
Table 3: Effect of this compound on cell cycle distribution in YUMM2.1 melanoma cells.
Core Mechanism of Action: BET Protein Inhibition
The primary molecular mechanism underlying the anti-cancer activity of this compound is its function as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes and anti-apoptotic proteins.
This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of their target genes. This leads to a cascade of events that selectively drive cancer cells towards apoptosis and cell cycle arrest.
Figure 1. Mechanism of BET protein inhibition by this compound.
Key Signaling Pathways Modulated by this compound
The inhibition of BET proteins by this compound triggers a downstream cascade affecting multiple signaling pathways critical for cancer cell survival and proliferation.
Downregulation of c-Myc and Cell Cycle Arrest
A key target of BET proteins is the proto-oncogene c-Myc, a master regulator of cell proliferation and metabolism. By inhibiting BET proteins, this compound effectively suppresses c-Myc transcription.[5] Reduced c-Myc levels lead to the downregulation of its target genes, including cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. This ultimately results in the observed G0/G1 cell cycle arrest.
Figure 2. Signaling pathway of this compound-induced cell cycle arrest.
Induction of Apoptosis through Bcl-2 Downregulation
Another critical consequence of BET protein inhibition is the downregulation of the anti-apoptotic protein Bcl-2.[1][5] Bcl-2 plays a pivotal role in the intrinsic apoptotic pathway by preventing the release of cytochrome c from the mitochondria. By reducing Bcl-2 levels, this compound sensitizes cancer cells to apoptotic stimuli, tipping the balance towards programmed cell death.
Putative Effects on PI3K/Akt and MAPK/ERK Pathways
While direct evidence of this compound's impact on the PI3K/Akt and MAPK/ERK pathways is still emerging, the established role of its primary target, c-Myc, in regulating these pathways provides a strong mechanistic link. c-Myc is known to influence the expression of components within both the PI3K/Akt and MAPK/ERK signaling cascades. Therefore, it is plausible that the anti-cancer effects of this compound are, in part, mediated through the indirect modulation of these crucial pro-survival and proliferative pathways. Further research, such as Western blot analysis for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) following PCC treatment, is warranted to confirm these connections.
Figure 3. Overview of signaling cascades modulated by this compound.
Inhibition of NF-κB Signaling
BET proteins are also known to be positive regulators of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key pathway involved in inflammation, immunity, and cell survival.[4] By inhibiting BET proteins, this compound can suppress the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes, further contributing to its anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer and normal cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Figure 4. Experimental workflows for assessing this compound's effects.
Conclusion and Future Directions
This compound demonstrates significant potential as a selective anti-cancer agent. Its ability to inhibit BET proteins leads to the downregulation of key oncogenic and anti-apoptotic pathways, resulting in cell cycle arrest and apoptosis preferentially in cancer cells. The data presented in this guide strongly supports its cancer cell selectivity.
Future research should focus on:
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various cancer models.
-
Performing detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Investigating the potential for synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
-
Elucidating the precise molecular interactions between this compound and the bromodomains of different BET proteins to potentially guide the development of even more potent and selective analogs.
The continued investigation of this compound and its derivatives holds great promise for the development of novel, effective, and less toxic cancer therapies.
References
- 1. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Physachenolide C: A Comprehensive Technical Guide to its In Vitro Cytotoxicity Against Melanoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxic effects of Physachenolide C (PCC) on melanoma cells. The information presented herein is curated from recent scientific literature to support further research and development in oncology.
Quantitative Assessment of Cytotoxicity
This compound has demonstrated significant cytotoxic activity against various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, a key metric of potency, have been determined through in vitro studies.
Table 1: IC50 Values of this compound in Murine Melanoma Cell Lines
| Cell Line | IC50 Range (µM) | Noteworthy Characteristics |
| Murine Melanoma Panel | 0.19 – 1.8 | Share common driver mutations with human melanoma.[1][2] |
| YUMM2.1 | Not explicitly stated, but apoptosis is significantly induced at or above the IC50.[2] | Immunogenic model.[2] |
| YUMMER1.7 | Not explicitly stated, but apoptosis is significantly induced at or above the IC50.[2] | - |
| YUMMER.G | Not explicitly stated, but apoptosis is significantly induced at or above the IC50.[2] | - |
IC50 values were determined after 48 hours of treatment.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-melanoma effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3]
Apoptosis Induction
PCC treatment has been shown to induce apoptosis in melanoma cells both in vitro and in vivo.[1][2][3] This is achieved by sensitizing cancer cells to apoptotic signals. One of the key mechanisms is the enhancement of caspase-8-dependent extrinsic apoptosis signaling.[2] PCC reduces the levels of anti-apoptotic proteins such as cFLIP and Livin (also known as BIRC7 or ML-IAP), which are inhibitors of caspase-8.[2][4][5] The reduction of these inhibitory proteins allows for the assembly of the pro-apoptotic ripoptosome signaling complex, leading to the activation of the caspase cascade and subsequent cell death.[4][5]
Cell Cycle Arrest
In addition to apoptosis, this compound induces a G0-G1 phase cell cycle arrest in melanoma cells.[1][2] This halt in the cell cycle progression prevents the proliferation of cancer cells. However, it has been noted that upon removal of PCC, the cells can re-enter the cell cycle, which may contribute to tumor recurrence in vivo after treatment discontinuation.[1][2]
Targeting BET Proteins
Biochemical studies have identified the Bromo and Extraterminal domain (BET) proteins as major cellular targets of this compound.[1][4][5] By targeting BET proteins, PCC can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to its anti-cancer effects.[2] For instance, the BET protein BRD4 is known to regulate genes such as Cyclin D1 and CDC25A, which are crucial for the G1-S transition in the cell cycle.[2]
Signaling Pathways
The cytotoxic activity of this compound in melanoma is orchestrated through the modulation of specific signaling pathways.
Caption: Signaling pathway of this compound in melanoma cells.
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the in vitro cytotoxicity of this compound are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[6][7][8] These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[6][8]
Protocol:
-
Cell Seeding: Plate melanoma cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol, or 20% SDS) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.[9][10]
Protocol:
-
Cell Treatment: Treat melanoma cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression levels of apoptosis- and cell cycle-related proteins following treatment with this compound.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The enzyme catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), allowing for the visualization of the protein band.
Protocol:
-
Sample Preparation: Lyse treated and control melanoma cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11] Determine the protein concentration of the lysates.[12]
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel based on molecular weight.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., cFLIP, Caspase-8, Cyclin D1), followed by incubation with an HRP-conjugated secondary antibody.[11]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[11]
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.
Conclusion
This compound demonstrates potent in vitro cytotoxicity against melanoma cells, primarily by inducing apoptosis and cell cycle arrest. Its mechanism of action involves the inhibition of BET proteins, leading to the downregulation of anti-apoptotic factors like cFLIP and Livin, and subsequent activation of the caspase-8-mediated apoptotic pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound in the treatment of melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. origene.com [origene.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western blot protocol | Abcam [abcam.com]
Withanolides and Cancer: A Foundational Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), have garnered significant attention for their potential anticancer properties.[1][2][3][4] Preclinical studies have demonstrated their efficacy against a wide array of cancer types, including breast, prostate, lung, colon, pancreatic, and ovarian cancers.[[“]] This technical guide provides an in-depth overview of the foundational research on withanolides as anticancer agents, focusing on their mechanisms of action, key molecular targets, and the experimental methodologies used to elucidate these properties.
The anticancer effects of withanolides are multifaceted, involving the modulation of numerous signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[[“]] These include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[4][[“]][6] Notably, withanolides have been shown to target key proteins such as Heat shock protein 90 (Hsp90) and inhibit critical signaling cascades like NF-κB and PI3K/Akt/mTOR.[1][[“]][7][8]
This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development by summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways.
Quantitative Data: In Vitro Cytotoxicity of Withanolides
The following tables summarize the 50% inhibitory concentration (IC50) values of various withanolides against a range of human cancer cell lines, providing a comparative view of their cytotoxic potential.
Table 1: IC50 Values of Withaferin A and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Withaferin A | Panc-1 (Pancreatic) | 1.0 | [3] |
| Withaferin A | MDA-MB-231 (Breast) | 12 | [7] |
| Withaferin A | NCI-H460 (Lung) | 0.24 ± 0.01 (µg/mL) | [9][10] |
| Withaferin A | HCT-116 (Colon) | 0.31 ± 0.03 (µg/mL) | [9] |
| Withaferin A | SF-268 (CNS) | 0.25 ± 0.02 (µg/mL) | [9] |
| Withaferin A | MCF-7 (Breast) | 0.52 ± 0.09 (µg/mL) | [9] |
| Diacetylwithaferin A | NCI-H460 (Lung) | 1.1 ± 0.2 (µg/mL) | [9] |
| Diacetylwithaferin A | HCT-116 (Colon) | 1.5 ± 0.3 (µg/mL) | [9] |
| Diacetylwithaferin A | SF-268 (CNS) | 1.3 ± 0.1 (µg/mL) | [9] |
| Diacetylwithaferin A | MCF-7 (Breast) | 1.8 ± 0.4 (µg/mL) | [9] |
| 3-Aziridinylwithaferin A (AzWA) | Panc-1 (Pancreatic) | 2.8 | [3] |
Table 2: IC50 Values of Other Withanolides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Withanolide D | K562 (Leukemia) | Dose-dependent | [1] |
| Withanolide D | MOLT-4 (Leukemia) | Dose-dependent | [1] |
| Withanolide E | Panc-1 (Pancreatic) | 1.8 | [3] |
| 4-hydroxywithanolide E (HWE) | Panc-1 (Pancreatic) | 2.1 | [3] |
| Viscosalactone B | NCI-H460 (Lung) | 0.32 ± 0.05 (µg/mL) | [9][10] |
| Viscosalactone B | HCT-116 (Colon) | 0.41 ± 0.08 (µg/mL) | [9] |
| Viscosalactone B | SF-268 (CNS) | 0.47 ± 0.15 (µg/mL) | [9] |
| Viscosalactone B | MCF-7 (Breast) | 0.38 ± 0.06 (µg/mL) | [9] |
| Withanolide (unspecified) | HL-60 (Leukemia) | Time-dependent | [6] |
| Withalongolide A | B16F10 (Melanoma) | 3.2-10 | [11] |
| Withalongolide B | B16F10 (Melanoma) | 3.2-10 | [11] |
| Physachenolide C | LNCaP (Prostate) | ~15-fold less active than its 18-deacetoxy analog | [2] |
Table 3: In Vivo Tumor Growth Inhibition by Withaferin A
| Cancer Model | Treatment Details | Tumor Growth Inhibition | Reference |
| MDA-MB-231 Xenograft (Breast) | 20 mg/kg, intraperitoneally | Significant suppression of tumor growth | [7] |
| MDA-MB-231 Xenograft (Breast) | 100 µ g/mouse , intraperitoneally | Delayed tumor growth | [8] |
| Ehrlich Ascites Carcinoma (Mouse) | 10-60 mg/kg, intraperitoneally | Dose-dependent inhibition and increased survival | [4] |
| MDA-MB-231 Xenograft (Breast) | 4 mg/kg, intraperitoneally | Delayed growth of xenografts | [12] |
| Medullary Thyroid Cancer Xenograft | 5.0 mg/kg/day | Significant reduction in tumor calcitonin production | [13] |
| HCT116 Xenograft (Colon) | 2 mg/kg, intraperitoneally for 6 weeks | Significantly inhibited tumor volume and weight | [14] |
Key Signaling Pathways and Molecular Targets
Withanolides exert their anticancer effects by modulating a complex network of signaling pathways. The following diagrams illustrate some of the most critical pathways targeted by these compounds.
Caption: Withanolide-induced apoptosis signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by withanolides.
Caption: Mechanism of Hsp90 inhibition by withanolides.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in withanolide research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of withanolides (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the drug concentration.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with withanolides for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[15][16][17][18][19]
-
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and to quantify changes in their expression levels.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Cell Lysis: After treatment with withanolides, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-caspase-3, anti-p-Akt, anti-Hsp90) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the antitumor efficacy of withanolides in a living organism.
-
Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., 1-5 x 10⁶ cells) and resuspend them in a mixture of serum-free medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²).
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer withanolides (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[7][8][12]
-
Isolation and Purification of Withanolides
This protocol outlines a general procedure for obtaining withanolides from plant material.
-
Protocol:
-
Extraction: Extract the dried and powdered plant material (e.g., leaves of Withania somnifera) with a suitable solvent like methanol or ethanol using a Soxhlet apparatus.
-
Fractionation: Concentrate the crude extract and partition it with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).
-
Column Chromatography: Subject the bioactive fraction (often the chloroform or ethyl acetate fraction) to column chromatography over silica gel.
-
Elution: Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the different compounds.
-
Purification: Further purify the fractions containing withanolides using techniques like preparative TLC or HPLC to obtain pure compounds.
-
Characterization: Identify the structure of the isolated compounds using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and comparison with known standards.[20][21][22][23][24]
-
Conclusion
The foundational research on withanolides has established their significant potential as anticancer agents. Their ability to modulate multiple key signaling pathways and molecular targets involved in cancer progression underscores their promise for the development of novel cancer therapies. The quantitative data on their cytotoxicity and the detailed experimental protocols provided in this guide offer a solid foundation for further investigation into their therapeutic applications. Future research, including well-designed clinical trials, is necessary to translate the preclinical efficacy of withanolides into clinical benefits for cancer patients.[9] The continued exploration of structure-activity relationships will also be crucial for the design and synthesis of even more potent and selective withanolide-based anticancer drugs.[9][11][25]
References
- 1. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship (SAR) of withanolides to inhibit Hsp90 for its activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo growth inhibitory and radiosensitizing effects of withaferin A on mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Withanolide induces apoptosis in HL-60 leukemia cells via mitochondria mediated cytochrome c release and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A inhibits in vivo growth of breast cancer cells accelerated by Notch2 knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withania somnifera (L.) Dunal: Phytochemistry, structure-activity relationship, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth inhibition of human tumor cell lines by withanolides from Withania somnifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-proliferative withanolides from the Solanaceae: a structure-activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Withaferin A Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. jddtonline.info [jddtonline.info]
- 21. ijpbs.com [ijpbs.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Physachenolide C: A Technical Guide for Drug Discovery
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Physachenolide C (PCC), a naturally occurring 17β-hydroxywithanolide, has emerged as a promising small molecule with significant therapeutic potential in oncology. Extensive preclinical research has demonstrated its potent anti-cancer activities, primarily through the targeted inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, and offering detailed experimental protocols to facilitate further research and development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.
Introduction
Withanolides, a group of naturally occurring C28 steroidal lactones, have long been recognized for their diverse pharmacological properties.[1] Among these, this compound has garnered substantial interest for its potent and selective anti-cancer effects.[2] Initially identified as a sensitizer of cancer cells to TRAIL-mediated apoptosis, subsequent studies have elucidated its primary mechanism of action as a BET inhibitor.[3][4] By targeting BET proteins, particularly BRD4, PCC disrupts key transcriptional programs that drive cancer cell proliferation, survival, and immune evasion.[1][5] This whitepaper will delve into the intricate molecular pathways modulated by PCC, present its efficacy data in a structured format, and provide detailed methodologies for its investigation.
Mechanism of Action: Targeting the BET Epigenetic Readers
This compound exerts its anti-tumor effects by directly binding to and inhibiting the activity of BET proteins, which are critical readers of acetylated lysine residues on histones and other proteins.[5][6] This inhibition disrupts the transcriptional machinery responsible for the expression of key oncogenes and anti-apoptotic factors.
The PCC-BET Interaction and Downstream Signaling
The primary molecular target of PCC has been identified as the bromodomains of BET proteins, with a notable selectivity for the first bromodomain (BD1) of BRD3 and BRD4.[6] This interaction prevents BET proteins from binding to acetylated histones at gene promoters and enhancers, thereby downregulating the transcription of their target genes.
A critical consequence of BET inhibition by PCC is the significant reduction of the anti-apoptotic protein, cellular FLICE-like inhibitory protein (c-FLIP).[2] c-FLIP is a master regulator of apoptosis that inhibits the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC). By downregulating c-FLIP, PCC sensitizes cancer cells to apoptosis induced by various stimuli, including TRAIL and the viral mimetic poly I:C.[3][4] The reduction in c-FLIP, along with another anti-apoptotic protein, Livin, promotes the assembly of the pro-apoptotic ripoptosome complex, leading to caspase-8 activation and subsequent execution of the apoptotic cascade.[3][4]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across a range of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a comparative view of its potency.
Table 1: IC50 Values of this compound in Murine Melanoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| YUMM2.1 | 0.19 - 1.8 | [1] |
| B16F10 | Not explicitly stated, but effective in vivo | [3] |
Note: The IC50 values for YUMM2.1 cells were reported as a range for PCC and its semi-synthetic analog.[1]
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| M14 | Human Melanoma | Similar to TRAIL sensitization IC50 | In combination with poly I:C | |
| SK-MEL-28 | Human Melanoma | Similar to TRAIL sensitization IC50 | In combination with poly I:C | [3] |
| Human Renal Carcinoma Cells | Renal Carcinoma | Not explicitly quantified, but sensitizes to apoptosis | In combination with TRAIL or poly I:C | [3] |
| Prostate Cancer Cells | Prostate Cancer | Nanomolar range | Androgen-dependent and -independent lines | [1] |
| 344SQ | Lung Cancer | Effective in reducing viability | In combination with Bortezomib | |
| H23 | Lung Cancer | Effective in reducing viability | In combination with Bortezomib | [2] |
| H358 | Lung Cancer | Effective in reducing viability | In combination with Bortezomib | [2] |
Experimental Protocols
To facilitate further investigation into the therapeutic potential of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (PCC)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of PCC in DMSO.
-
Perform serial dilutions of the PCC stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the PCC dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the PCC concentration and determine the IC50 value using a non-linear regression analysis.
-
Immunoblotting for c-FLIP and Livin
This protocol details the detection of changes in c-FLIP and Livin protein levels following PCC treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-FLIP, anti-Livin, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PCC or vehicle control for a specified time (e.g., 18-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-FLIP, Livin, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Melanoma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human melanoma cell line (e.g., M14)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PBS, DMSO/saline mixture)
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest melanoma cells and resuspend them in sterile PBS, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, PCC alone, combination therapy).
-
-
Treatment Administration:
-
Administer PCC via a suitable route (e.g., intraperitoneal, subcutaneous) at a predetermined dose and schedule (e.g., 20 mg/kg, twice weekly).[3]
-
If applicable, administer the combination agent according to its established protocol.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined size limit.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and, if desired, process them for further analysis (e.g., histology, immunoblotting).
-
Conclusion and Future Directions
This compound represents a compelling therapeutic candidate with a well-defined mechanism of action targeting the BET family of epigenetic readers. Its ability to induce apoptosis in cancer cells, particularly by downregulating the key survival protein c-FLIP, underscores its potential as a monotherapy or in combination with other anti-cancer agents, including immunotherapies. The data and protocols presented in this technical guide are intended to provide a solid foundation for further research into this promising natural product. Future studies should focus on optimizing its therapeutic index, exploring its efficacy in a broader range of cancer types, and elucidating potential mechanisms of resistance. The continued investigation of this compound holds the promise of delivering a novel and effective therapeutic strategy for patients with cancer.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Physachenolide C in In Vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Physachenolide C (PCC) is a 17β-hydroxywithanolide natural product that has demonstrated potent anti-cancer activity in various preclinical models.[1][2][3] It has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further investigation.[1][4] These application notes provide a detailed protocol for utilizing this compound in an in vivo xenograft model to assess its anti-tumor efficacy. The described methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing robust experiments.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis.[1][2] Biochemical studies have identified the bromo and extraterminal domain (BET) proteins as major cellular targets of PCC.[5][6] By targeting BET proteins, PCC leads to a reduction in the levels of anti-apoptotic proteins such as cFLIP and Livin.[3][5] This sensitizes cancer cells to extrinsic apoptosis signaling mediated by death receptors like TRAIL and TLR3, ultimately leading to the activation of caspase-8 and the execution of the apoptotic cascade.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Type | IC50 Range (µM) | Reference |
| Murine Melanoma | 0.19 - 1.8 | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| Murine Melanoma (YUMM2.1) | PCC (20 mg/kg, i.t.), daily for 15 days | Complete tumor regression in all mice; 33% durable response. | [1][4] |
| Human Melanoma (M14) | PCC (20 mg/kg, i.t.) + Poly I:C (50 µ g/mouse , i.t.), twice weekly for 4 weeks | Significant therapeutic benefit compared to single agents. | [5] |
| Lung Cancer (KRASmut/P53mut) | PCC (10 mg/kg) + Bortezomib (1 mg/kg) | More effective tumor growth inhibition than individual treatments. | [7][8] |
Experimental Protocols
Cell Line and Animal Models
-
Cell Lines:
-
Animal Models:
-
For human cell line xenografts: Immunodeficient mice such as nude athymic or SCID mice, typically 6-8 weeks old.[5][9]
-
For murine syngeneic models: Immunocompetent mice such as C57BL/6J, typically 6-10 weeks old.[3]
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
-
In Vivo Xenograft Establishment
-
Cell Preparation: Culture selected cancer cells in their recommended medium until they reach 80-90% confluency.[9]
-
Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or an appropriate medium at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[3][5][10]
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions using calipers and calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Begin treatment when the average tumor volume reaches approximately 100 mm³.[3][5] Randomize the mice into treatment and control groups.
This compound Administration
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute it to the final desired concentration with a sterile carrier solution (e.g., PBS or saline) just before administration.
-
Dosage and Route of Administration:
-
Treatment Schedule:
Endpoint Analysis
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. At the end of the experiment, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
In Vivo Apoptosis Analysis (TUNEL Assay):
-
Twenty-four hours after the final treatment, euthanize a subset of mice.[3]
-
Excise the tumors and fix them in 10% neutral buffered formalin.
-
Embed the fixed tumors in paraffin and section them.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on the tumor sections according to the manufacturer's instructions to detect apoptotic cells.[3][4]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.
Visualizations
References
- 1. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for Testing Physachenolide C Efficacy in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC) is a naturally occurring withanolide that has demonstrated promising anti-cancer properties. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical lung cancer models. The methodologies outlined here cover in vitro assays to assess cytotoxicity, induction of apoptosis, and cell cycle arrest, as well as in vivo models to determine tumor growth inhibition. These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound for lung cancer.
Key Signaling Pathways
This compound has been shown to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis. A primary mechanism involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins, leading to the downregulation of the anti-apoptotic protein c-FLIP. This sensitizes cancer cells to apoptosis.
Figure 1: Simplified signaling pathway of this compound in promoting apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Efficacy Metric | Reference |
| 344SQ, H23, H358 | Lung Cancer (KRASmut/P53mut) | PCC + Bortezomib | Not specified | 60-90% reduction in cell viability | [1][2] |
| Murine Melanoma | Melanoma | PCC | 0.19 - 1.8 | Cell Viability |
Note: Specific IC50 values for this compound as a single agent in lung cancer cell lines were not available in the reviewed literature. The data from combination studies and other cancer types are presented for reference. It is recommended to experimentally determine the IC50 values in relevant lung cancer cell lines.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Lung Cancer Xenograft (KRASmut/P53mut) | PCC + Bortezomib | 10 mg/kg PCC, 1 mg/kg Bortezomib | Significant reduction in tumor growth | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on lung cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Lung cancer cell lines (e.g., A549, H1299, H460)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (PCC)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of PCC in culture medium. Replace the medium with 100 µL of medium containing various concentrations of PCC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Lung cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PCC at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Lung cancer cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PCC for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated lung cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-FLIP, anti-cleaved caspase-3, anti-PARP, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Model
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a lung cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Lung cancer cells (e.g., A549, H460)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject lung cancer cells into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer PCC or vehicle control via a suitable route (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
References
Application Notes: Measuring Cell Viability in Response to Physachenolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC) is a naturally occurring 17β-hydroxywithanolide that has demonstrated significant anti-cancer properties. It has been shown to selectively inhibit the proliferation of various cancer cell lines, including melanoma, prostate, and renal carcinoma[1][2]. The primary mechanisms of action for this compound involve the induction of apoptosis and G0-G1 cell cycle arrest[2][3]. Notably, PCC can sensitize cancer cells to immunotherapy by targeting Bromo and Extra-Terminal domain (BET) proteins, leading to a reduction in the anti-apoptotic protein cFLIP[1][4][5][6]. These characteristics make PCC a compound of high interest in oncology research and drug development.
This document provides detailed protocols for assessing the effect of this compound on cell viability, focusing on the widely used MTT assay and the Trypan Blue exclusion method.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| Murine Melanoma | Melanoma | 0.19 - 1.8 | Direct cytotoxicity as a single agent. | [2] |
| Human Melanoma | Melanoma | IC50 > 2000 nM | When used alone. Sensitizes cells to TRAIL and poly I:C. | [1] |
| Human Renal Tumor (ACHN) | Renal Carcinoma | IC50 > 2000 nM | When used alone. Sensitizes cells to TRAIL and poly I:C. | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells[7][8][9]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells[7][9].
Materials:
-
This compound (PCC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy, log-phase culture.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to prepare a stock solution in DMSO and then dilute it in the medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest PCC concentration) and a negative control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared PCC dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of viability against the log of the PCC concentration to determine the IC50 value (the concentration of PCC that inhibits cell growth by 50%).
-
Trypan Blue Exclusion Assay
This assay is a simple and rapid method to differentiate viable from non-viable cells[10][11][12]. The principle is based on the fact that viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue[10][13].
Materials:
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Cell Preparation:
-
Following treatment with this compound for the desired duration, collect both adherent and floating cells. For adherent cells, trypsinize to detach them from the culture vessel.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS or serum-free medium.
-
-
Staining:
-
In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue)[10].
-
Allow the mixture to incubate at room temperature for 3-5 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells[12].
-
-
Cell Counting:
-
Load 10 µL of the cell-trypan blue mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100 [10]
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Signaling pathway of this compound in promoting apoptosis.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Physachenolide C in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC) is a 17β-hydroxywithanolide natural product that has demonstrated significant potential as an anti-cancer agent.[1][2] It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a compound of interest for further investigation in oncology research and drug development.[1][3] Notably, PCC can sensitize cancer cells to apoptosis induced by other agents, such as TRAIL and bortezomib.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in apoptosis induction studies.
Mechanism of Action
This compound primarily exerts its pro-apoptotic effects by targeting Bromodomain and Extra-Terminal (BET) proteins.[4][6][7] This inhibition leads to the downregulation of key anti-apoptotic proteins, most notably c-FLIP (cellular FLICE-like inhibitory protein).[4][8] c-FLIP is a master regulator that blocks the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC).[8] By reducing c-FLIP levels, PCC facilitates the activation of caspase-8, thereby promoting the extrinsic apoptosis pathway.[4] This sensitization makes cancer cells more susceptible to apoptosis triggered by death receptor ligands like TNF-α and TRAIL.[4][7]
dot
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and pro-apoptotic activities of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Murine Melanoma Cell Lines [3]
| Cell Line | Driver Mutations | IC50 (µM) |
| YUMM2.1 | BRAF V600E, PTEN null, CDKN2A null | Not specified |
| YUMMER1.7 | NRAS Q61R, PTEN null, CDKN2A null | Not specified |
| YUMMER.G | Not specified | Not specified |
Note: The original publication states IC50 values ranged from 0.19-1.8 µM across a panel of murine melanoma cell lines, but does not provide specific values for each line in the cited text.[3]
Table 2: In Vitro Treatment Concentrations for Apoptosis Induction
| Cell Line Type | This compound Concentration | Co-treatment Agent | Outcome | Reference |
| Human Melanoma & Renal Carcinoma | 500 nM | 10 ng/ml TRAIL or 10 µg/ml poly I:C | Sensitization to apoptosis | [4] |
| KRASmut/P53mut Lung Cancer | Not specified | Bortezomib | Reduced viability, migration, and invasion | [8] |
| Murine Melanoma | At or above IC50 | N/A | Increased early apoptotic cells | [3] |
Table 3: In Vivo Xenograft Study Parameters
| Cancer Type | Animal Model | This compound Dosage | Co-treatment Agent & Dosage | Outcome | Reference |
| KRASmut/P53mut Lung Cancer | Xenograft mice | 10 mg/kg (i.p., 3 times/week) | Bortezomib (1 mg/kg, i.p., 3 times/week) | More effective tumor growth inhibition | [8] |
| Human M14 Melanoma | Xenograft model | Not specified | Poly I:C | Significant therapeutic benefit | [4] |
| Murine Melanoma | C57BL/6J wild-type and RAG1−/− mice | 20 mg/kg (IT, daily) | N/A | Complete tumor regression | [1][3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on apoptosis induction.
dot
Caption: General experimental workflow for studying this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used in studies involving this compound.[8]
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on the principles of apoptosis assays used in the cited literature.[3]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., at and above the IC50) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the investigation of changes in protein expression levels, such as c-FLIP.[8]
Objective: To determine the effect of this compound on the expression levels of key apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-c-FLIP, anti-caspase-8, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-FLIP, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Conclusion
This compound is a promising natural product for inducing apoptosis in cancer cells, particularly through the inhibition of BET proteins and subsequent downregulation of c-FLIP. The protocols and data presented here provide a framework for researchers to effectively design and conduct experiments to further elucidate the therapeutic potential of this compound. Careful optimization of treatment concentrations and incubation times for specific cell lines is recommended for achieving robust and reproducible results.
References
- 1. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP [mdpi.com]
Application Notes and Protocols for Physachenolide C Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Physachenolide C (PCC) in animal models, based on findings from preclinical anti-cancer research. The information presented herein is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Summary of Quantitative Data
The following table summarizes the administration routes, dosages, vehicles, and treatment frequencies of this compound used in various animal studies.
| Parameter | Details | Animal Model(s) | Reference(s) |
| Administration Routes | Intratumoral (IT), Intraperitoneal (IP), Subcutaneous (SC) | Melanoma, Lung Cancer Xenograft Models (Mice) | [1][2][3] |
| Dosage Range | 10 mg/kg - 20 mg/kg body weight | Melanoma, Lung Cancer Xenograft Models (Mice) | [1][2][3] |
| Vehicle Composition | 30% Hydroxypropyl β-cyclodextrin (Trappsol®), 30% DMSO in PBS | Murine Melanoma Models | [2][3] |
| Treatment Frequency | Daily for 15 doses; Twice per week for 3-4 weeks | Murine Melanoma Models | [1][2] |
Experimental Protocols
I. Preparation of this compound Formulation
This protocol describes the preparation of a this compound solution for in vivo administration.
Materials:
-
This compound (PCC) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Hydroxypropyl β-cyclodextrin (HPβCD, e.g., Trappsol®), pharmaceutical grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of PCC: Based on the desired dosage (e.g., 20 mg/kg) and the number and weight of the animals to be treated, calculate the total mass of PCC required.
-
Prepare the vehicle solution:
-
In a sterile tube, prepare a solution of 30% (w/v) HPβCD in sterile PBS. For example, to prepare 1 mL of vehicle, dissolve 300 mg of HPβCD in 1 mL of PBS. Gentle warming and vortexing may be required to fully dissolve the HPβCD.
-
To this solution, add DMSO to a final concentration of 30% (v/v). For the 1 mL example, add 300 µL of DMSO.
-
-
Dissolve this compound:
-
Weigh the calculated amount of PCC powder and place it in a sterile microcentrifuge tube.
-
Add the prepared vehicle solution to the PCC powder to achieve the final desired concentration.
-
Vortex the mixture thoroughly until the PCC is completely dissolved. Sonication for short intervals may be used to aid dissolution if necessary.
-
-
Final Preparation:
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or sonicating until a clear solution is obtained.
-
The final formulation should be prepared fresh on the day of administration.
-
II. Administration of this compound
The following protocols outline the procedures for intratumoral, intraperitoneal, and subcutaneous administration of this compound in mice.
A. Intratumoral (IT) Injection
Procedure:
-
Animal Restraint: Properly restrain the mouse to ensure the tumor is accessible and the animal remains immobile during the injection. Anesthesia may be used according to the approved animal protocol.
-
Tumor Measurement: Measure the tumor dimensions with calipers to calculate the tumor volume.
-
Injection:
-
Using a sterile insulin syringe (e.g., 28-30 gauge), draw up the appropriate volume of the PCC solution.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the solution into the tumor. The volume of injection should be appropriate for the tumor size to avoid rupture.
-
Withdraw the needle slowly.
-
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.
B. Intraperitoneal (IP) Injection
Procedure:
-
Animal Restraint: Restrain the mouse by grasping the loose skin over the neck and shoulders. Turn the mouse so that its head is facing downwards.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection:
-
Using a sterile syringe with a 25-27 gauge needle, draw up the calculated volume of the PCC solution.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of discomfort or adverse effects.
C. Subcutaneous (SC) Injection
Procedure:
-
Animal Restraint: Grasp the loose skin over the back of the mouse to create a "tent" of skin.
-
Injection Site: The injection site is at the base of the skin tent.
-
Injection:
-
Using a sterile syringe with a 25-27 gauge needle, draw up the required volume of the PCC solution.
-
Insert the needle into the subcutaneous space at the base of the tented skin. Be careful not to pass through the other side of the skin.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Monitoring: Monitor the injection site for any signs of irritation and the animal for any systemic adverse reactions.
Mechanism of Action and Signaling Pathways
This compound has been identified as a BET (Bromodomain and Extra-Terminal domain) inhibitor, targeting BRD2, BRD3, and BRD4.[4] This inhibition leads to the downregulation of anti-apoptotic proteins such as cFLIP and Livin.[1][5] The reduction of these proteins sensitizes cancer cells to apoptosis, particularly through the extrinsic pathway involving caspase-8 activation and the formation of the ripoptosome.[1] Furthermore, this compound has been shown to induce G0-G1 cell cycle arrest in cancer cells.[6]
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for in vivo studies with this compound.
Caption: General experimental workflow for this compound animal studies.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Physachenolide C in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC), a natural product of the 17β-hydroxywithanolide class, has emerged as a promising small molecule for cancer therapy, particularly in combination with immunotherapy.[1][2] Preclinical studies have demonstrated its ability to sensitize cancer cells to immune-mediated apoptosis, suggesting a potential to overcome resistance to current immunotherapeutic approaches.[2][3] This document provides detailed application notes on the mechanism of action of PCC and protocols for key experiments to evaluate its synergistic effects with immunotherapy.
Mechanism of Action: this compound functions as a potent inhibitor of the Bromo and Extraterminal Domain (BET) family of proteins (BRD2, BRD3, and BRD4).[4] By targeting BET proteins, PCC downregulates the expression of key anti-apoptotic proteins, most notably cFLIP and Livin.[1][5] The reduction of these proteins sensitizes cancer cells to extrinsic apoptosis initiated by death receptor signaling (e.g., TRAIL) and Toll-like receptor 3 (TLR3) signaling.[1][2] This enhanced pro-apoptotic state renders cancer cells more susceptible to killing by immune cells, such as activated T cells, and immune-stimulating agents like the viral mimetic poly I:C.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Murine Melanoma Panel | Melanoma | 0.19 - 1.8 | Direct cytotoxicity as single agents for PCC and its semi-synthetic analog.[3][5] |
| YUMM2.1 | Melanoma | ~0.5 - 1.0 | Significant increase in early apoptotic cells at or above the IC50.[3] |
| Human Melanoma (M14) | Melanoma | Not specified | PCC sensitizes to TRAIL and poly I:C-mediated apoptosis.[1][2] |
| Human Renal Carcinoma | Renal Carcinoma | Not specified | PCC sensitizes to TRAIL and poly I:C-mediated apoptosis.[1][2] |
| NSCLC (344SQ, H23, H358) | Non-Small Cell Lung Cancer | ~0.25 - 1.0 | Significant reduction in c-FLIP expression observed at these concentrations.[6] |
Table 2: In Vivo Antitumor Efficacy of this compound Combinations
| Tumor Model | Treatment Group | Outcome | Reference |
| Human M14 Melanoma Xenograft | PCC + Poly I:C | Significant therapeutic benefit compared to individual agents. | [1][2] |
| Syngeneic B16 Melanoma | PCC + Poly I:C | Significant therapeutic benefit compared to individual agents. | [1][2] |
| YUMM2.1 Melanoma | PCC alone | Complete regression of established tumors in all mice. | [3][5] |
| H358 Lung Cancer Xenograft | Bortezomib + PCC | More effective tumor growth inhibition than single agents. | [7] |
Signaling Pathway Diagram
Caption: this compound inhibits BET proteins, reducing cFLIP and Livin, thereby promoting apoptosis.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound alone or in combination with an immunotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., B16-F10 murine melanoma, YUMM2.1 murine melanoma)
-
This compound (PCC)
-
Poly I:C (or other immunotherapy agent)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of PCC and the immunotherapy agent (e.g., poly I:C at 10 µg/ml) in complete culture medium.[3]
-
Remove the overnight culture medium from the cells and add the media containing the different concentrations of the drugs (single agents and combinations). Include vehicle-only wells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.
Protocol 2: In Vitro Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound (PCC)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with PCC at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 24-48 hours.[3]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and 7-AAD negative.[3]
Protocol 3: Syngeneic Mouse Tumor Model
This protocol is to evaluate the in vivo efficacy of this compound in combination with an immunotherapy agent in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16-F10 tumors)
-
Murine cancer cell line (e.g., B16-F10)
-
This compound (PCC) formulated for in vivo administration
-
Poly I:C formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal handling and injection equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 B16-F10 cells) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, PCC alone, Poly I:C alone, PCC + Poly I:C).
-
Administer the treatments as per the determined schedule. For example, PCC can be administered intraperitoneally (i.p.) and poly I:C can be administered intratumorally (i.t.).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Experimental Workflow Diagram
Caption: A typical workflow for evaluating this compound in combination with immunotherapy.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the BET Inhibitory Effects of Physachenolide C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Physachenolide C (PCC) is a naturally occurring withanolide that has been identified as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[4][5] They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[4][6] Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammatory disorders.
PCC exhibits selectivity for the first bromodomain (BD1) of BRD3 and BRD4.[1][2][3] Furthermore, PCC has been shown to act as a molecular glue, facilitating the proteasome-mediated degradation of BRD3 and BRD4.[2][3][7][8] These mechanisms of action lead to the downregulation of key oncogenes, such as c-MYC, and the induction of apoptosis and cell cycle arrest in cancer cells.[9][10] This document provides detailed experimental protocols to investigate and characterize the BET inhibitory effects of this compound in a laboratory setting.
Experimental Design and Workflow
A logical workflow is essential for systematically studying the BET inhibitory effects of this compound. The following diagram outlines a typical experimental progression from initial in vitro characterization to cellular and molecular mechanism of action studies.
BET Signaling Pathway
BET proteins are key regulators of transcription. They bind to acetylated histones at promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including the proto-oncogene c-MYC. This compound inhibits this process by competing with acetylated histones for binding to the bromodomains of BET proteins.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., prostate cancer cell lines)
-
Complete culture medium
-
This compound (PCC)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT) or activation reagent (for XTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of PCC in complete culture medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the PCC dilutions or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of activated XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by PCC.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with PCC at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of PCC on cell cycle progression.[9]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with PCC as described in the apoptosis assay protocol for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol assesses the effect of PCC on the protein levels of BET family members and their downstream targets like c-MYC.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with PCC for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the changes in mRNA expression of BET target genes (e.g., MYC) following PCC treatment.
Materials:
-
Cancer cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Procedure:
-
Treat cells with PCC for a specified duration (e.g., 6-24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using the synthesized cDNA, primers, and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) ± SD |
| Prostate Cancer Cell Line 1 | [Insert Value] |
| Prostate Cancer Cell Line 2 | [Insert Value] |
| Melanoma Cell Line 1 | [Insert Value] |
Table 2: Effect of this compound on Apoptosis
| Treatment (Concentration) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| PCC (0.5 x IC50) | [Insert Value] | [Insert Value] |
| PCC (1 x IC50) | [Insert Value] | [Insert Value] |
| PCC (2 x IC50) | [Insert Value] | [Insert Value] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| PCC (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: Relative mRNA Expression of BET Target Genes
| Treatment (Concentration) | Relative MYC Expression (Fold Change) |
| Vehicle Control | 1.0 |
| PCC (0.5 x IC50) | [Insert Value] |
| PCC (1 x IC50) | [Insert Value] |
| PCC (2 x IC50) | [Insert Value] |
Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific cell lines and laboratory conditions. It is crucial to include appropriate positive and negative controls in all experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Physachenolide C Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Physachenolide C (PCC) is a 17β-hydroxywithanolide natural product that has demonstrated significant anti-cancer properties. It has been shown to selectively inhibit the proliferation of various cancer cell lines, including melanoma, renal carcinoma, and lung cancer. This document provides detailed application notes and protocols for conducting cell culture experiments to investigate the effects of this compound.
Mechanism of Action
This compound primarily functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] This inhibition leads to the downregulation of anti-apoptotic proteins, most notably cFLIP and Livin.[1][4] The reduction in these protective proteins sensitizes cancer cells to extrinsic apoptosis initiated by death receptor ligands such as TNF-related apoptosis-inducing ligand (TRAIL) and the synthetic double-stranded RNA mimic, polyinosinic:polycytidylic acid (poly I:C).[1][4] The enhanced apoptotic signaling proceeds through a caspase-8-dependent pathway, leading to the formation of the ripoptosome, a pro-apoptotic signaling complex.[1][4] Furthermore, PCC has been observed to induce G0-G1 cell cycle arrest in melanoma cells.[5][6]
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Measuring Apoptosis Induced by Physachenolide C using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC), a natural product belonging to the 17β-hydroxywithanolide class, has emerged as a promising small molecule for cancer therapy.[1][2] Its mechanism of action involves the induction of apoptosis, or programmed cell death, in various cancer cell lines.[3][4] Notably, PCC sensitizes cancer cells to immune-mediated cell death by targeting Bromo and Extraterminal domain (BET) proteins.[1][2] This targeting leads to a reduction in anti-apoptotic proteins such as cFLIP and Livin, thereby promoting caspase-8-dependent extrinsic apoptosis.[1][2]
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] In a calcium-dependent manner, Annexin V binds with high affinity to the exposed PS.[5][7] When conjugated to a fluorochrome like FITC, Annexin V allows for the identification and quantification of apoptotic cells by flow cytometry.[5][8] Co-staining with a viability dye such as Propidium Iodide (PI) or 7-AAD helps to distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[5][9]
These application notes provide a detailed protocol for utilizing Annexin V staining to measure apoptosis induced by this compound in cancer cell lines.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The pro-apoptotic activity of this compound has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data on the induction of early apoptosis, as measured by Annexin V staining, following treatment with PCC.
Table 1: Induction of Early Apoptosis in Murine Melanoma Cell Lines by this compound [4]
| Cell Line | PCC Concentration (µM) | Treatment Duration (hours) | % of Early Apoptotic Cells (Annexin V+/7-AAD-) |
| YUMM2.1 | 0.19 (IC50) | 48 | Increased significantly vs. vehicle |
| YUMM2.1 | 1.9 (10x IC50) | 48 | Increased significantly vs. vehicle |
| YUMM2.1 | 0.19 (IC50) | 72 | Increased significantly vs. 48h |
| YUMM2.1 | 1.9 (10x IC50) | 72 | Increased significantly vs. 48h |
| YUMMER1.7 | ≥ IC50 | Not specified | Significant increase vs. vehicle |
| YUMMER.G | ≥ IC50 | Not specified | Significant increase vs. vehicle |
Note: The original data presented as graphs has been summarized. "Increased significantly" indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Signaling Pathway of this compound-Induced Apoptosis
This compound enhances the extrinsic apoptosis pathway. A key mechanism is the targeting of BET proteins, which leads to the downregulation of the anti-apoptotic protein cFLIP. This reduction in cFLIP facilitates the activation of caspase-8, a critical initiator caspase in the extrinsic pathway, ultimately leading to the execution of apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Annexin V Staining
The following diagram outlines the key steps for assessing this compound-induced apoptosis using Annexin V staining and flow cytometry.
Caption: Experimental workflow for Annexin V apoptosis assay.
Detailed Experimental Protocol: Annexin V Staining for Apoptosis Detection
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (PCC)
-
Cell line of interest (e.g., melanoma, renal carcinoma)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1X Binding Buffer by diluting the 10X stock with deionized water.[10] Filter sterilize if necessary and store at 4°C.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate or culture flask at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis if desired (e.g., staurosporine).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic and necrotic) cells, into a centrifuge tube.[6][8] Gently wash the adherent cells with PBS, and then detach them using a gentle method such as trypsinization.[11] Combine these cells with the collected supernatant.
-
For suspension cells: Collect the entire cell suspension into a centrifuge tube.
-
Centrifuge the cell suspension at approximately 500 x g for 5-7 minutes at 4°C.[6]
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again as in step 3.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10] The cell concentration should be approximately 1-5 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the 100 µL of cell suspension.[11] Gently vortex or tap the tube to mix.
-
Incubate the tubes for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[7][9]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within one hour) to ensure data accuracy.[6][7]
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated control cells.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.[9]
-
Late apoptotic or necrotic cells: Annexin V-FITC positive and PI positive.[9]
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.
-
Troubleshooting
-
High background staining: Ensure gentle handling of cells during harvesting to prevent membrane damage, which can lead to non-specific Annexin V binding.[6]
-
Weak signal: Optimize the concentration of Annexin V and PI, and ensure the incubation time is sufficient.
-
Cell clumping: Ensure a single-cell suspension is achieved before staining and analysis.[7]
-
Inconsistent results: Maintain consistency in cell density, treatment times, and staining procedures. Ensure all reagents are fresh and properly stored.[7]
By following these detailed application notes and protocols, researchers can effectively utilize Annexin V staining to quantify and characterize the pro-apoptotic effects of this compound, contributing to a deeper understanding of its therapeutic potential in cancer drug development.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Application Notes and Protocols for In Vivo Studies of Physachenolide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Physachenolide C (PCC), a natural product with promising anti-cancer activities. The following protocols are based on peer-reviewed studies and are intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of PCC.
Core Application: Preclinical Evaluation of Anti-Cancer Efficacy
This compound has demonstrated significant therapeutic benefits in various preclinical cancer models, particularly melanoma and lung cancer.[1][2][3][4][5] In vivo studies have shown that PCC can induce tumor regression, apoptosis, and cell cycle arrest.[2][3] Its mechanism of action involves the targeting of bromo and extraterminal domain (BET) proteins, leading to the reduction of anti-apoptotic proteins such as cFLIP and Livin.[1][4][6] This sensitizes cancer cells to immune-mediated cell death, making PCC a candidate for combination therapies with immunotherapeutic agents.[1][4]
Data Presentation: In Vivo Dosage and Treatment Schedules
The following tables summarize the quantitative data from key in vivo studies on this compound.
Table 1: this compound Monotherapy in Murine Melanoma Models
| Parameter | Study 1 |
| Animal Model | YUMM2.1 murine melanoma in C57BL/6J or RAG-/- mice[2][3] |
| Dosage | 20 mg/kg body weight[2][3] |
| Administration Route | Intratumoral (IT)[2][3] |
| Vehicle | Not specified, but likely a solution suitable for IT injection. |
| Treatment Schedule | Daily from day 1 through day 15[2][3] |
| Key Findings | Complete regression of established melanoma tumors in all mice[3]. Durable response in 33% of mice after treatment discontinuation[3]. T cell-mediated immunity was not found to be a primary contributor to efficacy in this model[3]. |
Table 2: this compound in Combination Therapy for Melanoma
| Parameter | Study 2 | Study 3 |
| Animal Model | Human M14 melanoma xenograft in nude athymic mice[1] | B16-F10 syngeneic melanoma in C57BL/6 mice[1] |
| Combination Agent | Poly I:C[1] | Poly I:C[1] |
| PCC Dosage | 10 mg/kg or 20 mg/kg body weight[1] | 20 mg/kg body weight[1] |
| PCC Administration | Intratumoral (IT), twice weekly for three to four weeks[1] | Subcutaneous (SC) injection, twice per week for two weeks[1] |
| Vehicle | 30% Trappsol® and 30% DMSO in PBS[1] | 30% Trappsol® and 30% DMSO in PBS[1] |
| Key Findings | Significant therapeutic benefit compared to individual agents[1][4]. Enhanced melanoma cell death in response to activated human T cells[1][4]. | Significant tumor regression in the combination group[1]. |
Table 3: this compound in Combination Therapy for Lung Cancer
| Parameter | Study 4 |
| Animal Model | KRASmut/P53mut lung cancer xenograft mice[5] |
| Combination Agent | Bortezomib[5] |
| PCC Dosage | 10 mg/kg[5] |
| PCC Administration | Not explicitly stated, but likely intraperitoneal or intravenous based on common practice with bortezomib. |
| Vehicle | Not specified. |
| Key Findings | The combination was more effective in reducing the viability of lung cancer cells compared to individual treatments[5]. |
Experimental Protocols
Protocol 1: Intratumoral Administration of this compound in a Syngeneic Melanoma Model
This protocol is adapted from studies on the YUMM2.1 murine melanoma model.[2][3]
1. Materials:
- This compound (PCC)
- Vehicle for injection (e.g., 30% Trappsol® and 30% DMSO in sterile PBS)[1]
- YUMM2.1 melanoma cells
- C57BL/6J mice (6-10 weeks old, male)[3]
- Sterile PBS
- 1 ml syringes with 27-30 gauge needles
- Calipers for tumor measurement
- Animal balance
2. Procedure:
- Tumor Cell Implantation:
- Culture YUMM2.1 cells to 70-80% confluency.
- Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/ml.
- Inject 100 µl of the cell suspension (1 x 10^6 cells) intradermally into the right flank of each mouse.[3]
- Tumor Growth Monitoring:
- Monitor mice daily for tumor growth.
- Once tumors reach an average volume of >100 mm³, randomize mice into treatment and control groups.[3] Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Preparation of PCC Formulation:
- Prepare a stock solution of PCC in a suitable solvent (e.g., DMSO).
- On the day of injection, dilute the PCC stock solution with the vehicle (30% Trappsol® in PBS) to the final concentration of 20 mg/kg in a volume suitable for intratumoral injection (e.g., 50-100 µl).
- Treatment Administration:
- Administer 20 mg/kg of PCC intratumorally daily for 15 consecutive days.[2][3]
- The control group should receive an equivalent volume of the vehicle.
- Monitoring and Endpoints:
- Measure tumor volume and body weight every other day during treatment and thrice weekly after treatment completion.[2]
- Monitor for any signs of toxicity, such as weight loss or changes in behavior.
- The primary endpoint is typically tumor growth inhibition or regression. Euthanize mice when tumors reach a predetermined size (e.g., ≥2000 mm³) or show signs of ulceration.[2]
Protocol 2: Combination Therapy of this compound and Poly I:C in a Xenograft Melanoma Model
This protocol is based on studies using the M14 human melanoma xenograft model.[1]
1. Materials:
- This compound (PCC)
- Poly I:C
- Vehicle: 30% Trappsol® and 30% DMSO in sterile PBS[1]
- M14 human melanoma cells
- Nude athymic mice (female, 6-8 weeks old)[1]
- Sterile PBS
2. Procedure:
- Tumor Cell Implantation:
- Implant 1 x 10^6 M14 melanoma cells subcutaneously into the right flank of each mouse.[1]
- Tumor Growth and Group Randomization:
- Allow tumors to grow to approximately 100 mm³.[1]
- Randomize mice into four groups: Vehicle control, PCC alone, Poly I:C alone, and PCC + Poly I:C combination.
- Treatment Administration:
- PCC Administration: Administer PCC at 10 or 20 mg/kg intratumorally.
- Poly I:C Administration: Administer Poly I:C at 50 µ g/mouse intratumorally.[1]
- Schedule: Administer treatments twice per week for four weeks.[1] For the combination group, administer PCC followed 24 hours later by Poly I:C.[1]
- Monitoring and Endpoints:
- Monitor tumor growth and body weight regularly.
- The primary endpoint is the comparative tumor growth inhibition between the treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits BET proteins, reducing anti-apoptotic proteins and promoting apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo study evaluating an anti-cancer agent.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Physachenolide C in Prostate Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC), a naturally occurring withanolide, has emerged as a promising small molecule inhibitor in the field of oncology, with demonstrated preclinical activity in prostate cancer.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the utility of this compound in prostate cancer models. The core of PCC's mechanism of action lies in its function as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2][3] By binding to the bromodomains of these epigenetic readers, PCC disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-Myc and anti-apoptotic proteins like c-FLIP.[2][4][5] Notably, PCC has been shown to facilitate the proteasome-mediated degradation of BRD3 and BRD4, highlighting a mechanism that may offer a more sustained therapeutic effect compared to simple inhibition.[2][3]
Mechanism of Action: BET Inhibition and Protein Degradation
This compound exerts its anti-cancer effects primarily through the inhibition of the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are crucial transcriptional coactivators that play a pivotal role in regulating the expression of genes involved in cell proliferation, survival, and oncogenesis.
The binding of PCC to the bromodomains of BET proteins prevents their association with acetylated lysine residues on histones, thereby displacing them from chromatin. This leads to a reduction in the transcription of key oncogenes, including c-Myc, which is a critical driver of prostate cancer progression.[4][6] Furthermore, studies have indicated that PCC acts as a molecular glue, promoting the proteasome-mediated degradation of BRD3 and BRD4.[2][3] This dual mechanism of action—inhibition and degradation—makes PCC a particularly compelling candidate for therapeutic development. The downregulation of BET proteins also affects the expression of anti-apoptotic proteins such as c-FLIP, thereby sensitizing cancer cells to apoptosis.[2][5]
Data Presentation
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects against a panel of human prostate cancer cell lines, with IC50 values reported to be in the nanomolar range.[1] It has been shown to be more potent than the well-characterized pan-BET inhibitor, (+)-JQ1, across five different prostate cancer cell lines, irrespective of their androgen receptor (AR) status.[2][3]
Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | This compound IC50 (nM) | Notes |
|---|---|---|---|
| LNCaP | Androgen-Sensitive | Data not available | PCC is more potent than (+)-JQ1.[2][3] |
| PC-3 | Androgen-Independent | Data not available | PCC is more potent than (+)-JQ1.[2][3] |
| DU145 | Androgen-Independent | Data not available | PCC is more potent than (+)-JQ1.[2][3] |
| 22Rv1 | Androgen-Sensitive (Castration-Resistant) | Data not available | PCC is more potent than (+)-JQ1.[2][3] |
| VCaP | Androgen-Sensitive | Data not available | PCC is more potent than (+)-JQ1.[2][3] |
| Normal Foreskin Fibroblasts | Non-cancerous | Not cytotoxic | PCC shows selectivity for cancer cells.[1] |
Note: Specific IC50 values for this compound in these prostate cancer cell lines are not yet publicly available in the cited literature. The table reflects the qualitative descriptions of its high potency.
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis in prostate cancer cells.[7] This is a key mechanism contributing to its anti-tumor activity and is consistent with the downregulation of anti-apoptotic proteins following BET inhibition.
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cells
| Cell Line | Treatment Concentration (nM) | Duration (hours) | Percentage of Apoptotic Cells (%) |
|---|---|---|---|
| DU145 | Data not available | Data not available | Data not available |
| PC-3 | Data not available | Data not available | Data not available |
Note: Quantitative data on the percentage of apoptotic prostate cancer cells following this compound treatment are not available in the cited literature. It is expected that PCC would induce a dose-dependent increase in apoptosis.
In Vivo Antitumor Activity
Preclinical studies have confirmed the anti-cancer activity of this compound in mouse models of both androgen-dependent and -independent prostate cancer.[1]
Table 3: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Notes |
|---|---|---|---|
| Androgen-Dependent | Data not available | Data not available | PCC demonstrates anti-cancer activity.[1] |
| Androgen-Independent | Data not available | Data not available | PCC demonstrates anti-cancer activity.[1] |
Note: Detailed protocols and quantitative outcomes of in vivo prostate cancer studies with this compound are not yet publicly available in the cited literature.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145, 22Rv1, VCaP)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PCC) stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of PCC in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- to 3-fold serial dilutions. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the PCC dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of PCC (e.g., based on the IC50 values) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or PE) and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blotting for BRD4 and c-Myc
Objective: To assess the effect of this compound on the protein levels of BRD4 and its downstream target c-Myc.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat prostate cancer cells with various concentrations of PCC for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., PC-3 or 22Rv1) mixed with Matrigel
-
This compound
-
Vehicle control (e.g., a solution of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PCC via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or every other day). The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot the tumor growth curves and calculate the tumor growth inhibition.
Conclusion
This compound is a promising natural product with significant potential for the treatment of prostate cancer. Its potent and selective inhibition of BET proteins, coupled with its ability to induce their degradation, provides a strong rationale for its further investigation. The protocols outlined in this document provide a framework for researchers to explore the efficacy and mechanism of action of this compound in relevant preclinical models of prostate cancer. Further studies are warranted to establish a more comprehensive quantitative understanding of its effects and to advance its development as a potential therapeutic agent.
References
- 1. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physangulidine A, a withanolide from Physalis angulata, perturbs the cell cycle and induces cell death by apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Physachenolide C's Effect on c-FLIP Expression
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular FLICE-like inhibitory protein (c-FLIP) is a critical anti-apoptotic regulator that is often overexpressed in various cancer types, contributing to therapeutic resistance.[1][2][3] Physachenolide C (PCC), a natural product belonging to the withanolide class, has emerged as a promising agent that can sensitize cancer cells to apoptosis by downregulating c-FLIP expression.[2][4][5][6] The proposed mechanism involves the targeting of bromo and extraterminal domain (BET) proteins, which are key regulators of gene transcription.[4][5][7][8] This document provides a detailed methodology for assessing the effect of this compound on c-FLIP expression, encompassing essential experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison between different treatment groups (e.g., control vs. PCC-treated).
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 0 | 24 | 100 | X.X |
| This compound | X | 24 | XX.X | X.X |
| This compound | Y | 24 | XX.X | X.X |
| Vehicle Control | 0 | 48 | 100 | X.X |
| This compound | X | 48 | XX.X | X.X |
| This compound | Y | 48 | XX.X | X.X |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 48 | X.X | X.X |
| This compound | X | 48 | XX.X | XX.X |
| This compound | Y | 48 | XX.X | XX.X |
Table 3: Relative c-FLIP Protein Expression (Western Blot Densitometry)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Relative c-FLIP Expression (Normalized to Loading Control) |
| Vehicle Control | 0 | 24 | 1.00 |
| This compound | X | 24 | X.XX |
| This compound | Y | 24 | X.XX |
Table 4: Relative c-FLIP mRNA Expression (qRT-PCR)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Relative c-FLIP mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 12 | 1.00 |
| This compound | X | 12 | X.XX |
| This compound | Y | 12 | X.XX |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-FLIP signaling pathway and the general experimental workflow for assessing the effects of this compound.
Caption: c-FLIP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (PCC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of PCC (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][13]
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9][13]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15][16]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with PCC as described for the cell viability assay.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method to detach them.[17]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][17]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14][18]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples by flow cytometry within one hour.
Western Blot for c-FLIP Protein Expression
This technique is used to detect and quantify the levels of c-FLIP protein.[19][20][21]
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-FLIP
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[20]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary anti-c-FLIP antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for c-FLIP mRNA Expression
This method is used to measure the relative abundance of c-FLIP mRNA transcripts.[22][23][24]
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., using M-MLV Reverse Transcriptase)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for c-FLIP and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from treated and control cells using an appropriate RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.[22]
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for c-FLIP or the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in c-FLIP mRNA expression, normalized to the reference gene.
References
- 1. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-FLIP, A MASTER ANTI-APOPTOTIC REGULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. origene.com [origene.com]
- 21. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 22. mcgill.ca [mcgill.ca]
- 23. clyte.tech [clyte.tech]
- 24. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Physachenolide C Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the synergistic potential of Physachenolide C (PCC) when combined with other therapeutic agents. The protocols outlined below offer detailed methodologies for in vitro synergy testing, data analysis, and interpretation.
Introduction
This compound, a withanolide derived from the plant Physalis crassifolia, has demonstrated potent anti-cancer properties.[1] Its mechanism of action involves the induction of apoptosis, in part through the inhibition of cellular FLICE-like inhibitory protein (c-FLIP) and bromo and extraterminal domain (BET) proteins.[2][3] The ability of PCC to modulate key apoptosis signaling pathways makes it a promising candidate for combination therapies, potentially enhancing the efficacy of existing anti-cancer drugs and overcoming resistance.[1][4] This document provides detailed protocols for quantifying the synergistic interactions of PCC with other drugs using established in vitro methods.
Data Presentation: Potency of this compound
Prior to designing synergy experiments, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in the cancer cell lines of interest. This data informs the concentration ranges used in combination studies. The following table summarizes previously reported IC50 values for PCC in various murine melanoma cell lines.[5][6]
| Cell Line | IC50 (µM) | Reference |
| YUMM2.1 | 0.5159 ± 0.1717 | [5] |
| YUMMER.G | 1.7350 ± 0.1449 | [5] |
| YUMMER1.7 | 1.8230 ± 0.0711 | [5] |
Experimental Protocols
Protocol for Determining IC50 of this compound
This protocol outlines the determination of the IC50 value of PCC in a chosen adherent cancer cell line using a standard MTT assay.[2][7]
Materials:
-
Adherent cancer cells of interest
-
Complete cell culture medium
-
This compound (PCC) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Adjust the cell suspension to the desired concentration in complete medium (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of PCC in complete medium. A common approach is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM) to span the expected IC50.[7]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest PCC concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
Plot the % Viability against the logarithm of the PCC concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC50 value.[8]
-
Protocol for Checkerboard Synergy Assay
The checkerboard assay is a widely used method to assess the interaction between two drugs.[9][10][11]
Materials:
-
Cancer cell line of interest
-
This compound (PCC)
-
Drug B (the second compound to be tested)
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Preparation of Drug Dilutions:
-
Based on the predetermined IC50 values, prepare stock solutions of PCC and Drug B at 4 times the highest desired final concentration in the assay.[1]
-
In a 96-well plate, serially dilute PCC horizontally (e.g., across columns 1-10) and Drug B vertically (e.g., down rows A-G).[1]
-
Column 11 should contain only the serial dilutions of Drug B, and row H should contain only the serial dilutions of PCC to determine their individual effects within the same plate.[1]
-
Well H11 should be the vehicle control (medium with DMSO), and a blank well with medium only should be included.
-
-
Cell Seeding and Treatment:
-
Prepare a cell suspension as described in the IC50 protocol.
-
Add 100 µL of the cell suspension to each well of the drug-diluted plate. The final volume in each well will be 200 µL.
-
-
Incubation and Viability Assay:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Perform a cell viability assay (e.g., MTT, as described above).
-
-
Data Analysis:
-
Determine the IC50 for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing 50% inhibition:
-
FIC of PCC = (IC50 of PCC in combination) / (IC50 of PCC alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the Combination Index (CI) for each combination:
-
CI = FIC of PCC + FIC of Drug B
-
-
The nature of the interaction is determined by the CI value:[12]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Advanced Synergy Analysis
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.[13][14][15]
Procedure:
-
Plot the IC50 value of PCC on the x-axis and the IC50 value of Drug B on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the concentrations of PCC and Drug B that in combination produce 50% inhibition.
-
Interpretation:
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
-
Chou-Talalay Method for Combination Index (CI)
The Chou-Talalay method provides a more quantitative analysis of synergy over a range of effect levels.[12][16][17]
Procedure:
-
Generate dose-effect curves for each drug alone and for their combination at a constant ratio.
-
Use software like CompuSyn or a custom script to calculate the CI values at different fractional effects (Fa), which represents the fraction of cells affected (e.g., Fa of 0.5 corresponds to 50% inhibition).[12]
-
The CI is calculated using the formula: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the doses of drug 1 and drug 2 alone required to produce effect x, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce effect x.[12]
Data Interpretation:
| CI Value | Interpretation |
| < 0.1 | Very Strong Synergy |
| 0.1 - 0.3 | Strong Synergy |
| 0.3 - 0.7 | Synergy |
| 0.7 - 0.85 | Moderate Synergy |
| 0.85 - 0.90 | Slight Synergy |
| 0.90 - 1.10 | Nearly Additive |
| 1.10 - 1.20 | Slight Antagonism |
| 1.20 - 1.45 | Moderate Antagonism |
| > 1.45 | Antagonism |
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound in promoting apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Synergy Evaluation
This diagram outlines the overall workflow for assessing the synergistic effects of this compound with another drug.
Caption: Workflow for evaluating drug synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Physachenolide C
Welcome to the technical support center for the synthesis and purification of Physachenolide C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this complex withanolide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex C28 steroid, presents several significant challenges inherent to the withanolide class of natural products. These include:
-
Stereocontrol: Achieving the correct stereochemistry at multiple chiral centers is a primary hurdle. A critical step is controlling the stereochemistry of the C14 hydroxyl group, which is influenced by the steric bulk of substituents at C17.[1]
-
Construction of the Polycyclic Core and Side Chain: The synthesis requires the efficient construction of the oxidized A/B ring system and the stereoselective formation of the δ-lactone side chain with the correct C20(S)-C22(R) configuration.[2][3]
-
Late-Stage Functionalization: Introduction of oxygen functionality at specific and often sterically hindered positions, such as C17 and C27, in the later stages of the synthesis is a considerable challenge.[2][3]
Q2: How is the stereochemistry of the C14 hydroxyl group typically controlled?
The stereochemical outcome of the C14 hydroxylation is often directed by an epoxidation-reduction sequence. The facial selectivity of the epoxidation of the Δ14-15 double bond with reagents like m-chloroperoxybenzoic acid (mCPBA) is dictated by the stereochemistry and steric hindrance of the C17 substituent.[1] For instance, a β-oriented C17 substituent will direct the epoxidation to the α-face, while a trigonal or α-oriented substituent at C17 will favor β-face epoxidation.[1] Subsequent reductive opening of the epoxide yields the desired hydroxyl stereoisomer.
Q3: What are the common difficulties encountered during the purification of this compound?
Purification of this compound, whether from a reaction mixture or a natural extract, can be challenging due to:
-
Structural Similarity to Byproducts: The presence of other withanolides and steroidal analogues with very similar polarities and structures makes chromatographic separation difficult.
-
Multiple Hydroxyl Groups: The presence of multiple hydroxyl groups can lead to peak tailing on silica gel chromatography.
-
Low Abundance: When isolated from natural sources, this compound may be present in low concentrations, requiring efficient and high-resolution purification techniques.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in A/B ring construction | Incomplete reaction; Formation of side products; Poor regioselectivity in oxidation steps. | Optimize reaction conditions (temperature, time, stoichiometry). Use chemo- and stereoselective reagents for oxidations, such as selenium dioxide for allylic hydroxylation.[2][3] Consider a multi-step sequence with purification of key intermediates.[3] |
| Incorrect stereoisomer formation at C20/C22 of the δ-lactone | Non-stereoselective aldol reaction or cyclization. | Utilize a vinylogous aldol reaction with a chiral auxiliary or a stereodirecting protecting group on the steroid core. Optimize the cyclization conditions to favor the thermodynamically more stable C22(R) configuration. |
| Failure of late-stage C27 oxidation | Steric hindrance; Competing side reactions at other allylic positions. | Employ a bio-inspired photooxygenation-allylic hydroperoxide rearrangement sequence, which can show good regioselectivity for the lactone system.[2][3] Screen different radical initiators and conditions if attempting a radical-based oxidation.[2] |
| Decomposition of material during workup or purification | Acid or base sensitivity of epoxide or other functional groups. | Use buffered aqueous solutions for workup. Employ neutral purification techniques like size-exclusion chromatography or chromatography on less acidic supports (e.g., deactivated silica). |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of impurities during column chromatography | Similar polarity of this compound and impurities. | Use a shallower solvent gradient in normal-phase chromatography. Consider reverse-phase HPLC with a different selectivity (e.g., C18, Phenyl-Hexyl). Employ high-speed counter-current chromatography (HSCCC) for preparative separation. |
| Peak tailing on silica gel column | Strong interaction of hydroxyl groups with acidic silica. | Add a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the mobile phase to reduce tailing. Use deactivated or end-capped silica gel. |
| Difficulty in removing closely related withanolide isomers | Isomers have nearly identical chromatographic behavior. | Utilize preparative HPLC with a high-resolution column and optimized mobile phase. Consider derivatization of the mixture to alter the chromatographic properties of the components, followed by separation and deprotection. |
| Low recovery from purification steps | Adsorption of the compound onto the stationary phase or glassware. | Silanize glassware before use. Pre-treat the chromatography column with a flush of the mobile phase containing a small amount of the final eluting solvent. |
Experimental Protocols
While a complete, detailed protocol for the total synthesis of this compound is not available in a single source, the following represents a generalized workflow based on the synthesis of related withanolides.
Generalized Synthetic Workflow for Withanolide Core
Caption: Generalized synthetic workflow for the construction of the withanolide core structure.
Key Experimental Step: Late-Stage C27 Oxidation via Photooxygenation
This protocol is adapted from a divergent synthesis of withanolides and represents a potential method for introducing the C27 hydroxyl group.[2][3]
-
Reaction Setup: Dissolve the C27-unfunctionalized withanolide precursor in a suitable solvent (e.g., a mixture of pyridine and CH2Cl2) in a photoreactor vessel.
-
Photosensitizer: Add a photosensitizer such as Rose Bengal or Methylene Blue.
-
Oxygenation: Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a halogen lamp) at a controlled temperature (e.g., 0 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the resulting hydroperoxide and rearranged alcohol products by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yield in a Hypothetical Synthetic Step
Caption: A logical workflow for troubleshooting low yields in a synthetic reaction.
This technical support center provides a starting point for addressing the challenges in the synthesis and purification of this compound. For specific experimental details, it is recommended to consult the primary literature on the synthesis of withanolides.
References
- 1. Control of the stereochemistry of C14 hydroxyl during the total synthesis of withanolide E and this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
addressing Physachenolide C solubility issues for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for challenges related to the solubility of Physachenolide C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a withanolide, a class of naturally occurring C28-steroidal lactone compounds.[1] Its primary mechanism of action is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[2][3][4] By inhibiting these "epigenetic readers," this compound disrupts the transcription of key oncogenes, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5]
Q2: I am experiencing solubility issues with this compound. What is the recommended solvent?
This compound is a poorly water-soluble compound. The recommended solvent for preparing stock solutions for in vitro assays is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). However, some cell lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out." Here are several strategies to prevent precipitation:
-
Serial Dilution: Instead of adding a small volume of a highly concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in DMSO first. Then, add a larger volume of a less concentrated stock to the medium.
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This facilitates rapid and uniform dispersion.
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Use of a Co-solvent: In some cases, a combination of solvents may improve solubility. However, this requires careful validation to ensure the co-solvent system is not toxic to the cells.
-
Consider Formulation Strategies: For persistent issues, advanced formulation techniques like using cyclodextrins or surfactants can be explored, though these require significant optimization and validation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in in vitro assays.
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution in aqueous media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final working concentration of this compound.- Follow the recommended dilution protocol (see below).- Ensure the final DMSO concentration is within the tolerated range for your cells. |
| Inconsistent or lower-than-expected biological activity | - Partial precipitation of the compound, leading to a lower effective concentration.- Degradation of the compound in the stock solution or final medium. | - Visually inspect for any precipitate before and during the experiment.- Prepare fresh stock solutions regularly and store them properly (see protocol).- Minimize the time the compound is in the aqueous medium before being added to cells. |
| High background or non-specific effects in assays | - Aggregation of the compound at high concentrations.- Cytotoxicity from the solvent (DMSO). | - Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration is non-toxic to your cells by running a vehicle control. |
| Difficulty dissolving the compound in DMSO | The compound may require more energy to dissolve. | - Vortex the solution for an extended period.- Briefly sonicate the solution in a water bath sonicator.- Gently warm the solution to 37°C. |
Quantitative Data Summary
Due to the limited availability of public quantitative solubility data for this compound, the following table provides an estimated solubility based on data for a structurally similar withanolide, Withanolide A, and general knowledge of withanolide solubility. Note: These values are estimates and should be empirically verified.
| Solvent | Estimated Solubility of this compound | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | Recommended solvent for stock solutions. |
| Ethanol | ~1-5 mg/mL | May be used as a co-solvent. |
| Methanol | ~0.5 mg/mL | [6] |
| Acetonitrile | ~0.1 mg/mL | [6] |
| Water | Poorly soluble | Not recommended as a primary solvent. |
| PBS (Phosphate Buffered Saline) | Poorly soluble | Not recommended for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
(Optional) Water bath sonicator
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 470.6 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.706 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-warm the medium: Warm the required volume of cell culture medium to 37°C.
-
Prepare intermediate dilutions (if necessary): For very low final concentrations, it is recommended to perform a serial dilution of the 10 mM stock in DMSO first (e.g., to 1 mM, then 100 µM).
-
Final Dilution:
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium. For a final concentration of 10 µM from a 10 mM stock, you would add 1 µL of stock to 999 µL of medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Add the DMSO stock dropwise while gently swirling the medium.
-
-
Mix thoroughly: Immediately after adding the stock solution, gently mix the medium by pipetting up and down or inverting the tube to ensure a homogenous solution.
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Add to cells: Add the final this compound-containing medium to your cells promptly.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
References
- 1. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
troubleshooting inconsistent results in Physachenolide C experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physachenolide C (PCC). The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 17β-hydroxywithanolide that exhibits anti-cancer properties primarily by inducing apoptosis and cell cycle arrest in cancer cells[1][2]. It has been shown to sensitize cancer cells to immunotherapy by targeting bromodomain and extra-terminal domain (BET) proteins, leading to a reduction in anti-apoptotic proteins like cFLIP and Livin[3][4]. This enhances caspase-8-dependent apoptosis[2][3].
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor effects in various cancer models, including melanoma[1][2][3], lung cancer[5], and renal carcinoma[3][4].
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. Reported IC50 values in murine melanoma cell lines range from 0.19 to 1.8 µM[1][2]. For some lung cancer cell lines, a significant reduction in the expression of c-FLIP was observed at concentrations as low as 250 nM[5].
Q4: Is this compound used in combination with other therapies?
A4: Yes, this compound has been shown to work synergistically with other agents. For instance, its combination with poly I:C, a viral mimetic and immune activator, has been shown to enhance tumor regression[3][6]. It has also been investigated in combination with the proteasome inhibitor bortezomib in lung cancer models[5].
Troubleshooting Guides
Inconsistent IC50 Values
Problem: I am observing significant variability in the IC50 values for this compound across different experiments with the same cell line.
| Potential Cause | Troubleshooting Steps |
| PCC Solubility and Stability | This compound is a natural product with limited aqueous solubility. Ensure complete solubilization in a suitable solvent like DMSO before preparing final dilutions in culture media. Prepare fresh dilutions for each experiment, as PCC may degrade or precipitate upon storage in aqueous solutions. |
| Batch-to-Batch Variability | If using PCC from different batches or suppliers, there may be variations in purity. It is advisable to test each new batch for its potency and purity. If possible, purchase a larger quantity from a single batch for a series of experiments. |
| Cell Culture Conditions | Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Over-confluent or starved cells can exhibit altered sensitivity to treatment. |
| Assay-Specific Issues | For viability assays like MTT or MTS, ensure that the incubation time with the reagent is consistent and that the compound does not interfere with the reagent itself. For assays relying on metabolic activity, consider that PCC might affect cellular metabolism, leading to skewed results. It is good practice to confirm viability with a secondary method, such as a trypan blue exclusion assay. |
Apoptosis and Cell Cycle Assay Issues
Problem: I am not observing the expected increase in apoptosis or cell cycle arrest after treating cells with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal PCC Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. The apoptotic response may be time-dependent. |
| Flow Cytometry Staining Issues (Annexin V/PI) | Ensure that the Annexin V binding buffer contains sufficient calcium, as binding is calcium-dependent. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false positives. Always include appropriate controls, such as unstained cells, single-stained cells for compensation, and a positive control for apoptosis induction. |
| Flow Cytometry Staining Issues (Propidium Iodide for Cell Cycle) | Inadequate fixation can lead to poor DNA staining. Use ice-cold 70% ethanol for fixation. Ensure complete removal of RNA by treating with RNase A, as propidium iodide can also bind to double-stranded RNA, leading to inaccurate cell cycle profiles. |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture plate. When harvesting, make sure to collect both the adherent and floating cell populations to get an accurate measure of apoptosis. |
Western Blotting Problems
Problem: I am having trouble detecting changes in the expression of cFLIP or other target proteins after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Low Protein Expression | The basal expression of your target protein might be low in your cell line. Ensure you are loading a sufficient amount of total protein (20-30 µg is a good starting point). Include a positive control cell line or tissue known to express the protein of interest. |
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibody. Run a positive and negative control to ensure the antibody is working correctly. Ensure the secondary antibody is compatible with the primary antibody and is used at the correct dilution. |
| Protein Degradation | Work quickly and on ice during protein extraction. Always use protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target proteins. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. |
Experimental Protocols
Cell Viability Assay (MTS)
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
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Replace the medium in the wells with the medium containing different concentrations of PCC. Include a vehicle control (medium with DMSO).
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Incubate the plate for the desired time period (e.g., 48 hours).
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Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
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Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.
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Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase.
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Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
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Resuspend the cell pellet in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within one hour of staining.
In Vivo Tumor Growth Inhibition Study
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Implant tumor cells (e.g., B16F10 melanoma cells) subcutaneously into the flank of immunocompetent or immunodeficient mice.
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Allow the tumors to reach a palpable size (e.g., ~100 mm³).
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Randomize the mice into treatment and control groups.
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Administer this compound (e.g., 10-20 mg/kg) via an appropriate route (e.g., intratumoral or intraperitoneal injection) according to the experimental design. The vehicle control should contain the same solvent used to dissolve PCC (e.g., 30% Trappsol® and 30% DMSO in PBS)[5].
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Measure tumor volume with calipers every 2-3 days.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
stability of Physachenolide C in different solvents and storage conditions
This technical support center provides guidance on the stability of Physachenolide C (PCC) in different solvents and under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A: Solid this compound, like other withanolides, is best stored as a crystalline solid in a tightly sealed container at -20°C for long-term stability. Product information for similar withanolides suggests stability for at least four years under these conditions.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in organic solvents. For creating stock solutions, methanol and acetonitrile are suitable options.[1][2] It is advisable to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.
Q3: Can I store this compound in aqueous solutions?
A: It is not recommended to store this compound in aqueous solutions for more than one day.[1] For biological experiments requiring aqueous buffers, it is best to dilute the organic stock solution into the aqueous medium immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q4: I observed a change in the color of my this compound solution. What does this indicate?
A: A color change in your solution may indicate degradation of the compound. This could be due to factors such as exposure to light, elevated temperatures, or reactive species in the solvent. It is recommended to prepare fresh solutions and to perform a purity check using a suitable analytical method like HPLC.
Q5: Are there any known degradation pathways for this compound?
A: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, withanolides as a class of steroidal lactones may be susceptible to hydrolysis of the lactone ring, especially under acidic or basic conditions. The enone moiety present in many withanolides could also be a site for reactions.[3][4][5] To understand the specific degradation profile of this compound, it is recommended to conduct a forced degradation study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower and protect from light. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV or LC-MS. | |
| Precipitation in the final experimental medium | Low solubility of this compound in the aqueous medium. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final medium, ensuring it does not interfere with the experiment. |
| Loss of biological activity | Degradation of this compound during the experiment. | Minimize the incubation time at physiological temperatures (e.g., 37°C) if stability is a concern. Include a positive control to ensure the experimental system is working correctly. |
| Adsorption to plasticware. | Use low-adhesion microplates or glassware for sensitive assays. |
Data on Stability of this compound
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Observations |
| Methanol | ||||
| Acetonitrile | ||||
| DMSO | ||||
| Ethanol | ||||
| PBS (pH 7.4) |
Table 2: Effect of Temperature on the Stability of this compound in Methanol
| Storage Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| -20 | |||
| 4 | |||
| 25 (Room Temperature) | |||
| 40 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 70°C) for a specified duration. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point. Detection can be done using a UV detector at the λmax of this compound.[9]
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Decision Tree for Troubleshooting Inconsistent Results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Resistance to Physachenolide C in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Physachenolide C (PCC). The information is based on published studies and aims to facilitate the effective use of PCC in cancer research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing limited sensitivity to this compound as a single agent. What is a potential mechanism of resistance?
A1: A primary mechanism of resistance to this compound (PCC) is the overexpression of anti-apoptotic proteins. Specifically, cellular FLICE-like inhibitory protein (c-FLIP) has been identified as a key factor in conferring resistance.[1][2][3] PCC's mechanism of action involves sensitizing cancer cells to apoptosis by reducing the levels of proteins like c-FLIP and Livin.[2][4][5] If a cell line maintains high expression of these anti-apoptotic proteins, it can counteract the pro-apoptotic signals induced by PCC.
Q2: How can I overcome resistance mediated by c-FLIP overexpression?
A2: Combination therapy is a highly effective strategy. Studies have shown that PCC can sensitize cancer cells to other therapeutic agents. For instance:
-
Bortezomib: In KRASmut/P53mut lung cancer cells, combining PCC with the proteasome inhibitor bortezomib leads to a significant reduction in c-FLIP expression and enhanced cancer cell death compared to either agent alone.[1][6][7]
-
Immunotherapy Adjuvants: In melanoma and renal carcinoma, PCC in combination with the viral mimetic poly I:C potentiates apoptosis.[2][4] This combination promotes the formation of the pro-apoptotic ripoptosome signaling complex.[2][4]
Overexpressing c-FLIP in renal carcinoma cells has been shown to abolish the therapeutic effect of PCC, confirming the importance of this pathway.[2][6]
Q3: What is the molecular target of this compound?
A3: Biochemical studies have established that this compound targets bromo and extraterminal domain (BET) proteins.[2][4][8] By inhibiting BET proteins, PCC reduces the expression of anti-apoptotic proteins, thereby enhancing caspase-8-dependent apoptosis in cancer cells.[2][4]
Q4: Besides apoptosis, does this compound have other effects on cancer cells?
A4: Yes. In addition to inducing apoptosis, PCC has been shown to cause G0-G1 cell cycle arrest in murine melanoma cells.[5][9] This cytostatic effect can contribute to its anti-tumor activity. However, it's noteworthy that upon removal of PCC, cells may re-enter the cell cycle, which could contribute to tumor recurrence in vivo.[5][9]
Q5: Are there specific cancer types or mutations that are more sensitive to PCC?
A5: PCC has demonstrated efficacy in a range of cancer cell lines, including lung, prostate, renal, and melanoma.[1][2][5] Combination strategies have been particularly highlighted in lung cancer cells with KRAS and p53 mutations, where PCC sensitizes the cells to bortezomib.[1][3][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low cytotoxicity observed with PCC treatment. | High expression of anti-apoptotic proteins like c-FLIP. | 1. Assess c-FLIP levels: Perform Western blot analysis to determine the baseline expression of c-FLIP in your cell line. 2. Combination Therapy: Treat cells with PCC in combination with bortezomib or poly I:C to enhance apoptosis.[1][2] |
| Inconsistent results in cell viability assays. | Suboptimal experimental conditions. | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. 2. Treatment Timing: For combination studies, pre-treating with PCC for 2-3 hours before adding the second agent (e.g., bortezomib) has been shown to be effective.[6] 3. Assay Choice: Use a reliable cell viability assay such as MTS or crystal violet staining. |
| Tumor regrowth observed in vivo after cessation of PCC treatment. | PCC-induced cell cycle arrest may be reversible. | 1. Sustained Treatment: Consider a longer treatment regimen in your animal model. 2. Combination Immunotherapy: Combine PCC with immunotherapy approaches. PCC has been shown to enhance T-cell-mediated killing of tumor cells, which could lead to a more durable response.[2][4] |
| Difficulty replicating inhibition of cell migration/invasion. | Assay sensitivity or cell line characteristics. | 1. Use a Transwell Assay: This is a standard method for assessing cell migration and invasion. 2. Confirm with Wound Healing Assay: A scratch/wound healing assay can provide complementary data. 3. Check Treatment Concentrations: Ensure that the concentrations of PCC and any combination agent are sufficient to elicit an anti-migratory effect, as demonstrated in lung cancer cell lines.[1][6] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (PCC) and Combination Therapies
| Cell Line | Cancer Type | Treatment | IC50 / Effect | Reference |
| Murine Melanoma (Panel) | Melanoma | PCC | 0.19–1.8 µM | [5][9] |
| Human Melanoma (M14) | Melanoma | PCC + poly I:C | Synergistic tumor regression | [2] |
| Human Renal Carcinoma | Renal Carcinoma | PCC + TRAIL | Sensitizes to apoptosis | [2] |
| Lung Cancer (344SQ, H23, H358) | Lung Cancer | PCC + Bortezomib | Enhanced reduction in cell viability | [1][6] |
Table 2: In Vivo Efficacy of this compound (PCC) Combination Therapies
| Animal Model | Cancer Type | Treatment | Key Outcome | Reference |
| Xenograft Mice | KRASmut/P53mut Lung Cancer | PCC (10 mg/kg) + Bortezomib (1 mg/kg) | More effective tumor growth inhibition than single agents. | [1][7] |
| Xenograft Mice (M14) | Human Melanoma | PCC + poly I:C | Complete tumor regression in 90% of mice. | [2] |
| Syngeneic Mice (B16) | Murine Melanoma | PCC + poly I:C | Significant therapeutic benefit compared to single agents. | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound (PCC) induced apoptosis.
Caption: Troubleshooting workflow for PCC resistance.
Detailed Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
-
Purpose: To assess the effect of PCC and combination treatments on cancer cell viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 344SQ, H23, H358) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
For combination studies, pre-treat cells with the desired concentrations of PCC for 2-3 hours.
-
Add the second agent (e.g., bortezomib) at various concentrations.
-
Incubate the plates for 48 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Staining:
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of methanol or a similar solvent to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Relative cell viability is calculated as a percentage of the untreated control.[6]
-
-
2. Western Blot Analysis for c-FLIP Expression
-
Purpose: To determine the protein levels of c-FLIP following treatment.
-
Methodology:
-
Cell Lysis: Culture and treat cells (e.g., 344SQ, H23, H358) with different concentrations of PCC for the desired time. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-FLIP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.[6]
-
3. In Vivo Xenograft Tumor Model
-
Purpose: To evaluate the anti-tumor efficacy of PCC in combination with other agents in a living organism.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for human cancer cell line xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 M14 melanoma cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to different treatment groups (e.g., Vehicle control, PCC alone, Bortezomib/poly I:C alone, Combination).
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume using calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).[1][2]
-
References
- 1. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP | MDPI [mdpi.com]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Studying Physachenolide C's Mechanism of Action
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the molecular mechanisms of Physachenolide C (PCC).
Section 1: Frequently Asked Questions (FAQs) about this compound
Q1: What are the primary known mechanisms of action for this compound (PCC)?
A1: this compound is a 17β-hydroxywithanolide natural product with potent anti-cancer properties.[1][2] Its primary mechanisms include:
-
Induction of Apoptosis: PCC induces programmed cell death in various cancer cell lines, including melanoma, renal, and prostate cancers.[3][4][5] It achieves this by sensitizing cancer cells to apoptosis triggers like TRAIL (TNF-related apoptosis-inducing ligand).[3][6]
-
BET Protein Inhibition: Biochemical studies have identified Bromo and Extraterminal Domain (BET) proteins, specifically BRD2, BRD3, and BRD4, as major cellular targets of PCC.[3][6][7] These proteins are epigenetic readers that regulate gene transcription.
-
Downregulation of Anti-Apoptotic Proteins: By targeting BET proteins, PCC leads to a reduction in the levels of key anti-apoptotic proteins, most notably cFLIP and Livin (BIRC7).[3][5][8] The reduction of cFLIP allows for the assembly of the pro-apoptotic ripoptosome complex, enhancing caspase-8 dependent apoptosis.[3][6]
-
Cell Cycle Arrest: PCC has been shown to induce a G0-G1 phase cell cycle arrest in melanoma cells.[1][5]
Q2: Which cell signaling pathways are most critically affected by PCC treatment?
A2: The most significantly impacted pathway is the extrinsic apoptosis pathway . By inhibiting BET proteins, PCC downregulates the expression of cFLIP, a major inhibitor of caspase-8.[3][4] This sensitizes cells to ligands like TRAIL, FasL, and TNF-α, leading to enhanced caspase-8 activation and subsequent executioner caspase-3 activation. Additionally, given that other withanolides affect the NF-κB pathway , and NF-κB can regulate cFLIP expression, this pathway is a key area of investigation for PCC's anti-inflammatory and anti-cancer effects.[9][10]
Section 2: Troubleshooting Guides for Key Experiments
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
This section addresses common issues encountered when determining the cytotoxic effects of PCC.
Q: My calculated IC50 value for PCC is significantly different from published data. Why could this be?
A: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to PCC.[1][5] Even subtypes of the same cancer can respond differently.
-
Metabolic Activity: The metabolic rate of your cells can affect assays like MTT or XTT. Ensure cells are in the logarithmic growth phase.[11]
-
Seeding Density: An inappropriate cell seeding density can lead to overgrowth or insufficient signal.[11] Optimize the cell number for your specific plate format and cell line.
-
Treatment Duration: The length of exposure to PCC directly impacts cell viability. Most studies report effects after 48-72 hours.[5]
-
Reagent Quality: Ensure the PCC is fully dissolved (typically in DMSO) and that assay reagents have not expired.
| Cell Line | Reported IC50 Range (µM) | Reference |
| Murine Melanoma (YUMM lines) | 0.19 - 1.8 µM | [1][5] |
| Human Melanoma (M14) | ~0.5 µM (in combination studies) | [3] |
| Human Prostate Cancer | Nanomolar range | [5] |
| Human Renal Carcinoma (ACHN) | ~0.5 µM (in combination studies) | [3] |
Q: I'm observing high background noise in my colorimetric viability assay. What are the common causes?
A: High background can obscure the true signal and lead to inaccurate results.[11] Consider the following:
-
Compound Interference: PCC itself might interact with the assay reagent (e.g., reduce MTT). Run a "compound-only" control (media + PCC + assay reagent, no cells) to check for this.[11]
-
Contamination: Bacterial or fungal contamination can metabolize the assay substrate. Check cultures for any signs of contamination.[12]
-
Reagent Instability: Some reagents are light-sensitive. Perform assay steps involving the reagent in low-light conditions.[11]
-
Incorrect Wavelength: Ensure you are reading the absorbance/fluorescence at the correct wavelength for the specific assay used.
Apoptosis Assays (Annexin V / Propidium Iodide Staining)
This section provides guidance for quantifying apoptosis induced by PCC using flow cytometry.
Q: My untreated control cells show a high percentage of Annexin V positive cells. What should I check?
A: A high baseline of apoptosis can mask the effects of your compound. Potential causes include:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation speed can damage cell membranes, leading to false positives.[13] Handle cells gently and use the recommended centrifuge settings.
-
Nutrient Depletion: Unhealthy starting cultures can lead to spontaneous apoptosis. Ensure cells are cultured in fresh media and are not overgrown before starting the experiment.[12]
-
Contamination: Mycoplasma contamination is a known inducer of apoptosis and can interfere with results.
-
Incorrect Compensation: In flow cytometry, improper compensation between the FITC/Alexa Fluor 488 channel (Annexin V) and the PE/PI channel can cause signal bleed-through. Always run single-stain controls to set compensation correctly.[13]
Q: I am having difficulty resolving the early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations. How can I improve this?
A: Clear separation is key for accurate quantification.
-
Titrate Annexin V: Using too much Annexin V can lead to non-specific binding and higher background fluorescence. Perform a titration experiment to find the optimal antibody concentration.
-
Incubation Time: Incubate with stains for the recommended time (usually 15 minutes) at room temperature in the dark.[13]
-
Analyze Immediately: After staining, analyze the samples on the flow cytometer as soon as possible. Prolonged incubation can lead to secondary necrosis.
-
Gating Strategy: Use your unstained and single-stained controls to set your gates precisely. First, gate on the main cell population using Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris. Then, use the single-stain controls to create the quadrant gate for Annexin V and PI.[13][14]
Western Blotting for Key Protein Targets
This section focuses on troubleshooting the detection of proteins modulated by PCC, such as cFLIP, BRD4, and cleaved caspases.
Q: I am not detecting a decrease in cFLIP or BRD4 protein levels after PCC treatment. What could be the issue?
A: A lack of expected protein downregulation can be due to several experimental factors:
-
Suboptimal PCC Concentration/Time: The effect of PCC on protein levels is dose- and time-dependent. Perform a time-course (e.g., 6, 12, 24 hours) and dose-response (e.g., 0.5x, 1x, 2x IC50) experiment to find the optimal conditions for seeing the effect.
-
Inefficient Protein Extraction: Ensure your lysis buffer contains sufficient detergent and protease inhibitors to efficiently extract proteins and prevent their degradation.[15]
-
Poor Antibody Quality: Use an antibody that is validated for Western Blotting and specific to your target protein. Check the manufacturer's datasheet for recommended dilutions and conditions.
-
Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal amounts of protein were loaded in each lane. This is critical for concluding that a protein level has decreased.[16]
Q: My signal for cleaved caspase-3 is very weak or absent, even though other assays suggest apoptosis is occurring.
A: Detecting cleaved caspases can be challenging due to their transient nature and low abundance.
-
Timing is Critical: The peak of caspase cleavage can occur at a specific time point after treatment. A time-course experiment is essential.
-
Use Phosphatase Inhibitors: If studying phosphorylation events in the pathway, always include phosphatase inhibitors in your lysis buffer and keep samples cold to preserve the phosphorylation state.[17]
-
Enrich Your Sample: If the target is of very low abundance, consider immunoprecipitation (IP) to enrich for your protein of interest before running the Western Blot.[16]
-
Use a Sensitive Substrate: Employ an enhanced chemiluminescence (ECL) substrate designed for detecting low-abundance proteins to increase signal.[17]
-
Blocking Agent: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.[16][18]
| Protein Target | Expected Change with PCC | Function | Reference |
| cFLIP | Decrease | Anti-apoptotic, inhibits Caspase-8 | [3][4] |
| BRD4 | Decrease (Degradation) | BET protein, transcriptional regulator | [7] |
| Cleaved Caspase-8 | Increase | Initiator caspase in extrinsic apoptosis | [3][5] |
| Cleaved Caspase-3 | Increase | Executioner caspase | [4] |
| PARP | Cleavage | DNA repair enzyme, cleavage is a marker of apoptosis | [19] |
| p-IκBα | Decrease | Inhibitory protein in NF-κB pathway | [10] |
| Total IκBα | Increase (stabilization) | Inhibitory protein in NF-κB pathway | [10] |
Section 3: Experimental Protocols
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Preparation: Seed cells in a 6-well plate and treat with PCC (and vehicle control) for the desired time.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[13] Discard the supernatant and wash the cell pellet with cold PBS. Repeat.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[13]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer. Remember to include unstained, Annexin V-only, and PI-only controls for setup and compensation.[14]
Protocol: Western Blot for Protein Expression
-
Sample Preparation: After treatment with PCC, wash cells with cold PBS and lyse them on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or 5% BSA in Tris-Buffered Saline with Tween-20 (TBST). Use BSA for phospho-protein detection.[16][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, the membrane can be stripped of antibodies and re-probed for a loading control like GAPDH.[17]
Protocol: Analysis of NF-κB p65 Nuclear Translocation by Immunofluorescence
-
Cell Culture: Grow cells on sterile glass coverslips in a 12-well or 24-well plate.
-
Treatment: Treat cells with PCC for a defined period. Include a positive control (e.g., TNF-α or LPS stimulation to induce p65 translocation) and a negative (vehicle) control.[10]
-
Fixation: Wash the cells with PBS. Fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody: Incubate the coverslips with an anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope. A positive result for NF-κB activation is the co-localization of the p65 signal (green) with the nuclear signal (blue).
References
- 1. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Mitigating Experimental Variability in Physachenolide C Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in mitigating experimental variability in studies involving Physachenolide C (PCC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
A1: this compound (PCC) is a 17β-hydroxywithanolide, a type of naturally occurring steroidal lactone.[1][2] Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest in cancer cells.[3][4][5] PCC has been shown to sensitize cancer cells to apoptosis by reducing the levels of anti-apoptotic proteins such as cFLIP and Livin.[1][6] It also targets bromo and extraterminal domain (BET) proteins, which are involved in the regulation of gene transcription.[2][7][8]
Q2: What is the optimal solvent and concentration of that solvent for dissolving and using this compound in cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies.[3] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, although some robust lines may tolerate up to 0.5%.[9][10][11] It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.[10]
Q3: What are some common causes of variability in cell viability assays with this compound?
A3: Variability in cell viability assays can arise from several factors:
-
Inconsistent cell seeding density: Ensure a consistent number of cells are seeded in each well, as this can significantly impact the results.[7] An initial optimization experiment is recommended to determine the ideal seeding density for your specific cell line and assay duration.[7][10]
-
Solvent concentration: As mentioned in Q2, high concentrations of the solvent (e.g., DMSO) can be toxic to cells and confound the results.[9][11]
-
Compound stability: Like many natural products, withanolides can be sensitive to storage conditions. Store stock solutions of this compound at -20°C or -80°C and minimize freeze-thaw cycles.
-
Assay timing: The duration of treatment with this compound will influence the observed cytotoxicity. IC50 values can change with different incubation times.[3]
Q4: How does this compound affect the NF-κB signaling pathway?
A4: this compound has been shown to inhibit the NF-κB signaling pathway. It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay. Use a cell counter for accurate cell seeding.[7][10] |
| DMSO Cytotoxicity | Always include a vehicle control with the highest concentration of DMSO used in your experiment. If the vehicle control shows significant cell death, reduce the final DMSO concentration to ≤ 0.1%.[9][10][11] |
| This compound Precipitation | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. When diluting in aqueous media, add the PCC stock solution to the media while vortexing to ensure rapid and even dispersion.[12] |
| Inconsistent Incubation Times | Standardize the incubation time for all experiments. Be aware that IC50 values can vary with treatment duration.[3] |
| Assay Interference | Some compounds can interfere with the reagents used in viability assays (e.g., MTT, MTS). If you suspect interference, you can test for it by adding the compound to cell-free wells containing the assay reagent. Consider using an alternative viability assay that relies on a different detection method.[13] |
Issue 2: Weak or No Signal in Western Blot for Phosphorylated Proteins (e.g., p-IκBα, p-ERK)
| Potential Cause | Troubleshooting Steps |
| Phosphatase Activity | Always use fresh lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times during preparation.[4][14] |
| Low Abundance of Phosphorylated Protein | Optimize the stimulation time and concentration of the stimulus (e.g., TNF-α for p-IκBα) to induce a robust and detectable level of phosphorylation. Consider immunoprecipitation to enrich for the target protein before Western blotting.[14] |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration for your primary antibody. |
| Blocking Buffer Interference | For phospho-specific antibodies, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[4][14] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage if necessary. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| YUMM2.1 | Murine Melanoma | 48 hours | 0.516 ± 0.172 | [3] |
| YUMMER.G | Murine Melanoma | 48 hours | 1.735 ± 0.145 | [3] |
| YUMMER1.7 | Murine Melanoma | 48 hours | 1.823 ± 0.071 | [3] |
| 344SQ | Murine Lung Cancer | 48 hours | ~0.25 | [15] |
| H23 | Human Lung Cancer | 48 hours | ~1.0 | [15] |
| H358 | Human Lung Cancer | 48 hours | ~1.0 | [15] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (PCC)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of PCC in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of PCC in complete medium. Ensure the final DMSO concentration does not exceed 0.1%.[9][11]
-
Remove the medium from the wells and add 100 µL of the PCC dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 hours).[3]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for NF-κB p65 Nuclear Translocation
This protocol describes the analysis of p65 translocation from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Materials:
-
This compound (PCC)
-
NF-κB activator (e.g., TNF-α)
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protease and phosphatase inhibitor cocktails
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of PCC for a specified duration.
-
Stimulate cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 15-30 minutes.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells and separate the cytoplasmic and nuclear fractions according to the manufacturer's protocol of the fractionation kit.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with antibodies against Lamin B1 (for nuclear fractions) and β-actin (for cytoplasmic fractions) to ensure equal loading and proper fractionation.
-
Quantify band intensities to determine the relative amount of p65 in the cytoplasm and nucleus.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid when working with withanolide compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with withanolide compounds. It addresses common pitfalls and offers detailed experimental protocols to ensure successful experimental outcomes.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues encountered during withanolide research.
Extraction and Purification
Q1: I am getting a low yield of withanolides from my plant material. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in withanolide extraction. Several factors can contribute to this issue. Here is a troubleshooting guide:
-
Plant Material: The concentration of withanolides can vary significantly based on the plant part (leaves often have higher concentrations than roots), geographical origin, and harvest time. Ensure you are using a high-quality, verified source of Withania somnifera.
-
Solvent Choice: The polarity of the extraction solvent is critical. Withanolides are relatively non-polar.
-
Recommended Solvents: Ethanol, methanol, or a mixture of dichloromethane and methanol (1:1) are effective. Aqueous alcohol solutions (e.g., 70% ethanol) can also be used and may be optimal for certain withanolides.[1][2][3]
-
Troubleshooting: If your yield is low with a highly polar solvent, consider switching to a less polar solvent system. Conversely, if you are using a very non-polar solvent like hexane, you may be missing some of the more polar withanolides. A sequential extraction with solvents of increasing polarity can also be effective.
-
-
Extraction Method:
-
Maceration: Soaking the plant material in a solvent at room temperature is a simple method but may result in lower yields. Ensure sufficient extraction time (24-48 hours) and occasional agitation.[1]
-
Soxhlet Extraction: This continuous extraction method can improve yield but the prolonged exposure to heat may cause degradation of thermolabile withanolides.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can significantly improve extraction efficiency and reduce extraction time.[4]
-
-
Extraction Conditions:
-
Temperature: Increasing the temperature can enhance solubility and extraction yield, but temperatures above 60°C may lead to withanolide degradation.[3] An optimal range is often 40-60°C for ethanol extraction.[3]
-
Time: Longer extraction times generally increase yield up to a point of equilibrium, after which the risk of degradation increases.[3] For solvent extraction, 2-4 hours is often sufficient.[3]
-
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction. However, a powder that is too fine can lead to clogging during filtration.[3]
Q2: My purified withanolide samples show multiple spots on TLC or multiple peaks on HPLC, even after column chromatography. What could be the reason?
A2: This is a common issue due to the presence of numerous structurally similar and isomeric withanolides.
-
Co-elution: Many withanolides have very similar polarities, making their separation by conventional chromatography challenging. The presence of isobaric compounds (different compounds with the same mass) further complicates analysis.[3]
-
Troubleshooting:
-
Gradient Elution: For column chromatography, a gradual increase in solvent polarity (gradient elution) is more effective than isocratic elution (using a single solvent mixture) for separating compounds with similar polarities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than column chromatography. A reversed-phase C18 column with a gradient of acetonitrile and water is commonly used for separating withanolides.
-
Method Optimization: Fine-tuning the HPLC gradient, flow rate, and column temperature can improve the separation of closely eluting peaks.
-
Stability and Storage
Q3: I am concerned about the stability of my withanolide samples. How should I store them and what conditions should I avoid?
A3: Withanolides are susceptible to degradation, which can impact experimental results.
-
Storage:
-
Solid Form: Pure withanolides in solid form should be stored at -20°C or below for long-term stability.
-
In Solution: Stock solutions in organic solvents like methanol or DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than a day.
-
-
Conditions to Avoid:
-
High Temperatures: As mentioned, elevated temperatures can lead to degradation.
-
Extreme pH: Withanolides can be unstable under highly acidic or alkaline conditions. A minor reduction in withanolide content has been observed under acidic (pH 2.0) conditions compared to neutral (pH 7.0) or slightly alkaline (pH 10.0) conditions after 24 hours.[5]
-
Light: Protect samples from light, as some compounds are photosensitive.
-
Moisture: For solid extracts, moisture can lead to clumping and degradation.[6] Store in a desiccator or with a desiccant.
-
A significant decline in withaferin A and withanolide A content has been observed in aqueous extracts under both real-time and accelerated storage conditions, highlighting the importance of proper storage.[6]
Analytical Characterization
Q4: I am having difficulty confirming the identity of my isolated withanolide. What analytical techniques are essential?
A4: Due to the structural complexity and presence of isomers, a combination of analytical techniques is crucial for unambiguous identification.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the detailed chemical structure, including the stereochemistry. Techniques like COSY, HSQC, and HMBC are used to determine the connectivity of protons and carbons.
-
HPLC-PDA: High-performance liquid chromatography with a photodiode array detector can provide the retention time and UV spectrum, which can be compared to reference standards.
Q5: My mass spectrometry data shows multiple withanolides with the same mass. How can I differentiate them?
A5: This is a common challenge due to the presence of isobaric withanolides.
-
Chromatographic Separation: Effective HPLC separation is the first and most crucial step. If two isobaric compounds are chromatographically separated, they can be individually analyzed by MS.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, you can often obtain a unique fragmentation pattern for each isomer, allowing for their differentiation.
-
NMR Spectroscopy: Ultimately, NMR is the most definitive technique for distinguishing between isomers as they will have unique chemical shifts and coupling constants.
Biological Assays
Q6: I am observing inconsistent results in my cell-based assays with withanolides. What could be the problem?
A6: Inconsistent results in biological assays can stem from several factors related to the physicochemical properties of withanolides.
-
Poor Solubility: Withanolides generally have low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate dosing.[7]
-
Troubleshooting:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulation Strategies: For in vivo studies, formulation approaches like the use of surfactants (e.g., Tween 80) or complexation with cyclodextrins can improve solubility.
-
-
-
Compound Stability: Degradation of the withanolide in the assay medium over the course of the experiment can lead to a decrease in its effective concentration. Prepare fresh dilutions immediately before each experiment.
-
Interference with Assay Reagents: Some compounds can interfere with assay readouts. For example, in MTT assays, a compound might directly reduce the MTT reagent, leading to a false-positive result for cell viability. It is advisable to include proper controls, such as running the assay in a cell-free system with the compound alone, to check for direct interference.
-
Purity of the Compound: Impurities in the isolated withanolide sample can have their own biological activities, leading to confounding results. Ensure the purity of your compound using analytical techniques like HPLC.
Q7: How do withanolides typically affect cell signaling pathways in cancer cells?
A7: Withanolides are known to modulate several key signaling pathways involved in cancer progression. A primary target is the NF-κB (Nuclear Factor-kappa B) signaling pathway .[8][9]
-
Mechanism of Action: In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[10][11] Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation.[10][11] This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[10][11]
-
Withanolide Intervention: Many withanolides, such as withaferin A, inhibit the NF-κB pathway by preventing the degradation of IκBα.[12] This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the expression of its target genes. This inhibition of NF-κB activation is a key mechanism behind the anti-inflammatory and pro-apoptotic effects of withanolides.[9]
II. Quantitative Data
Table 1: Comparison of Extraction Yields of Withanolides from Withania somnifera Root Using Different Solvents and Methods
| Extraction Method | Solvent | Yield (%) | Total Withanolide Content (µg/mg of extract) | Reference |
| Refluxing | Water | 9.51 | Not Reported | [10] |
| Refluxing | Ethanol | Not Reported | 4.79 | [4] |
| Refluxing | Water-Ethanol | Not Reported | Not Reported | [10] |
| Ultrasound-Assisted (UASE) | Ethanol | 11.85 | 8.66 | [4] |
| Microwave-Assisted (MASE) | Ethanol | 13.74 | 5.73 | [4] |
Note: The total withanolide content can vary based on the specific withanolides quantified.
Table 2: Stability of Withaferin A and Withanolide A in Aqueous Extract
| Storage Condition | Duration | Withaferin A Degradation (%) | Withanolide A Degradation (%) | Reference |
| Real-time (25°C/60% RH) | 6 months | Significant decline | Significant decline | [6] |
| Accelerated (40°C/75% RH) | 6 months | Significant decline | Significant decline | [6] |
A significant decline indicates a noticeable decrease in the compound's concentration over time, though specific percentages were not provided in the source.
III. Experimental Protocols
Protocol for Extraction and Purification of Withanolides
This protocol provides a general method for the extraction and initial purification of withanolides from Withania somnifera roots.
Materials:
-
Dried and powdered Withania somnifera root material
-
Methanol or Ethanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction: a. Weigh 100 g of dried, powdered Withania somnifera root and place it in a large flask. b. Add 500 mL of methanol to the flask. c. Macerate the mixture for 24-48 hours at room temperature with occasional shaking.[1] d. Filter the extract through Whatman No. 1 filter paper. e. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Solvent Partitioning (Optional, for cleaner extract): a. Suspend the crude extract in water. b. Perform liquid-liquid partitioning sequentially with hexane, chloroform, and ethyl acetate to separate fractions based on polarity. Withanolides will predominantly be in the chloroform and ethyl acetate fractions.
-
Column Chromatography: a. Prepare a slurry of silica gel in hexane and pack it into a glass column. b. Dissolve the crude extract (or the desired fraction from partitioning) in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate or another more polar solvent. For example, start with 100% hexane, then move to 90:10 hexane:ethyl acetate, 80:20, and so on. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing withanolides. e. Pool the fractions containing the desired withanolide(s) and evaporate the solvent.
Protocol for HPLC Analysis of Withanolides
This protocol describes a reversed-phase HPLC method for the separation and quantification of withanolides.
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or formic acid (optional, for mobile phase modification)
-
Withanolide reference standards
-
0.45 µm syringe filters
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: Water (with 0.1% acetic acid, optional)
-
Mobile Phase B: Acetonitrile
-
Degas the mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of withanolide standards in methanol.
-
Prepare sample solutions by dissolving the extract in methanol and filtering through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm[10]
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 80% A, 20% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
Followed by a re-equilibration step to initial conditions. (Note: The gradient profile should be optimized for the specific withanolides being analyzed.)
-
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solutions.
-
Identify the withanolides in the samples by comparing their retention times and UV spectra with those of the standards.
-
Quantify the withanolides using the calibration curve.
-
Protocol for Western Blot Analysis of NF-κB Pathway
This protocol outlines the steps for assessing the effect of withanolides on the NF-κB pathway by measuring the levels of key proteins.
Materials and Equipment:
-
Cell culture reagents
-
Withanolide compound of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with different concentrations of the withanolide for a specified time (e.g., 1-2 hours). c. Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes) to induce pathway activation. Include appropriate vehicle and positive controls.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and boil in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis:
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Assess the effect of the withanolide on the phosphorylation of p65 and IκBα, and the total levels of these proteins. A decrease in phospho-p65 and an increase in total IκBα would indicate inhibition of the NF-κB pathway.
-
IV. Visualizations
Diagram 1: Experimental Workflow for Withanolide Analysis
A typical workflow for the extraction, purification, and analysis of withanolides.
Diagram 2: Logical Flow for Troubleshooting Low Withanolide Yield
A step-by-step guide to troubleshooting low extraction yields of withanolides.
Diagram 3: Simplified NF-κB Signaling Pathway and Withanolide Inhibition
Withanolides inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell signaling pathways step-by-step [mindthegraph.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Withanolides-Induced Breast Cancer Cell Death Is Correlated with Their Ability to Inhibit Heat Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Physachenolide C
Welcome to the technical support center for Physachenolide C (PCC), a potent natural compound with significant anti-cancer properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a noted selectivity for the first bromodomain (BD1) of BRD3 and BRD4.[1][2] By inhibiting these "readers" of acetyl-lysine modifications on histones, PCC disrupts downstream gene transcription. This leads to the downregulation of key anti-apoptotic proteins such as cFLIP and Livin.[3][4][5][6] The reduction of these protective proteins sensitizes cancer cells to apoptosis. Furthermore, PCC has been observed to act as a "molecular glue," facilitating the proteasome-mediated degradation of BRD3 and BRD4.[1][2]
Q2: We are observing limited efficacy of PCC as a monotherapy in our cancer cell line. What strategies can we employ to enhance its therapeutic effect?
A2: While PCC has demonstrated potent single-agent activity in some models, its efficacy can be significantly enhanced through combination therapies.[6] Consider the following approaches:
-
Combination with Proteasome Inhibitors: Combining PCC with a proteasome inhibitor like Bortezomib has shown synergistic effects in lung cancer models with KRAS and P53 mutations.[7][8][9] This combination leads to a more pronounced reduction in cancer cell viability, migration, and invasion.[7][8]
-
Combination with Immunotherapy: PCC can potentiate the effects of immunotherapy. Co-administration with the synthetic double-stranded RNA, polyinosinic:polycytidylic acid (poly I:C), a Toll-like receptor 3 (TLR3) agonist, has resulted in complete tumor regression in melanoma xenograft models.[3][5] PCC also enhances T-cell mediated killing of tumor cells.[3][5][6]
Q3: How does this compound sensitize cancer cells to immune-mediated cell death?
A3: PCC sensitizes cancer cells to immune-mediated cell death by targeting BET proteins, which leads to the reduction of anti-apoptotic proteins like cFLIP.[3][4] This reduction enhances caspase-8-dependent apoptosis. As a result, cancer cells become more susceptible to killing by immune cells, such as activated T-cells, and immune-stimulating agents like poly I:C.[3][5]
Q4: Are there any known structural modifications of PCC that improve its efficacy?
A4: The literature highlights that structural optimization of withanolides, the class of compounds to which PCC belongs, has yielded drug candidates with improved potency and selectivity.[6] While specific, widely-tested structural modifications of PCC to enhance efficacy are still an area of active research, the development of semi-synthetic analogues is an ongoing strategy to improve the therapeutic outcome.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Compound Solubility.
-
Troubleshooting Step: this compound, like many natural products, may have limited aqueous solubility. Ensure complete solubilization in a suitable solvent like DMSO before preparing final dilutions in cell culture media. Observe for any precipitation in the media. Consider using a concentration of DMSO that is non-toxic to your cells (typically <0.5%).
-
-
Possible Cause 2: Cell Seeding Density.
-
Troubleshooting Step: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Over-confluent or sparse cultures can lead to variable responses.
-
-
Possible Cause 3: Treatment Duration.
-
Troubleshooting Step: The cytotoxic effects of PCC may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line. For instance, in murine melanoma cell lines, viability was measured after 48 hours of treatment.[6]
-
Issue 2: Difficulty in replicating in vivo tumor regression seen in published studies.
-
Possible Cause 1: Route of Administration.
-
Troubleshooting Step: Early-stage in vivo studies with PCC have often utilized intratumoral (IT) injections to achieve high local concentrations.[5][6] If you are using systemic administration (e.g., intraperitoneal, intravenous), the bioavailability might be a limiting factor. Consider optimizing the drug delivery formulation to improve systemic exposure.
-
-
Possible Cause 2: Tumor Model and Immune Status.
-
Troubleshooting Step: The therapeutic effect of PCC, particularly in combination with immunotherapy, is dependent on the tumor microenvironment and the host's immune system. Ensure you are using an appropriate tumor model. For example, combination therapy with poly I:C has been validated in both human M14 melanoma xenografts and syngeneic B16 melanoma models.[3] The presence of an intact immune system can be critical for observing the full therapeutic benefit.[7]
-
-
Possible Cause 3: Dosing and Schedule.
-
Troubleshooting Step: Review the dosing and treatment schedule from published studies. For example, in a lung cancer xenograft model, a combination of Bortezomib (1 mg/kg) and PCC (10 mg/kg) was effective.[7][9] In a melanoma model, intratumoral PCC at 20 mg/kg was used.[6] Adjust the dose and frequency based on preliminary tolerability and efficacy studies in your model.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Analogue LG-134 in Murine Melanoma Cell Lines
| Cell Line | PCC IC₅₀ (µM) | LG-134 IC₅₀ (µM) |
| YUMM1.7 | 0.44 | 0.19 |
| YUMM2.1 | 1.8 | 0.94 |
| YUMMER1.7 | 0.52 | 0.28 |
| B16-F10 | 0.23 | 0.21 |
| (Data extracted from studies on murine melanoma cell lines, where viability was assessed after 48 hours of treatment)[6] |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Cancer Model | Combination | Key Outcome | Reference |
| KRASmut/P53mut Lung Cancer (Xenograft) | PCC (10 mg/kg) + Bortezomib (1 mg/kg) | ~60% tumor growth suppression | [7] |
| Human M14 Melanoma (Xenograft) | PCC + Poly I:C | Complete tumor regression in 90% of mice | [3][5] |
Experimental Protocols
1. Cell Viability Assay (Luminescence-Based)
This protocol is adapted from methodologies used to assess the cytotoxicity of PCC.[6]
-
Cell Seeding: Plate cells in 96-well white-walled plates at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in cell culture medium to the final desired concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PCC or vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 48 hours.
-
Luminescence Reading: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate IC₅₀ values using a non-linear regression analysis (log-dose vs. normalized response).
2. In Vivo Xenograft Tumor Model
This protocol is a generalized workflow based on studies evaluating PCC's in vivo efficacy.[5][6][7]
-
Cell Preparation: Culture the desired cancer cells (e.g., 344SQ murine lung cancer cells) to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., >100 mm³), measure them every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach the desired average volume, randomize the mice into treatment groups (e.g., Vehicle Control, PCC alone, Bortezomib alone, PCC + Bortezomib).
-
Treatment Administration: Administer the treatments as per the study design. For example, Bortezomib (1 mg/kg) via intraperitoneal injection and PCC (10 mg/kg) via oral gavage or intratumoral injection.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Combination Therapy Workflow for PCC.
References
- 1. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvement for Large-Scale Production of Physachenolide C
Welcome to the technical support center for the process improvement of large-scale Physachenolide C production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the synthesis and purification of this promising therapeutic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
A1: The primary challenges in the large-scale production of this compound can be categorized into three main areas:
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Raw Material Sourcing and Consistency: The precursor, physachenolide D, is extracted from Physalis species. Ensuring a consistent and high-yielding supply of plant material can be a significant hurdle. The concentration of physachenolide D can vary depending on the plant's growing conditions, harvest time, and post-harvest processing.
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Synthetic Efficiency and Stereochemical Control: The conversion of physachenolide D to this compound involves a critical epoxidation step. Achieving high conversion rates, minimizing side-product formation, and maintaining the correct stereochemistry at a large scale requires careful process optimization and control.
-
Purification and Isolation: Isolating high-purity this compound from the reaction mixture and residual impurities at an industrial scale can be complex and costly. Developing a robust and scalable purification strategy is essential for obtaining a final product that meets pharmaceutical standards.
Q2: What methods are recommended for the large-scale extraction of the precursor, physachenolide D?
A2: For large-scale extraction of physachenolide D from Physalis plant material, conventional methods like maceration and Soxhlet extraction can be inefficient. More advanced and scalable techniques are recommended:
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, which is non-toxic, non-flammable, and easily removed. SFE can offer high selectivity and efficiency.
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. This method can often be performed at lower temperatures, preserving thermolabile compounds.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
The choice of method will depend on factors such as the initial concentration of physachenolide D in the plant material, solvent costs, and the desired throughput.
Q3: How can the stereoselectivity of the epoxidation of physachenolide D be controlled during scale-up?
A3: Controlling the stereoselectivity of the epoxidation of the Δ¹⁴⁻¹⁵ double bond in physachenolide D is crucial for the synthesis of this compound. The stereochemical outcome is influenced by the steric hindrance around the double bond. The presence of a bulky substituent at the C-17 position of the steroid backbone directs the epoxidizing agent to the opposite face of the molecule. For large-scale production, it is critical to:
-
Select an appropriate epoxidizing agent: meta-Chloroperoxybenzoic acid (m-CPBA) is commonly used, but other reagents should be evaluated for scalability, safety, and selectivity.
-
Optimize reaction conditions: Temperature, solvent, and reaction time must be tightly controlled to ensure consistent stereoselectivity and minimize side reactions.
-
Utilize appropriate analytical techniques: In-process monitoring using methods like HPLC can track the formation of the desired stereoisomer and any potential impurities.
Troubleshooting Guides
Extraction of Physachenolide D
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Physachenolide D | - Inefficient extraction method.- Improper solvent selection.- Poor quality of plant material. | - Consider switching to a more efficient extraction technique like SFE or UAE.- Test a range of solvents with varying polarities to optimize extraction.- Ensure the plant material is properly dried, ground to a consistent particle size, and sourced from a reliable supplier. |
| High Variability in Yields Between Batches | - Inconsistent raw material.- Variation in extraction parameters. | - Standardize the sourcing and pre-processing of the plant material.- Implement strict process controls for all extraction parameters (e.g., temperature, time, solvent-to-solid ratio). |
| Degradation of Physachenolide D during Extraction | - High extraction temperatures.- Presence of light or oxygen. | - Use lower extraction temperatures, especially if using MAE.- Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and protecting the extraction vessel from light. |
Epoxidation of Physachenolide D to this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion of Physachenolide D | - Inactive or degraded epoxidizing agent.- Suboptimal reaction temperature or time.- Presence of impurities that inhibit the reaction. | - Use a fresh, high-purity epoxidizing agent.- Optimize the reaction temperature and monitor the reaction progress over time using HPLC.- Ensure the starting physachenolide D is of high purity. |
| Formation of Multiple Side Products | - Over-oxidation or side reactions.- Incorrect stoichiometry of reagents. | - Carefully control the amount of epoxidizing agent used.- Lower the reaction temperature to improve selectivity.- Investigate the identity of side products to understand the degradation pathways and adjust conditions accordingly. |
| Incorrect Stereoisomer Formed | - Lack of steric control.- Isomerization of the desired product. | - Re-evaluate the choice of epoxidizing agent and solvent system.- Analyze the reaction mixture at different time points to check for product isomerization. |
Purification of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | - Suboptimal chromatography conditions.- Column overloading. | - Optimize the mobile phase composition, gradient, and flow rate for preparative HPLC.- Test different stationary phases (e.g., C18, phenyl-hexyl) to improve selectivity.- Reduce the sample load on the column. |
| Product Precipitation during Purification | - Low solubility of this compound in the mobile phase. | - Modify the mobile phase composition to increase the solubility of the product.- Consider using a different purification technique, such as centrifugal partition chromatography (CPC). |
| Low Recovery of this compound | - Adsorption of the product to the stationary phase.- Degradation of the product during purification. | - Use a mobile phase modifier to reduce interactions with the stationary phase.- Ensure the pH of the mobile phase is compatible with the stability of this compound.- Minimize the time the product spends in the purification system. |
Quantitative Data Summary
The following tables provide representative data for the production of this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions and scale of operation.
Table 1: Comparison of Extraction Methods for Physachenolide D
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Maceration | Methanol | 25 | 48 | 0.5 - 1.5 | 70 - 85 |
| Soxhlet | Ethanol | 78 | 24 | 1.0 - 2.5 | 75 - 90 |
| UAE | Ethanol:Water (7:3) | 50 | 1 | 2.0 - 4.0 | 80 - 95 |
| SFE | Supercritical CO2 | 60 | 2 | 2.5 - 5.0 | > 95 |
Table 2: Epoxidation Reaction Parameters and Outcomes
| Epoxidizing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of this compound (%) | Purity (%) |
| m-CPBA | Dichloromethane | 0 - 25 | 4 - 8 | > 95 | 80 - 90 | > 90 |
| Peracetic Acid | Ethyl Acetate | 25 | 2 - 4 | > 98 | 75 - 85 | 85 - 90 |
| Hydrogen Peroxide/Catalyst | Acetonitrile | 25 - 40 | 6 - 12 | 90 - 95 | 70 - 80 | > 90 |
Table 3: Preparative HPLC Purification Parameters
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Loading Capacity ( g/injection ) | Purity Achieved (%) |
| C18 (50 x 250 mm, 10 µm) | Water | Acetonitrile | 30-70% B in 30 min | 50 - 100 | 0.5 - 1.5 | > 98 |
| Phenyl-Hexyl (50 x 250 mm, 10 µm) | Water | Methanol | 40-80% B in 25 min | 50 - 100 | 0.8 - 2.0 | > 99 |
Experimental Protocols
Protocol 1: Large-Scale Ultrasound-Assisted Extraction of Physachenolide D
-
Material Preparation: Dry the aerial parts of Physalis species at 40-50°C and grind to a coarse powder (particle size 20-40 mesh).
-
Extraction Setup: Load the powdered plant material into a large-scale jacketed extraction vessel equipped with a high-power ultrasonic probe.
-
Solvent Addition: Add a 70% ethanol in water solution to the vessel at a solvent-to-solid ratio of 10:1 (v/w).
-
Ultrasonication: Apply ultrasound at a frequency of 20 kHz and a power of 1500 W for 1 hour. Maintain the temperature of the mixture at 50°C using the jacketed vessel.
-
Filtration and Concentration: Filter the mixture to remove the solid plant material. Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Pre-purification: Redissolve the crude extract in water and perform a liquid-liquid extraction with ethyl acetate. Collect and combine the ethyl acetate fractions and concentrate to yield a physachenolide D-enriched extract.
Protocol 2: Pilot-Scale Epoxidation of Physachenolide D
-
Reactor Setup: Charge a 100 L glass-lined reactor with a solution of physachenolide D (1 kg) in dichloromethane (50 L).
-
Cooling: Cool the reactor contents to 0°C with constant stirring.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in dichloromethane (20 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (20 L).
-
Workup: Separate the organic layer, wash it with a saturated sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 3: Large-Scale Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Chromatography System: Use a preparative HPLC system equipped with a C18 column (e.g., 50 x 250 mm, 10 µm) and a UV detector.
-
Elution: Equilibrate the column with the initial mobile phase (e.g., 30% acetonitrile in water). Inject the sample and elute with a linear gradient of acetonitrile in water.
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Fraction Collection: Collect fractions based on the UV chromatogram, targeting the main peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Pooling and Concentration: Pool the fractions with the desired purity (>98%) and remove the solvent under reduced pressure.
-
Final Product: Lyophilize the concentrated solution to obtain pure this compound as a solid.
Visualizations
Validation & Comparative
Physachenolide C vs. Withaferin A: A Comparative Efficacy Guide for Researchers
An in-depth analysis of two potent withanolides in cancer research, detailing their mechanisms of action, cytotoxic effects, and experimental protocols.
In the landscape of natural product-derived anticancer agents, withanolides have emerged as a promising class of compounds. Among these, Physachenolide C (PCC) and Withaferin A (WA) have garnered significant attention for their potent cytotoxic and antitumor activities. This guide provides a comprehensive comparison of the efficacy of this compound and Withaferin A, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (PCC) | Withaferin A (WA) |
| Primary Mechanism of Action | BET (Bromodomain and Extra-Terminal domain) Protein Inhibitor | Multi-target; inhibits NF-κB, STAT3, Hsp90, induces apoptosis |
| Reported IC50 Range | 0.19 - 1.8 µM (murine melanoma cell lines)[1][2] | 0.067 - 17.4 µM (various cancer cell lines)[1]; 0.5 - 1.5 µM (NSCLC cell lines)[3]; 10 µM (human endometrial cancer KLE cells)[4][5] |
| Key Cellular Effects | Induces apoptosis and G0-G1 cell cycle arrest[1][2]; Sensitizes cancer cells to immunotherapy[5][6] | Induces apoptosis, cell cycle arrest (G2/M), inhibits proliferation, migration, and invasion[4][5][7][8] |
| Selectivity | Reported to be more selective towards cancer cells compared to Withaferin A in some studies | Cytotoxic to both cancer and normal cells at higher concentrations |
Unraveling the Mechanisms of Action
While both this compound and Withaferin A are structurally related steroidal lactones, their primary mechanisms of action appear to diverge, offering different therapeutic avenues.
This compound: A Selective BET Inhibitor
Recent studies have identified this compound as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4)[3][9]. These proteins are crucial regulators of gene transcription, and their inhibition by PCC leads to the downregulation of anti-apoptotic proteins like cFLIP and Livin[2][5][6]. This sensitizes cancer cells to various apoptotic stimuli, including TRAIL and immunotherapy[5][6]. PCC has also been shown to induce G0-G1 cell cycle arrest in melanoma cells[1][2].
Withaferin A: A Pleiotropic Agent
Withaferin A exhibits a broader, more pleiotropic mechanism of action, targeting multiple key signaling pathways implicated in cancer progression[7][10][11]. It is a well-documented inhibitor of the NF-κB signaling pathway, a central regulator of inflammation and cell survival[12][13]. Additionally, Withaferin A has been shown to inhibit STAT3 and the chaperone protein Hsp90, leading to the degradation of several oncogenic client proteins[7][13]. These multifaceted actions culminate in the induction of apoptosis, primarily through the intrinsic pathway, and cell cycle arrest at the G2/M phase[4][5][7].
Comparative Cytotoxicity
Direct comparative studies evaluating the IC50 values of this compound and Withaferin A across a broad panel of cell lines are limited. However, by collating data from various independent studies, a general picture of their relative potency can be formed. It is crucial to note that IC50 values are highly dependent on the specific cell line and experimental conditions.
Table 1: Reported IC50 Values of this compound
| Cell Line(s) | Cancer Type | IC50 (µM) | Reference |
| Murine Melanoma Panel | Melanoma | 0.19 - 1.8 | [1][2] |
Table 2: Reported IC50 Values of Withaferin A
| Cell Line(s) | Cancer Type | IC50 (µM) | Reference |
| Various | Multiple | 0.067 - 17.4 | [1] |
| LLC, H1650, A549 | Non-Small Cell Lung Cancer | 0.5 - 1.5 | [3] |
| KLE | Endometrial Cancer | 10 | [4][5] |
| AMC-HN4 | Head and Neck Cancer | Not specified, induces apoptosis | [14] |
| MCF-7 | Breast Cancer | 0.8536 | |
| MDA-MB-231 | Breast Cancer | 1.066 |
Based on the available data, this compound demonstrates potent low micromolar to nanomolar cytotoxicity against murine melanoma cell lines[1][2]. Withaferin A exhibits a broader range of IC50 values, from nanomolar to micromolar, across a wider variety of cancer types[1][3]. Some structure-activity relationship studies suggest that while certain withanolide analogues may be less potent than Withaferin A, they can exhibit greater selectivity towards cancer cells[11].
Experimental Protocols
To facilitate the replication and further investigation of the properties of these compounds, detailed experimental methodologies are crucial.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
Cell Viability Assay (MTT Assay Protocol)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Withaferin A (e.g., from 0.01 to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat cells with the desired concentration of the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cFLIP, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Both this compound and Withaferin A are compelling withanolides with significant anticancer potential. This compound's targeted inhibition of BET proteins presents a clear and specific mechanism that is highly relevant for cancers dependent on transcriptional regulation. Its ability to sensitize tumors to immunotherapy is a particularly exciting avenue for further research.
Withaferin A's strength lies in its pleiotropic effects, targeting multiple oncogenic pathways simultaneously, which may be advantageous in overcoming drug resistance. However, its broader activity profile may also contribute to off-target effects and a narrower therapeutic window compared to more selective agents.
Future research should focus on direct, head-to-head comparative studies of these two compounds in a wide range of cancer models, including in vivo studies. Investigating their synergistic potential with existing chemotherapeutics and immunotherapies will be crucial in translating their promise from the laboratory to the clinic. Furthermore, exploring the structure-activity relationships of both scaffolds could lead to the development of novel analogues with improved potency and selectivity.
References
- 1. Anti-proliferative withanolides from the Solanaceae: a structure-activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withania somnifera (L.) Dunal: Phytochemistry, structure-activity relationship, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
Physachenolide C: A Potent BET Inhibitor Outperforming Conventional Anticancer Agents
A comprehensive comparison of Physachenolide C with other BET inhibitors reveals its superior anticancer activity, particularly in prostate cancer models. This guide provides an in-depth analysis of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (PCC), a natural product belonging to the withanolide class of compounds, has emerged as a highly potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its unique mechanism of action, which involves inducing the degradation of BET proteins, sets it apart from other well-known BET inhibitors like JQ1, OTX015, and ABBV-075. This guide delves into a comparative analysis of this compound's anticancer activity against these established BET inhibitors, presenting key experimental data and methodologies.
Unveiling a "Molecular Glue" Mechanism
Unlike traditional BET inhibitors that competitively bind to the bromodomains of BET proteins, this compound exhibits characteristics of a "molecular glue."[1][2] It facilitates the proteasome-mediated degradation of BRD3 and BRD4, two key members of the BET family. This distinct mechanism contributes to its enhanced potency and sustained inhibitory effects on cancer cell proliferation.
Superior In Vitro Anticancer Activity
Recent studies have demonstrated that this compound is more potent than the gold-standard pan-BET inhibitor, (+)-JQ1, in cytotoxicity assays across five different prostate cancer cell lines.[1][2] While the specific IC50 values from a direct head-to-head study are not publicly available in all contexts, the existing evidence strongly suggests the superior efficacy of PCC.
For comparison, the IC50 value for JQ1 in several prostate cancer cell lines, including LNCaP, C4-2, and 22Rv1, is approximately 200 nM.[3] In murine melanoma cell lines, this compound has demonstrated IC50 values ranging from 0.19 to 1.8 µM.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Murine Melanoma | 0.19 - 1.8 |
| JQ1 | LNCaP (Prostate) | ~0.2 |
| C4-2 (Prostate) | ~0.2 | |
| 22Rv1 (Prostate) | ~0.2 |
Table 1: Comparative In Vitro Anticancer Activity (IC50 Values)
Promising In Vivo Efficacy
In preclinical animal models, this compound has shown remarkable antitumor activity. In a murine melanoma xenograft model, treatment with PCC resulted in the complete regression of established tumors. This potent in vivo effect underscores its potential as a therapeutic agent.
In comparison, other BET inhibitors have also demonstrated significant in vivo efficacy:
-
OTX015: Achieved a tumor growth inhibition (TGI) of 79% in a BRD-NUT midline carcinoma xenograft model.
-
ABBV-075: Showed significant tumor growth delay in various xenograft models of hematologic malignancies.[4]
-
JQ1: In a lung cancer xenograft model, JQ1 demonstrated a T/C (treatment/control) ratio of 29%, indicating substantial tumor growth inhibition.
| Compound | Cancer Model | Efficacy Metric | Result |
| This compound | Murine Melanoma Xenograft | Tumor Regression | Complete |
| OTX015 | BRD-NUT Midline Carcinoma Xenograft | Tumor Growth Inhibition (TGI) | 79% |
| ABBV-075 | Hematologic Malignancy Xenografts | Tumor Growth | Significant Delay |
| JQ1 | Lung Cancer Xenograft | T/C Ratio | 29% |
Table 2: Comparative In Vivo Anticancer Activity
Impact on Key Signaling Pathways
BET inhibitors exert their anticancer effects by modulating the transcription of key oncogenes, most notably c-MYC, and by influencing critical signaling pathways such as NF-κB. By displacing BET proteins from chromatin, these inhibitors disrupt the transcriptional machinery responsible for driving cancer cell proliferation and survival.
This compound, through its degradation of BRD3 and BRD4, is expected to have a profound and sustained impact on these pathways. The downregulation of c-MYC, a master regulator of cell growth and proliferation, is a hallmark of BET inhibitor activity. Furthermore, the inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer and promotes inflammation and cell survival, is another key mechanism of action.
Caption: BET inhibitor mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or other BET inhibitors for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Caption: Experimental workflow for cell viability assay.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound or other BET inhibitors via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Data Analysis: At the end of the study, calculate tumor growth inhibition (TGI) or T/C ratio to assess efficacy.
Conclusion
This compound represents a promising new frontier in the development of BET inhibitors for cancer therapy. Its unique "molecular glue" mechanism of action, leading to the degradation of BRD3 and BRD4, translates to superior in vitro potency and impressive in vivo efficacy, particularly in prostate and melanoma cancer models. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel natural product. The comparative data presented in this guide provides a valuable resource for researchers and drug developers in the field of oncology, highlighting the potential of this compound to overcome some of the limitations of existing BET inhibitors.
References
Validating the BET Inhibitory Activity of Physachenolide C: A Comparative In Vitro Guide
For researchers and drug development professionals investigating epigenetic modulators, this guide provides an objective comparison of the in vitro BET inhibitory activity of Physachenolide C (PCC) against the well-established pan-BET inhibitor, (+)-JQ1. This guide includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Inhibitory Activity
This compound has emerged as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the reference compound (+)-JQ1 against various BET bromodomains, demonstrating PCC's notable selectivity for the first bromodomain (BD1) of BRD3 and BRD4.[3][4]
| Compound | Target Bromodomain | IC50 (nM) |
| This compound | BRD3 (BD1) | 7[3] |
| BRD3 (BD2) | 103[3] | |
| BRD4 (BD1) | 18[3] | |
| BRD4 (BD2) | 403[3] | |
| (+)-JQ1 | BRD2 (BD1) | 17.7[5] |
| BRD4 (BD1) | 77[4] | |
| BRD4 (BD2) | 33[4] |
Signaling Pathway and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the mechanism of BET protein action and a standard workflow for validating a novel BET inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard approaches for validating BET inhibitors.
AlphaScreen/AlphaLISA Assay for IC50 Determination
This assay quantitatively measures the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.
-
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity.[6] A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged BET bromodomain protein is bound to glutathione-coated acceptor beads.[7] When the protein and peptide interact, the beads are brought together, producing a signal. An inhibitor will disrupt this interaction, leading to a decrease in signal.
-
Protocol Outline:
-
Reagent Preparation: Reconstitute and dilute the GST-tagged BET protein (e.g., BRD4-BD1) and the biotinylated histone H4 peptide to their optimal concentrations in the assay buffer. Prepare a serial dilution of this compound and the comparator compound (e.g., (+)-JQ1).
-
Reaction Incubation: In a 384-well microplate, add the inhibitor dilutions, the BET protein, and the histone peptide.[8] Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Bead Addition: Add the AlphaLISA glutathione acceptor beads and incubate. Following this, add the streptavidin donor beads.[7] This step should be performed in subdued light.
-
Signal Detection: Incubate the plate in the dark at room temperature for 60-90 minutes. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
BROMOscan Profiling for Selectivity
BROMOscan is a competition binding assay used to determine the dissociation constants (Kd) and selectivity profile of an inhibitor against a panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.[1] The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR).[9] A lower amount of bound bromodomain indicates stronger competition from the test compound.
-
Protocol Outline:
-
Compound Submission: Provide this compound at a specified concentration to the BROMOscan service.
-
Binding Assay: The compound is tested in 11-point dose-response curves against the desired panel of bromodomain assays. The DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of the test compound.
-
Quantification: After incubation and washing steps, the amount of bound, DNA-tagged bromodomain is quantified via qPCR.
-
Data Analysis: The results are reported as Kd values, which are calculated from the dose-response curves. A selectivity profile is generated by comparing the Kd values across the entire panel of tested bromodomains.
-
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of the inhibitor on the metabolic activity of cancer cell lines, providing a measure of cell viability and proliferation.
-
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., prostate cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a comparator inhibitor for a specified period (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The cellular IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. BROMOscan™ | uhCIðIjQÜ̯èT[rX | RXEoCI®ïÐ [cosmobio.co.jp]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Physachenolide C and JQ1 on Cancer Cells: A Guide for Researchers
An in-depth examination of two prominent BET inhibitors, Physachenolide C (PCC) and JQ1, reveals distinct potencies and therapeutic potential in oncology research. This guide provides a comparative analysis of their effects on cancer cells, supported by experimental data and detailed protocols to aid researchers in drug development and scientific investigation.
This compound, a natural product of the 17β-hydroxywithanolide class, and JQ1, a synthetic thienotriazolodiazepine, are both potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] These proteins are crucial regulators of gene transcription, and their inhibition has emerged as a promising strategy in cancer therapy by disrupting the expression of key oncogenes such as c-Myc.[3][4] While both compounds target the same protein family, emerging evidence suggests that this compound may exhibit greater potency in certain cancer types.[2]
Quantitative Analysis: Cytotoxicity
A comparative summary of the half-maximal inhibitory concentration (IC50) values for this compound and JQ1 across various cancer cell lines demonstrates their cytotoxic effects. Notably, studies on prostate cancer cell lines indicate that PCC is more potent than the well-established pan-BET inhibitor, (+)-JQ1.[2]
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Murine Melanoma | YUMM2.1 | 0.19 - 1.8 | [4][5] |
| Prostate Cancer | LNCaP | More potent than JQ1 | [2] | |
| Prostate Cancer | 22Rv1 | More potent than JQ1 | [2] | |
| Prostate Cancer | C4-2 | More potent than JQ1 | [2] | |
| Prostate Cancer | PC-3 | More potent than JQ1 | [2] | |
| Prostate Cancer | DU145 | More potent than JQ1 | [2] | |
| JQ1 | Ovarian Cancer | A2780 | 0.41 | [1] |
| Ovarian Cancer | TOV112D | 0.75 | [1] | |
| Ovarian Cancer | OVK18 | 10.36 | [1] | |
| Endometrial Cancer | HEC151 | 0.28 | [1] | |
| Endometrial Cancer | HEC50B | 2.51 | [1] | |
| Endometrial Cancer | HEC265 | 2.72 | [1] | |
| Luminal Breast Cancer | MCF7 | Not specified | [3][6] | |
| Luminal Breast Cancer | T47D | Not specified | [3][6] | |
| Lung Adenocarcinoma | H1975 | 0.42 - 4.19 (sensitive lines) | [7] | |
| Non-Small Cell Lung Cancer | DV90 | Not specified | [8] | |
| Non-Small Cell Lung Cancer | H1373 | Not specified | [8] |
Mechanism of Action: Impact on Apoptosis and Cell Cycle
Both this compound and JQ1 exert their anticancer effects in part by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting tumor proliferation.
Apoptosis Induction
Studies have shown that both compounds trigger apoptotic pathways in cancer cells. This compound has been demonstrated to induce apoptosis in murine melanoma cells both in vitro and in vivo.[4][5] Similarly, JQ1 treatment leads to an increase in apoptosis markers, such as cleaved PARP, in ovarian and endometrial cancer cell lines.[1] In some cell lines, JQ1 has been shown to enhance TRAIL-induced apoptosis by promoting the degradation of the anti-apoptotic protein c-FLIP.
| Compound | Cancer Type | Effect on Apoptosis | Key Markers | Reference |
| This compound | Murine Melanoma | Induction of apoptosis | Not specified | [4][5] |
| JQ1 | Ovarian & Endometrial Cancer | Induction of apoptosis | Increased cleaved PARP | [1] |
| Oral Squamous Cell Carcinoma | Induction of early-stage apoptosis | Increased cleaved caspase-3 | [9] | |
| Rhabdomyosarcoma | Induction of apoptosis | Increased cleaved PARP-1 | [10] |
Cell Cycle Arrest
This compound treatment has been shown to induce G0-G1 cell cycle arrest in melanoma cells.[5] JQ1 also demonstrates the ability to arrest the cell cycle, typically at the G1 phase, in various cancer cell lines, including oral squamous cell carcinoma and rhabdomyosarcoma.[9][10] This arrest is often associated with the upregulation of cell cycle inhibitors like p21 and p27.[10]
| Compound | Cancer Type | Effect on Cell Cycle | Key Markers | Reference |
| This compound | Murine Melanoma | G0-G1 arrest | Not specified | [5] |
| JQ1 | Oral Squamous Cell Carcinoma | G1 arrest | Decrease in S phase cells | [9] |
| Rhabdomyosarcoma | G1 arrest | Increased p21 and/or p27 | [10] | |
| Acute Myeloid Leukemia | Reversible G1 arrest | Not specified | [11] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and JQ1 involves the inhibition of BET proteins, leading to the downregulation of critical oncogenes. The following diagrams illustrate the key signaling pathway and a general workflow for comparing these inhibitors.
Figure 1. Simplified signaling pathway of BET inhibition by this compound and JQ1.
Figure 2. General experimental workflow for comparing the effects of the two compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or JQ1 (typically ranging from 0.01 to 50 µM) for 48-72 hours.[1] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or JQ1 for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound or JQ1 for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9][11]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[9][12] Incubate for 30 minutes at 37°C in the dark.[9]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[13]
Western Blot Analysis
-
Protein Extraction: After treatment with this compound or JQ1, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., c-Myc, cleaved PARP, p21, GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
Both this compound and JQ1 are effective inhibitors of BET proteins with significant anti-cancer properties. The available data suggests that this compound may offer a more potent alternative to JQ1 in certain cancer contexts, such as prostate cancer.[2] This guide provides a framework for the comparative evaluation of these two compounds, offering researchers the necessary data and protocols to further investigate their therapeutic potential. Further head-to-head studies in a broader range of cancer cell lines are warranted to fully elucidate their comparative efficacy and mechanisms of action.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. scholarshare.temple.edu [scholarshare.temple.edu]
- 11. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
Physachenolide C: A Comparative Guide to its Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the apoptotic mechanism of Physachenolide C (PCC), a natural product with demonstrated anti-cancer properties. We will objectively compare its performance with other alternatives where data is available and provide supporting experimental data to elucidate its mode of action.
Unveiling the Pro-Apoptotic Power of this compound
This compound, a 17β-hydroxywithanolide, has emerged as a potent inducer of apoptosis in various cancer cell lines.[1][2][3] Its primary mechanism involves the targeting of Bromo and Extraterminal Domain (BET) proteins, leading to the downregulation of key anti-apoptotic players and the activation of the caspase cascade.[4][5][6][7]
Performance Data: Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, providing a benchmark for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| YUMM2.1 | Murine Melanoma | 0.19 - 1.8 | [1][2][8] |
| YUMMER1.7 | Murine Melanoma | 0.19 - 1.8 | [1][2][8] |
| YUMMER.G | Murine Melanoma | 0.19 - 1.8 | [1][2][8] |
The Molecular Cascade: this compound's Signaling Pathway
This compound initiates a signaling cascade that culminates in programmed cell death. A key target of PCC is the BET family of proteins, particularly BRD3 and BRD4.[6][7] By inhibiting these proteins, PCC reduces the expression of anti-apoptotic proteins such as cFLIP and Livin.[4][5] This sensitizes cancer cells to extrinsic apoptotic signals like TRAIL and poly I:C, leading to the activation of caspase-8 and the executioner caspases.[4][5] The intrinsic apoptotic pathway is also engaged, characterized by the release of cytochrome c from the mitochondria.[9]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Confirmation
The following diagram outlines a typical experimental workflow to investigate and confirm the apoptotic mechanism of a compound like this compound.
Caption: General experimental workflow for apoptosis studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for the key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cFLIP, Caspase-8, cleaved Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Apoptosis Analysis (TUNEL Assay)
-
Tumor Collection and Fixation: Following in vivo treatment with this compound, euthanize the mice and fix the tumors in 10% neutral buffered formalin.[1]
-
Paraffin Embedding: Embed the fixed tumors in paraffin.[1]
-
Sectioning: Cut thin sections of the paraffin-embedded tumors.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using an in situ cell death detection kit according to the manufacturer's instructions. This method detects DNA fragmentation, a hallmark of apoptosis.[1]
-
Microscopy: Visualize and quantify the apoptotic cells (TUNEL-positive) using fluorescence microscopy.
Conclusion
The available evidence strongly supports the pro-apoptotic mechanism of this compound, primarily through the inhibition of BET proteins and subsequent activation of the extrinsic and intrinsic apoptotic pathways. Its potent cytotoxic effects against various cancer cell lines, demonstrated both in vitro and in vivo, position it as a promising candidate for further investigation in cancer therapy. The experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings.
References
- 1. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a Potent, Selective BET Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Physachenolide C: A Comparative Analysis of Therapeutic Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic validation of Physachenolide C (PCC) in animal models, focusing on its potent anti-cancer activities. PCC, a natural product of the 17β-hydroxywithanolide class, has demonstrated significant efficacy in preclinical studies, particularly in melanoma and lung cancer.[1][2] This document synthesizes key experimental data, details methodologies, and illustrates the underlying mechanisms of action to facilitate objective comparison with other therapeutic alternatives.
Anti-Cancer Efficacy: Melanoma
This compound has shown remarkable success in causing the complete regression of established melanoma tumors in murine models.[2][3][4] Its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.[2][3]
Monotherapy Performance
In a syngeneic murine melanoma model (YUMM2.1), intratumoral administration of PCC as a single agent led to the complete regression of established tumors in all treated mice.[3][4] A durable response was observed in 33% of these mice even after treatment was discontinued.[3] The anti-tumor effect is primarily attributed to a significant increase in apoptotic tumor cell death.[2]
Table 1: this compound Monotherapy in Murine Melanoma Model
| Treatment Group | Animal Model | Dosage & Administration | Key Outcome | Result | p-value | Reference |
|---|---|---|---|---|---|---|
| Vehicle Control | YUMM2.1 C57BL/6 mice | Intratumoral (IT), daily for 15 days | Tumor Volume | Progressive tumor growth | - | [4] |
| This compound | YUMM2.1 C57BL/6 mice | 20 mg/kg, IT, daily for 15 days | Tumor Volume | Complete tumor regression in 100% of mice | p = 0.0002 | [4] |
| Vehicle Control | YUMM2.1 C57BL/6 mice | IT | Apoptotic Cells (TUNEL assay) | 0.8% TUNEL-positive cells | - | [2] |
| this compound | YUMM2.1 C57BL/6 mice | IT | Apoptotic Cells (TUNEL assay) | 40% TUNEL-positive cells | Significant |[2] |
Combination Therapy Performance
PCC's therapeutic potential is significantly enhanced when used in combination with immunotherapy agents like the viral mimetic poly I:C.[1][5] This combination provides a significant therapeutic benefit compared to the individual agents in both human melanoma xenograft and syngeneic mouse models.[1][5] PCC sensitizes melanoma cells to immune-mediated cell death by targeting Bromo and Extraterminal domain (BET) proteins, which leads to a reduction in anti-apoptotic proteins like cFLIP and Livin.[1][5]
Table 2: this compound Combination Therapy in Melanoma Models
| Treatment Group | Animal Model | Dosage & Administration | Key Outcome | Result | Reference |
|---|---|---|---|---|---|
| Control | M14 Human Melanoma Xenograft (NSG mice) | - | Tumor Growth | Progressive tumor growth | [1] |
| PCC | M14 Human Melanoma Xenograft (NSG mice) | - | Tumor Growth | Moderate tumor inhibition | [1] |
| Poly I:C | M14 Human Melanoma Xenograft (NSG mice) | - | Tumor Growth | Moderate tumor inhibition | [1] |
| PCC + Poly I:C | M14 Human Melanoma Xenograft (NSG mice) | - | Tumor Growth | Enhanced tumor regression | [1][5] |
| Control | B16 Syngeneic Melanoma (B6 mice) | - | Tumor Growth | Progressive tumor growth | [1] |
| PCC + Poly I:C | B16 Syngeneic Melanoma (B6 mice) | - | Tumor Growth | Significant therapeutic benefit |[1][5] |
Anti-Cancer Efficacy: Lung Cancer
In the context of non-small-cell lung cancer (NSCLC), particularly models with KRAS and P53 mutations, this compound demonstrates a powerful synergistic effect when combined with the proteasome inhibitor bortezomib.[6][7][8] This combination proves more effective at reducing cancer cell viability, migration, and invasion than either treatment alone.[6][8]
Combination Therapy Performance
The combination of bortezomib and PCC led to a 60-80% suppression of tumor growth in H23 lung tumor xenograft mouse models.[6] This was a substantial improvement over the 20-40% suppression observed with either drug as a monotherapy.[6] The mechanism involves the significant inhibition of the anti-apoptotic protein c-FLIP.[6][8]
Table 3: this compound and Bortezomib Combination in Lung Cancer Xenograft Model
| Treatment Group | Animal Model | Dosage & Administration | Key Outcome | Result | Reference |
|---|---|---|---|---|---|
| Control | H23 Lung Tumor Xenograft (mice) | - | Tumor Growth Suppression | 0% | [6] |
| Bortezomib (1 mg/kg) | H23 Lung Tumor Xenograft (mice) | - | Tumor Growth Suppression | 20-40% | [6] |
| PCC (10 mg/kg) | H23 Lung Tumor Xenograft (mice) | - | Tumor Growth Suppression | 20-40% | [6] |
| Bortezomib (1 mg/kg) + PCC (10 mg/kg) | H23 Lung Tumor Xenograft (mice) | - | Tumor Growth Suppression | 60-80% | [6][8] |
| Monotherapy Groups | H23 Lung Tumor Xenograft (mice) | - | Tumor Weight Reduction | 20-30% | [6] |
| Combination Group | H23 Lung Tumor Xenograft (mice) | - | Tumor Weight Reduction | ~70% |[6] |
Experimental Protocols
Murine Melanoma Tumor Model (Monotherapy)
-
Cell Line: Yale University Mouse Melanoma (YUMM2.1) cells were used.[4]
-
Animal Model: 6-8 week old male and female C57BL/6 mice were used.[2]
-
Tumor Induction: Mice were injected intradermally with 1 x 10^6 YUMM2.1 cells.[4]
-
Treatment: When tumors became palpable, mice were randomized into treatment groups. This compound (20 mg/kg) or a vehicle control was administered intratumorally (IT) daily for 15 consecutive days.[4]
-
Monitoring: Tumor volume was calculated using the formula: Volume = (Length x Width^2)/2. Measurements were taken every other day during treatment and thrice weekly after treatment completion.[2]
-
Endpoint Analysis: Apoptosis within tumor tissue was quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tumor sections.[2]
Lung Cancer Xenograft Model (Combination Therapy)
-
Cell Line: H23 (KRASmut/P53mut) human lung cancer cells were used.[6]
-
Animal Model: Xenograft mouse models were established.[6][8]
-
Tumor Induction: H23 cells were injected to establish tumors.
-
Treatment: Once tumors were established, mice were treated with bortezomib (1 mg/kg), PCC (10 mg/kg), the combination of both, or a vehicle control.[6]
-
Monitoring: Tumor growth was monitored throughout the experiment.[6]
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed to determine tumor growth inhibition.[6]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a general experimental workflow for in vivo validation.
Caption: PCC inhibits BET proteins, reducing anti-apoptotic proteins and promoting apoptosis.
Caption: General workflow for in vivo validation of this compound's therapeutic effect.
Anti-Inflammatory Potential
While withanolides as a class are known to possess anti-inflammatory properties, often by inhibiting the NF-κB signaling pathway, specific in vivo animal model data for this compound's anti-inflammatory effects are not as extensively documented in the reviewed literature as its anti-cancer activities.[9][10][11][12] Further research is required to validate its therapeutic potential in animal models of inflammatory diseases.
References
- 1. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physachenolide C: A Comparative Analysis of Single-Agent vs. Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Physachenolide C (PCC), a naturally occurring withanolide, has emerged as a promising anti-cancer agent. This guide provides a comparative analysis of PCC's efficacy as a monotherapy versus its synergistic potential in combination with other therapeutic agents. The information presented herein is based on preclinical data and aims to inform further research and development.
Executive Summary
This compound demonstrates significant cytotoxic effects against various cancer cell lines as a single agent. However, preclinical studies have revealed that its anti-tumor activity is substantially enhanced when used in combination with other drugs, such as the proteasome inhibitor bortezomib and the immunotherapy potentiator poly I:C. Combination therapies have shown superior efficacy in reducing cancer cell viability, inhibiting tumor growth, and inducing apoptosis compared to PCC alone. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways that characterize these therapeutic strategies.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound's performance as a single agent and in combination therapies.
Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Lines
| Cell Line | Treatment | Concentration | Result |
| 344SQ, H23, H358 | Bortezomib alone | - | 20-40% reduction in viable cells[1] |
| 344SQ, H23, H358 | PCC alone | - | Moderate effect on cell viability[1] |
| 344SQ, H23, H358 | Bortezomib + PCC | - | 60-90% reduction in viable cells[1] |
Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Suppression |
| Bortezomib alone | 1 mg/kg | 20-40%[1] |
| PCC alone | 10 mg/kg | 20-40%[1] |
| Bortezomib + PCC | 1 mg/kg + 10 mg/kg | 60-80%[1] |
Table 3: In Vitro Cytotoxicity of this compound in Murine Melanoma Cell Lines
| Cell Line | Treatment | IC50 Value |
| Murine Melanoma | PCC alone | 0.19–1.8 µM[2] |
| Murine Melanoma | LG-134 (PCC analog) | 0.19–1.8 µM[2] |
Table 4: In Vivo Efficacy of this compound in a Murine Melanoma Model
| Treatment Group | Dosage | Outcome |
| PCC alone | 20 mg/kg | Complete regression of established tumors[2] |
| PCC + poly I:C | Not specified | Enhanced tumor regression compared to single agents[2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways, primarily by targeting Bromo and Extraterminal Domain (BET) proteins and inhibiting the anti-apoptotic protein c-FLIP.[3][4][5]
In combination therapies, PCC's mechanism of action is amplified. For instance, when combined with bortezomib, the inhibition of c-FLIP is significantly enhanced, leading to increased apoptosis in cancer cells.[1][6] Similarly, in melanoma, PCC sensitizes cancer cells to immune-mediated cell death induced by agents like poly I:C by downregulating c-FLIP and Livin, leading to the formation of the pro-apoptotic ripoptosome complex.[3][4][7]
Figure 1: Simplified signaling pathway of this compound and its combination partners.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Cell Viability Assay
-
Cell Lines: 344SQ, H23, and H358 lung cancer cell lines.[1][6]
-
Treatment: Cells were treated with bortezomib, PCC, or a combination of both for 48 hours.[1]
-
Analysis: The number of viable cells was determined to assess the cytotoxic effects of the treatments.[1]
References
- 1. Bortezomib in Combination with this compound Reduces the Tumorigenic Properties of KRASmut/P53mut Lung Cancer Cells by Inhibiting c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of Physachenolide C compared to other anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physachenolide C (PCC), a naturally occurring withanolide, has emerged as a promising candidate in anticancer research. Its potent cytotoxic effects against various cancer cell lines have been documented, but a crucial aspect for any potential therapeutic is its selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative assessment of the selectivity of this compound against other established anticancer drugs, supported by available experimental data.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and conventional anticancer drugs against various cancer and normal cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell), is provided where data allows. A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | YUMM2.1 | Murine Melanoma | 0.52 | Normal Human Melanocytes | > 0.5¹ | > 1 | [1] |
| This compound | YUMMER.G | Murine Melanoma | 1.74 | Normal Human Melanocytes | > 0.5¹ | > 0.29 | [1] |
| This compound | YUMMER1.7 | Murine Melanoma | 1.82 | Normal Human Melanocytes | > 0.5¹ | > 0.27 | [1] |
| This compound | ACHN | Human Renal Carcinoma | Not specified² | Human Renal Epithelium (HRE) cells | > 0.5¹ | - | [2] |
| Doxorubicin | A375 | Human Melanoma | Not specified | Normal Primary Melanocytes | > 20 | - | |
| Cisplatin | ACHN | Human Renal Carcinoma | > 64 | Human Primary Renal Epithelial Cells | > 64 | ~1 |
¹In combination with TRAIL (10 ng/ml), this compound at 500 nM showed no effect on the viability of normal human melanocytes and human renal epithelium (HRE) cells[2]. ²this compound was shown to sensitize ACHN cells to TRAIL-induced apoptosis[2].
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through a multi-faceted mechanism of action. A key pathway involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins, which leads to the downregulation of the anti-apoptotic protein c-FLIP. This reduction in c-FLIP sensitizes cancer cells to apoptosis induced by death receptor ligands such as TRAIL.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Determination of IC50 Values using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential drugs.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Assessing Anticancer Drug Selectivity
The following diagram illustrates a typical workflow for evaluating the selectivity of an anticancer drug candidate.
Caption: Workflow for assessing the selectivity of anticancer drugs.
Discussion and Conclusion
The available data, although not from direct head-to-head comparative studies in all cases, consistently points towards a favorable selectivity profile for this compound. Notably, studies have shown that PCC can selectively sensitize melanoma and renal carcinoma cells to apoptosis while leaving normal melanocytes and renal epithelial cells unharmed at similar concentrations[2]. The IC50 values for PCC in murine melanoma cell lines are in the sub-micromolar to low micromolar range, indicating significant potency[1][3][4].
In contrast, established chemotherapeutic agents like cisplatin often exhibit a narrow therapeutic window, with toxicity to normal tissues, such as the kidneys, being a major dose-limiting factor. The high IC50 value of cisplatin in the ACHN renal carcinoma cell line, which is comparable to that in normal renal epithelial cells, underscores its lack of selectivity in this context.
The mechanism of action of this compound, involving the targeted inhibition of BET proteins and subsequent downregulation of the key anti-apoptotic protein c-FLIP, provides a molecular basis for its selective activity. Cancer cells often exhibit a greater dependence on survival pathways regulated by proteins like c-FLIP, making them more vulnerable to inhibitors like PCC.
References
- 1. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Natural Product this compound Potentiates Immunotherapy Efficacy by Targeting BET Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Physachenolide C in Cancer Therapy: A Comparative Guide to c-FLIP Downregulation
For Researchers, Scientists, and Drug Development Professionals
Cellular FLICE-like inhibitory protein (c-FLIP) is a master regulator of apoptosis, or programmed cell death. Its overexpression in various cancers is a significant contributor to therapeutic resistance. Consequently, the downregulation of c-FLIP has emerged as a promising strategy in oncology. This guide provides a comprehensive comparison of Physachenolide C (PCC), a natural product identified as a potent c-FLIP downregulator, with other pharmacological and genetic alternatives. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to aid in your research and development endeavors.
Comparative Efficacy of c-FLIP Downregulating Agents
The following tables summarize the efficacy of this compound and alternative agents in downregulating c-FLIP and inducing apoptosis in cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including cell lines and treatment durations.
Table 1: IC50 Values for c-FLIP Downregulation and Cytotoxicity
| Compound/Agent | Mechanism of Action | Cell Line(s) | IC50 for Cytotoxicity | c-FLIP Downregulation Concentration | Reference(s) |
| This compound (PCC) | BET Protein Inhibitor | Murine Melanoma (YUMM2.1, YUMMER1.7, YUMMER.G) | 0.19–1.8 µM | Dose-dependent | [1] |
| Human Prostate Cancer | Nanomolar range | Not specified | [1] | ||
| JQ1 | BET Protein Inhibitor | Non-Small Cell Lung Cancer (H157, H1299, A549) | Not specified | 1-5 µM | [2] |
| Withanolide E | Not fully elucidated | Renal Carcinoma, other cancer cells | Not specified | Not specified | [3] |
| BAY 11-7085 | NF-κB Inhibitor | Colon and Pancreatic Cancer | Not specified | Rapid inhibition | [4] |
| siRNA targeting c-FLIP | Gene Silencing | HCT116 (Colon Cancer) | Not applicable | Not applicable | [5] |
Table 2: Apoptosis Induction Following c-FLIP Downregulation
| Compound/Agent | Cell Line | Treatment Conditions | Result | Reference(s) |
| This compound (PCC) | Murine Melanoma (YUMM2.1) | ≥ IC50 concentration | Significant increase in early apoptotic cells | [1] |
| JQ1 + TRAIL | Non-Small Cell Lung Cancer (H157) | 1.25 µM JQ1 + 25 ng/ml TRAIL | Synergistic induction of apoptosis | [2] |
| siRNA targeting c-FLIP | HCT116 (Colon Cancer) | Transfection followed by Thapsigargin (TG) treatment | Sensitization to ER stress-induced apoptosis | [5] |
| siRNA targeting c-FLIP | MCF-7 (Breast Cancer) | Transfection | Triggered ligand-independent apoptosis | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate c-FLIP downregulation and its consequences.
Western Blot for c-FLIP Expression
This protocol outlines the essential steps for detecting c-FLIP protein levels in cell lysates.
-
Sample Preparation:
-
Culture cancer cells to the desired confluency and treat with this compound or other inhibitors for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-FLIP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the compounds of interest.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered early apoptotic.
-
Annexin V-positive and PI-positive cells are considered late apoptotic or necrotic.
-
Unstained cells are live.
-
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Extrinsic Apoptosis and c-FLIP Inhibition
This diagram illustrates the extrinsic apoptosis pathway and the central inhibitory role of c-FLIP.
Caption: c-FLIP's role in inhibiting apoptosis.
Experimental Workflow for Comparing c-FLIP Downregulators
This diagram outlines a typical experimental workflow for evaluating and comparing compounds that downregulate c-FLIP.
Caption: Workflow for c-FLIP inhibitor comparison.
Logical Relationship of BET Inhibition and Apoptosis Induction
This diagram illustrates the logical connection between BET protein inhibition by this compound and the resulting induction of apoptosis.
Caption: PCC's mechanism to induce apoptosis.
This guide provides a foundational understanding of this compound's role in c-FLIP downregulation and offers a comparative framework against other potential therapeutic agents. The provided data, protocols, and diagrams are intended to facilitate further research and development in this critical area of cancer therapy.
References
- 1. This compound induces complete regression of established murine melanoma tumors via apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic downregulation of c-FLIP(L) restores juxtacrine death receptor-mediated apoptosis in cancer cells in a peritoneal carcinomatosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cFLIP downregulation is an early event required for endoplasmic reticulum stress-induced apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-FLIP knockdown induces ligand-independent DR5-, FADD-, caspase-8-, and caspase-9-dependent apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Cancer Cells Treated with Physachenolide C: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of Physachenolide C (PCC), a natural product identified as a promising anti-cancer agent. While direct, comprehensive quantitative proteomics data for PCC is not yet publicly available, this guide leverages findings on its mechanism of action and presents comparative data from a well-characterized BET (Bromodomain and Extra-Terminal motif) protein inhibitor, JQ1, to illustrate the anticipated proteomic landscape following treatment. PCC has been established as a BET inhibitor, making JQ1 a relevant surrogate for understanding its molecular impact.[1][2]
Introduction to this compound and its Anti-Cancer Activity
This compound is a 17β-hydroxywithanolide that has demonstrated potent anti-cancer properties.[1][2] Research has shown that PCC can sensitize melanoma and renal carcinoma cells to apoptosis (programmed cell death).[1][2] A key mechanism of action for PCC is the targeting of BET proteins, which are critical regulators of gene transcription.[1][2] By inhibiting BET proteins, PCC leads to a reduction in the levels of anti-apoptotic proteins such as cFLIP and Livin, thereby promoting cancer cell death.[1][2] This activity suggests that PCC could be a valuable agent in combination with various immunotherapies.[1][2]
Data Presentation: Proteomic Changes Induced by BET Inhibition
The following table summarizes quantitative proteomic data from a study on the BET inhibitor JQ1, which, like PCC, targets BET proteins. This data provides insight into the types of protein expression changes that can be expected in cancer cells treated with a BET inhibitor. The data highlights the downregulation of proteins involved in cell cycle progression and oncogenic signaling.
| Protein Name | Gene Symbol | Function | Fold Change (JQ1 vs. Control) |
| Myc proto-oncogene protein | MYC | Transcription factor, oncogene | Downregulated |
| Cyclin-dependent kinase 6 | CDK6 | Cell cycle regulation | Downregulated |
| Transcription factor E2F1 | E2F1 | Cell cycle regulation, transcription | Downregulated |
| FOS-like antigen 1 | FOSL1 | Transcription factor, cell proliferation | Downregulated |
| Hexamethylene bis-acetamide inducible 1 | HEXIM1 | Transcriptional regulation | Upregulated |
Note: This table is a representative summary based on the known effects of BET inhibitors like JQ1 and is intended to be illustrative of the expected effects of this compound. The specific fold changes will vary depending on the cell line, concentration, and duration of treatment.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by targeting BET proteins, leading to the downregulation of key anti-apoptotic proteins and the promotion of apoptosis. The following diagram illustrates this proposed signaling pathway.
Experimental Protocols
This section details a representative workflow for the comparative proteomic analysis of cancer cells treated with a small molecule inhibitor like this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate human melanoma (e.g., M14) or renal carcinoma cells in appropriate culture dishes and grow to 70-80% confluency in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Treat cells with the desired concentration of this compound (or a vehicle control, e.g., DMSO) for a specified time period (e.g., 24 hours).
Protein Extraction and Digestion
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing urea, Tris-HCl, and protease/phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Reduction and Alkylation: Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide to cap the cysteine residues.
-
Protein Digestion: Digest the proteins into peptides overnight using trypsin.
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry
-
Peptide Labeling: Label the digested peptides from each condition (e.g., control and PCC-treated) with a different isobaric Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
Sample Pooling: Combine the TMT-labeled peptide samples.
-
Fractionation: Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
-
Database Searching: Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like Sequest or Mascot.
-
Protein Identification and Quantification: Identify and quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the PCC-treated and control groups.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical quantitative proteomics experiment to study the effects of a drug on cancer cells.
Conclusion
This compound represents a promising new therapeutic agent for cancer treatment through its inhibition of BET proteins. While direct proteomic profiling of PCC-treated cells is a critical next step for a more detailed understanding of its molecular effects, the comparative data from other BET inhibitors provides a strong foundation for hypothesis generation and further investigation. The experimental protocols and workflows outlined in this guide offer a standardized approach for researchers to conduct their own comparative proteomic studies, which will be instrumental in elucidating the full therapeutic potential of this compound and other novel anti-cancer compounds.
References
A Comparative Analysis of the Safety Profiles of Physachenolide C and Conventional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on developing novel agents that exhibit high efficacy while minimizing toxic side effects. In this context, natural products have emerged as a promising source of new anticancer compounds. This guide provides a comparative analysis of the safety profile of Physachenolide C, a withanolide of natural origin, against three widely used chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. The information presented herein is intended to offer an objective overview supported by available preclinical data to aid researchers and drug development professionals in their evaluation of this potential therapeutic candidate.
Executive Summary
This compound has demonstrated potent and selective cytotoxic activity against various cancer cell lines, with preclinical studies suggesting a favorable safety profile. Unlike conventional chemotherapeutics that are often associated with severe dose-limiting toxicities, in vivo studies with this compound in murine models have shown a lack of significant adverse effects at therapeutic concentrations. This guide will delve into the available quantitative and qualitative safety data, detail the experimental methodologies used for these assessments, and visualize the distinct signaling pathways through which these compounds exert their effects.
Quantitative Safety Data Comparison
To provide a clear and concise comparison of the acute toxicity of this compound and the selected conventional chemotherapeutics, the following table summarizes their median lethal dose (LD50) values as reported in murine studies. It is important to note that while LD50 values are a standard measure of acute toxicity, the therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a more comprehensive indicator of a drug's safety margin.
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| This compound | Mouse | Not Reported | No significant toxicity observed at therapeutic doses.[1] | |
| Doxorubicin | Mouse | Intravenous | ~17-20 mg/kg | |
| Cisplatin | Mouse | Intraperitoneal | ~10-12 mg/kg | [2] |
| Paclitaxel | Mouse | Intravenous | ~30-40 mg/kg |
Note: The absence of a reported LD50 for this compound in the reviewed literature suggests that acute toxicity was not observed within the tested dose ranges in preclinical models. Further dose-escalation studies would be required to establish a definitive LD50.
In-Depth Safety Profile Analysis
This compound
This compound has been shown to selectively inhibit the proliferation of cancer cells while exhibiting minimal toxicity to normal cells.[3] In vivo studies in mice bearing melanoma tumors revealed that administration of this compound at effective therapeutic doses did not result in any observable adverse effects, such as weight loss or changes in behavior.[1] One study investigating the combination of this compound with bortezomib in mice reported no adverse effects over a 30-day treatment period.[1] This suggests a potentially wide therapeutic window for this compound.
Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in the treatment of various cancers. However, its clinical utility is significantly limited by a cumulative dose-dependent cardiotoxicity, which can lead to congestive heart failure.[4][5] Other common side effects include myelosuppression, nausea, vomiting, alopecia, and mucositis.[4][5]
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent effective against a broad range of solid tumors. Its use is primarily limited by nephrotoxicity, which can be severe and irreversible.[6][7] Other significant adverse effects include neurotoxicity (peripheral neuropathy), ototoxicity (hearing loss), and severe nausea and vomiting.[6][7]
Paclitaxel
Paclitaxel, a taxane, is a key component in the treatment of ovarian, breast, and lung cancers, among others. A major concern with paclitaxel administration is the risk of hypersensitivity reactions, which are largely attributed to the Cremophor EL vehicle used in its formulation. Peripheral neuropathy is another common and often dose-limiting side effect. Myelosuppression, particularly neutropenia, is also frequently observed.[2]
Experimental Protocols
The assessment of the safety and efficacy of anticancer compounds relies on a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of chemotherapeutics.
In Vitro Cytotoxicity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound, doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
-
2. Clonogenic Assay
-
Principle: This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term reproductive integrity of cells after treatment.
-
Protocol:
-
Treat a suspension of cells with the test compound for a defined period.
-
Plate a known number of treated cells into a new culture dish.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
-
In Vivo Toxicity Studies
-
Principle: These studies are conducted in animal models (commonly mice or rats) to evaluate the systemic toxicity of a drug candidate.
-
Methodology for Acute Toxicity (LD50 Determination):
-
Administer single, escalating doses of the compound to different groups of animals via a clinically relevant route (e.g., intravenous, intraperitoneal, oral).
-
Observe the animals for a defined period (typically 14 days) for signs of toxicity, including changes in weight, behavior, and mortality.
-
Perform a statistical analysis (e.g., probit analysis) on the mortality data to calculate the LD50 value.
-
-
Methodology for Sub-chronic/Chronic Toxicity:
-
Administer repeated doses of the compound to animal groups over an extended period (e.g., 28 or 90 days).
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.
-
At the end of the study, collect blood for hematological and clinical chemistry analysis.
-
Perform a complete necropsy and histopathological examination of major organs to identify any treatment-related changes.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways through which this compound and the comparator chemotherapeutics induce cancer cell death.
References
- 1. Cisplatin Tumor Biodistribution and Efficacy after Intratumoral Injection of a Biodegradable Extended Release Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. #1 Nephrology CRO | Renal Disease Preclinical Research Services | Kidney Disease models [nephrix-biosolutions.com]
- 5. karger.com [karger.com]
- 6. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Physachenolide C: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Physachenolide C, a naturally derived steroidal lactone of the withanolide class investigated for its potent cytotoxic and anti-cancer properties. Due to its biological activity, this compound and all associated waste must be handled as hazardous cytotoxic material. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.
Hazard Identification and Classification
The following table summarizes the likely hazard classifications for this compound based on its cytotoxic nature.
| Hazard Category | Classification | European Waste Code (EWC) |
| Physical Hazards | Not Classified | N/A |
| Health Hazards | Likely Toxic (HP6), Carcinogenic (HP7), Mutagenic (HP11), Toxic for Reproduction (HP10)[1] | 18 01 08* (human healthcare) or 18 02 07* (animal healthcare)[1] |
| Environmental Hazards | Potentially Harmful to Aquatic Life | N/A |
| Note: The EWC codes are for waste generated in a healthcare context but are relevant for research laboratories producing cytotoxic waste. |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution) and during all disposal-related activities, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable, long-sleeved gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood.
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces, a validated decontamination procedure is essential.
Materials:
-
Sodium hypochlorite solution (e.g., bleach)
-
Sodium thiosulfate solution
-
Detergent solution
-
Absorbent pads
-
Appropriate PPE
-
Cytotoxic waste bags and containers
Procedure:
-
Containment: Cordon off the spill area.
-
Absorption: Gently cover the spill with absorbent pads to prevent splashing.
-
Inactivation (Optional but Recommended): Carefully apply a solution known to degrade withanolides, if available and validated. In the absence of a specific protocol, proceed to physical removal and cleaning.
-
Cleaning:
-
Clean the area with a detergent solution.
-
Follow with an application of a sodium hypochlorite solution.
-
Neutralize the bleach with a sodium thiosulfate solution.
-
Rinse the area thoroughly with water.
-
-
Disposal: All cleaning materials must be disposed of as cytotoxic waste.
Disposal Procedures for this compound and Contaminated Materials
All waste contaminated with this compound must be segregated from general and other chemical waste streams at the point of generation.
Step 1: Waste Segregation
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-resistant cytotoxic sharps container, typically yellow with a purple lid[1].
-
Non-Sharps Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, vials, and other lab consumables should be placed in designated, leak-proof cytotoxic waste bags, which are often purple or yellow with a cytotoxic symbol[3]. These bags should then be placed in a rigid secondary container.
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain. They must be collected in a clearly labeled, sealed, and leak-proof container designated for cytotoxic liquid waste.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.
-
Store cytotoxic waste in a designated, secure area away from general traffic until it is collected for disposal.
Step 3: Final Disposal
-
The ultimate disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company[1].
-
Do not mix cytotoxic waste with other hazardous or non-hazardous waste streams[4].
-
Ensure that a hazardous waste consignment note accompanies the waste to its final disposal location[1].
The following diagram illustrates the proper disposal workflow for materials contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Physachenolide C
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling Physachenolide C to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specifications |
| Gloves | Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Lab Coat | A disposable, fluid-resistant gown or a dedicated lab coat that is laundered separately from personal clothing. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a full-face respirator should be used.[1] Work should be conducted in a certified chemical fume hood. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk.
Engineering Controls:
-
All work with solid or solutions of this compound should be performed in a designated area within a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Use disposable, plastic-backed absorbent pads to cover work surfaces and contain potential spills.[2]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by lining it with absorbent pads.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. Dispose of all contaminated materials as cytotoxic waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as cytotoxic waste. For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department. |
Disposal Plan
All materials that come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste.
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".[3]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a clearly labeled, leak-proof container designated for cytotoxic waste.[3] These are often color-coded, typically in purple or red containers.[4][5]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container, clearly labeled as "Cytotoxic Liquid Waste".
-
Final Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program, typically via high-temperature incineration.[4] Do not dispose of any materials down the drain.
Experimental Workflow for Handling this compound
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
